molecular formula C7H13O6P B166526 trans-Mevinphos CAS No. 338-45-4

trans-Mevinphos

Cat. No.: B166526
CAS No.: 338-45-4
M. Wt: 224.15 g/mol
InChI Key: GEPDYQSQVLXLEU-WAYWQWQTSA-N
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Description

trans-Mevinphos is a geometric isomer of the organophosphate insecticide Mevinphos. This compound is of significant research interest in toxicology and environmental science, primarily for studying the mechanisms and effects of acetylcholinesterase inhibition. Unlike the more potent cis-isomer, this compound exhibits lower insecticidal and anti-cholinesterase activity, making it a valuable compound for comparative studies on metabolism and toxicity profiles within this chemical class . Researchers utilize this compound to investigate the biochemical pathways of organophosphates. Its mechanism of action involves the direct inhibition of the enzyme acetylcholinesterase at synaptic nerve terminals . This inhibition leads to an accumulation of acetylcholine, resulting in the overstimulation of muscarinic and nicotinic receptors, which is a characteristic effect of organophosphate poisoning . The study of this compound provides insights into cholinergic signaling, the progression of acute toxicity, and potential therapeutic interventions. Antidotes such as Pralidoxime and Atropine are commonly studied in the context of exposure to compounds like Mevinphos . This compound is rapidly degraded by the liver, and its toxicity is influenced by the route of exposure, with peripheral routes that bypass first-pass metabolism posing a greater risk . In the environment, it has a limited persistence, hydrolyzing in aqueous solutions with a rate that increases under alkaline conditions . This product is strictly for research use in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate
Source PubChem
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InChI

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPDYQSQVLXLEU-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)OP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OC)/OP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7042481
Record name (Z)-Mevinphos
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Molecular Weight

224.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

338-45-4, 298-01-1
Record name trans-Mevinphos
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Record name trans-Mevinphos
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Record name (Z)-Mevinphos
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Record name Methyl 3-[(dimethoxyphosphinyl)oxy]isocrotonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 3-[(dimethoxyphosphinyl)oxy]crotonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEVINPHOS, (Z)-
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Foundational & Exploratory

trans-Mevinphos chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of trans-Mevinphos, an organophosphate insecticide. It delves into its chemical structure, physicochemical properties, mechanism of action, analytical methodologies, and toxicological profile. The information is structured to provide not just data, but also the scientific reasoning behind the facts, catering to a professional audience engaged in research and development.

Introduction: The Duality of Mevinphos

Mevinphos is a broad-spectrum organophosphate insecticide and acaricide known for its potent contact and systemic activity.[1] It exists as a mixture of two geometric isomers: the (E)-isomer, commonly referred to as cis-Mevinphos, and the (Z)-isomer, known as this compound.[2][3] The technical-grade product is typically a mixture containing over 60% of the more biologically active (E)-isomer and less than 25% of the (Z)-isomer.[1][2] Due to its high acute toxicity, its use is highly regulated in many countries, and it is classified as a Restricted Use Pesticide (RUP) in the United States, requiring application only by certified professionals.[4][5][6] This guide will focus specifically on the trans-isomer, detailing its unique characteristics and scientific relevance.

Section 1: Chemical Identity and Physicochemical Properties

The distinct stereochemistry of this compound governs its physical and chemical behavior. Its formal chemical name is methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate.[7]

Chemical Structure:

  • Molecular Formula: C₇H₁₃O₆P[4][7]

  • Molecular Weight: 224.15 g/mol [7][8]

  • SMILES: C/C(=C\C(=O)OC)/OP(=O)(OC)OC[7]

  • InChI Key: GEPDYQSQVLXLEU-WAYWQWQTSA-N[4][7]

The structure features a central carbon-carbon double bond, with the phosphate and methyl ester groups on opposite sides, defining it as the trans or (Z) isomer. This configuration is crucial as it influences the molecule's interaction with its biological target.

A summary of its key physicochemical properties is presented below for easy reference and comparison.

PropertyValueSource(s)
Physical State Colorless to pale yellow liquid[4][8]
Odor Weak or odorless[5][8]
Boiling Point 99-103 °C at 0.3-1 mmHg[8][9][10]
Melting Point 6.9 °C (Z-isomer)[5]
Water Solubility Miscible / High (6 x 10⁵ mg/L)[1][5][9]
Vapor Pressure 3 x 10⁻³ mmHg[9]
LogP (Octanol/Water Coeff.) 0.13 - 1.7[8][9]

The high water solubility and low partition coefficient indicate that this compound is hydrophilic, a property that contributes to its potential mobility in soil and its systemic action in plants.[1]

Section 2: Synthesis and Stereochemistry

Mevinphos is commercially synthesized through the reaction of trimethyl phosphite with methyl 2-chloroacetoacetate.[11] This process inherently produces a mixture of the (E) and (Z) geometric isomers. The ratio of these isomers is critical because the cis-(E)-isomer exhibits significantly higher insecticidal activity than the trans-(Z)-isomer.[10] The difference in toxicity between the isomers is stark; for instance, the acute oral LD50 in rats for the cis-isomer is 1.4 mg/kg, whereas for the trans-isomer, it is 81.8 mg/kg, highlighting the profound impact of stereochemistry on biological activity.[10]

Section 3: Mechanism of Action: Acetylcholinesterase Inhibition

Like all organophosphates, the primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[2][4][9] AChE is a critical serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts, which terminates nerve signals.[12][13]

The Causality of Inhibition: The electrophilic phosphorus atom of this compound is attacked by the nucleophilic serine residue in the active site of AChE.[12][14] This reaction forms a stable, covalent phosphate-serine bond, effectively phosphorylating the enzyme.[12] This phosphorylated enzyme is unable to perform its normal function of hydrolyzing acetylcholine.[13]

The resulting accumulation of acetylcholine in the synapse leads to continuous stimulation of cholinergic receptors, causing uncontrolled nerve firing.[14][15] This manifests as a range of symptoms from excessive salivation and muscle spasms to paralysis and, ultimately, death, typically from respiratory failure.[12][14]

AChE_Inhibition Mechanism of AChE Inhibition by this compound cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Neurotransmitter Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates ACh->Receptor Accumulates & Re-binds AChE_active Active Acetylcholinesterase (AChE) AChE_active->ACh Hydrolyzes ACh AChE_inhibited Inhibited AChE (Phosphorylated) Signal Nerve Signal Termination AChE_active->Signal Enables Hyperstimulation Continuous Nerve Firing (Hyperstimulation) Receptor->Hyperstimulation Leads to Mevinphos This compound Mevinphos->AChE_active Covalently Binds & Inhibits

Mechanism of Acetylcholinesterase Inhibition.

Section 4: Analytical Methodologies for Detection

Accurate detection of this compound in environmental and biological samples is crucial for regulatory monitoring and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and robust method for the analysis of organophosphorus pesticides.[16][17]

Detailed Protocol: GC-MS Analysis via QuEChERS Extraction

This protocol describes a common workflow for analyzing pesticide residues in a fruit or vegetable matrix, combining a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction with GC-MS detection.[18]

Rationale: The QuEChERS method is chosen for its efficiency in extracting a wide range of pesticides from complex matrices with minimal solvent usage.[18] Acetonitrile is the preferred extraction solvent due to its ability to effectively partition pesticides while minimizing co-extraction of lipids and other matrix components.[18] The subsequent d-SPE (dispersive solid-phase extraction) step with PSA (primary secondary amine) is critical for removing organic acids and other interferences that could affect the GC-MS analysis.[19]

Step-by-Step Methodology:

  • Sample Homogenization: Weigh 10-15 g of the representative sample (e.g., fruit puree) into a 50 mL centrifuge tube. This ensures a uniform sample is analyzed.

  • Extraction:

    • Add 10 mL of acetonitrile (containing 1% acetic acid). The acid helps to stabilize certain pesticides.

    • Add the appropriate QuEChERS salt packet (e.g., AOAC method: 6 g anhydrous MgSO₄ and 1.5 g sodium acetate). Magnesium sulfate facilitates the separation of the aqueous and organic layers, while the buffer maintains pH.[18]

    • Cap tightly and shake vigorously for 1 minute. This ensures thorough mixing and efficient extraction of the analyte into the acetonitrile.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This step cleanly separates the solid matrix material from the acetonitrile supernatant containing the pesticide.[18]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA and anhydrous MgSO₄.

    • Vortex for 30 seconds. PSA removes interfering organic acids, while MgSO₄ removes residual water.

  • Final Centrifugation: Centrifuge the d-SPE tube for 2 minutes.

  • GC-MS Analysis:

    • Transfer the final extract into a GC vial.

    • Inject 1 µL into the GC-MS system.

    • GC Conditions: Use a capillary column suitable for pesticide analysis (e.g., Agilent J&W DB-5ms Ultra Inert).[20] A typical temperature program would be: start at 40-70°C, ramp up to 280-300°C. The temperature ramp separates compounds based on their boiling points and column interactions.[20]

    • MS Conditions: Operate in Electron Impact (EI) ionization mode.[16] For high sensitivity and specificity, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, targeting the characteristic ions of this compound.[21]

GCMS_Workflow GC-MS Analytical Workflow for this compound Sample 1. Sample Homogenization (10-15g fruit/veg) Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Centrifuge1 3. Centrifugation (≥4000 rpm, 5 min) Extraction->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant dSPE 4. d-SPE Cleanup (PSA + MgSO₄) Supernatant->dSPE Centrifuge2 5. Final Centrifugation (2 min) dSPE->Centrifuge2 GCMS 6. GC-MS Analysis (SIM/MRM Mode) Centrifuge2->GCMS Result Data Analysis & Quantitation GCMS->Result

General workflow for pesticide residue analysis.

Section 5: Toxicological Profile

This compound is classified as highly toxic.[5] Its toxicity is primarily acute, with effects related to cholinesterase inhibition.[3][9]

Route of ExposureSpeciesLD50 ValueToxicity CategorySource(s)
Oral Rat81.8 mg/kgHigh[10]
Oral Rat3 - 12 mg/kg (mixture)Very High[5]
Dermal Rat4.2 - 4.7 mg/kg (mixture)Very High[5][22]
Inhalation (1-hr) Rat0.125 mg/L (mixture)Very High[5]

As noted earlier, the toxicity of the commercial mixture is driven primarily by the more potent cis-isomer. However, this compound itself is still considered a hazardous compound. The steep dose-response curve for Mevinphos means that a small increase in dose can lead to a significant increase in toxic effects, making handling and exposure extremely dangerous.[6]

Section 6: Environmental Fate and Degradation

Understanding the environmental persistence and degradation of this compound is key to assessing its ecological impact.

Hydrolysis: Mevinphos is susceptible to hydrolysis, and its degradation rate is highly dependent on pH.[8] The half-life is significantly shorter in alkaline conditions (1.4 hours at pH 11) compared to neutral or acidic conditions (35 days at pH 7; 120 days at pH 6).[5][8] The primary hydrolysis product is dimethyl phosphate.[8]

Soil Degradation: In the terrestrial environment, Mevinphos dissipates rapidly, primarily through biotic degradation.[1] The aerobic soil half-life for the isomers is extremely short, ranging from 1.21 to 3.83 hours.[1] Although its high water solubility suggests it could be mobile, this rapid degradation prevents significant leaching into groundwater.[1][2]

Photolysis: The photolysis half-life in aqueous solution is approximately 27 days for both isomers, indicating that sunlight contributes to its breakdown, but at a slower rate than microbial action or hydrolysis in alkaline water.[1]

Degradation_Pathway Environmental Degradation of this compound cluster_pathways Degradation Pathways Mevinphos This compound in Environment Hydrolysis Hydrolysis (pH dependent) Mevinphos->Hydrolysis Fastest in alkaline water Biodegradation Biotic Degradation (Soil Microbes) Mevinphos->Biodegradation Dominant in soil (t½ < 4 hours) Photolysis Photolysis (Sunlight) Mevinphos->Photolysis Slower process (t½ ≈ 27 days) Products Degradation Products (e.g., Dimethyl Phosphate, CO₂) Hydrolysis->Products Biodegradation->Products Photolysis->Products

Sources

(Z)-Mevinphos CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (Z)-Mevinphos

Abstract

Mevinphos is a potent organophosphate insecticide and acaricide known for its rapid action and systemic properties.[1][2][3] It exists as two geometric isomers, (E)- and (Z)-Mevinphos, with the (E)-isomer generally exhibiting higher insecticidal activity.[4][5] This technical guide provides a comprehensive overview of the (Z)-isomer of Mevinphos, focusing on its chemical identity, physicochemical properties, mechanism of action, toxicology, and analytical methodologies. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes critical technical data to support advanced research and safety assessment.

Chemical Identity and Nomenclature

Mevinphos is the common name for 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate.[6] The technical product is a mixture of its (E) and (Z) geometric isomers.[5][7] The Chemical Abstracts Service (CAS) assigns unique numbers to the technical mixture and to each specific isomer. It is critical for researchers to distinguish between these entities, as their biological activity and persistence can differ.[1][4]

The nomenclature can be confusing; while modern chemical notation prefers the (E)/(Z) designation, older literature often uses cis/trans. PubChem lists (Z)-Mevinphos as a synonym for trans-Mevinphos.[8] For clarity, this guide will use the (Z) designation.

Table 1: Chemical Identifiers for Mevinphos and (Z)-Mevinphos

IdentifierMevinphos (Isomer Mixture)(Z)-Mevinphos
CAS Number 7786-34-7[3][6][9][10][11]338-45-4[8][12][13]
IUPAC Name 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate[3]methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate[8]
Molecular Formula C₇H₁₃O₆P[2][3][12][14][15]C₇H₁₃O₆P[8][12][15]
Molecular Weight 224.15 g/mol [2][6][12][14][16]224.15 g/mol [12]
InChI Key GEPDYQSQVLXLEU-AATRIKPKSA-NGEPDYQSQVLXLEU-WAYWQWQTSA-N[12]
EPA Pesticide Code 015801[14]15803[12]

Table 2: Common Synonyms and Trade Names

CategoryNames
(Z)-Mevinphos Synonyms (Z)-3-(Dimethoxyphosphinyloxy)-2-butenoic acid methyl ester, this compound, beta-Mevinphos, trans-Phosdrin[8]
General Trade Names Phosdrin, Apavinphos, Duraphos, Menite, Gestid, Fosdrine, Mevinox, OS-2046[1][2][3][5][14]

Physicochemical Properties

Mevinphos is a colorless to pale yellow or orange liquid with a mild odor.[2][6][14] Its high miscibility in water is a key property influencing its environmental mobility and systemic action in plants.[6][14] The compound is subject to hydrolysis, with its stability being highly dependent on pH; degradation is rapid in alkaline conditions.[2][4][6]

Table 3: Physicochemical Data

PropertyValueSource(s)
Physical State Liquid[14]
Appearance Colorless to pale yellow/orange liquid[2][14]
Boiling Point 99-103 °C at 0.03 mmHg[14][17]
Vapor Pressure 3 x 10⁻³ mmHg at 21°C[14][17]
Density 1.24 - 1.25 g/mL[3][14]
Water Solubility Miscible[2][6][14][17]
Melting Point 6.9 °C (Z-isomer); 21 °C (E-isomer)[3][6]
Hydrolysis Half-Life pH 7: 62.7 days (Z-isomer), 29.2 days (E-isomer) pH 9: 7.5 days (Z-isomer), 2.8 days (E-isomer) pH 11: 1.4 hours[2][6][18]
Solvent Solubility Miscible with acetone, benzene, ethanol, chloroform, xylene.[14][17][14][17]

Mechanism of Action: Acetylcholinesterase Inhibition

As with other organophosphate compounds, the primary mechanism of toxicity for Mevinphos is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][15][16][17] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal at cholinergic synapses.

Mevinphos acts as an irreversible inhibitor by phosphorylating a serine residue within the active site of the AChE enzyme.[1] This covalent modification renders the enzyme non-functional. The accumulation of excess acetylcholine in the synaptic cleft leads to continuous stimulation of nerve and muscle fibers, resulting in cholinergic crisis, characterized by muscle spasms, paralysis, and ultimately, death by respiratory failure.[2][16]

AChE_Inhibition cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) Transmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Hydrolysis (Normal) Receptor Postsynaptic Receptor ACh->Receptor Inhibited_AChE Phosphorylated AChE (Inactive) AChE->Inhibited_AChE Inhibition Mevinphos (Z)-Mevinphos Inhibitor Serine Serine Residue in AChE Active Site Mevinphos->Serine Phosphorylates

Caption: Mechanism of (Z)-Mevinphos toxicity via AChE inhibition.

Toxicology and Hazard Profile

Mevinphos is classified as an extremely hazardous substance (WHO Class IA) due to its high acute toxicity via oral, dermal, and inhalation routes.[2][17] Exposure can lead to severe cholinergic symptoms, including excessive salivation, pinpoint pupils, muscle tremors, convulsions, and respiratory depression, which can be fatal.[2]

Table 4: Acute Toxicity of Mevinphos (Isomer Mixture)

RouteSpeciesLD₅₀ / LC₅₀ ValueSource(s)
Oral Rat3 - 12 mg/kg[1][3][6]
Oral Mouse4 - 18 mg/kg[3][6]
Dermal Rat4.2 mg/kg[6]
Inhalation (1-hr) Rat0.125 mg/L (14 ppm)[3][6]
Avian Oral (Duck) Duck4.63 mg/kg[14]
Aquatic (96-hr) Rainbow Trout0.012 mg/L (11.9 ppb)[6][14]

Analytical Methodology

The quantitative determination of (Z)-Mevinphos in environmental and biological matrices is essential for exposure assessment and regulatory compliance. The standard approach involves solvent extraction followed by gas chromatography (GC).

The following protocol is a generalized procedure based on established methods for analyzing Mevinphos in soil samples.[19]

Experimental Protocol: Determination of (Z)-Mevinphos in Soil by GC-FPD

1. Objective: To extract and quantify (Z)-Mevinphos from a soil matrix using gas chromatography with a flame photometric detector (FPD), which is selective for phosphorus-containing compounds.

2. Materials:

  • Soil sample

  • Acetonitrile (ACS grade)

  • Anhydrous sodium sulfate

  • (Z)-Mevinphos analytical standard (certified reference material)

  • Acetone (ACS grade)

  • Toluene (ACS grade)

  • Mechanical shaker

  • Filtration apparatus

  • Rotary evaporator

  • Gas chromatograph with FPD

3. Procedure:

  • Step 1: Sample Extraction

    • Weigh 25 g of the soil sample into a 250 mL Erlenmeyer flask.

    • Add 100 mL of acetonitrile to the flask.

    • Seal the flask and place it on a mechanical shaker. Agitate at high speed for 20 minutes to ensure thorough extraction of residues.

    • Filter the extract through a Büchner funnel containing Whatman No. 1 filter paper.

  • Step 2: Water Removal

    • Pass the acetonitrile extract through a column containing approximately 30 g of anhydrous sodium sulfate. This step is crucial to remove residual water, which can interfere with GC analysis and degrade the analytical column.

    • Rinse the sodium sulfate with an additional 25 mL of acetonitrile to ensure complete transfer of the analyte.

  • Step 3: Concentration

    • Transfer the dried extract to a round-bottom flask.

    • Concentrate the sample to a volume of approximately 5 mL using a rotary evaporator with a water bath set to 40°C.

    • Transfer the concentrate to a graduated centrifuge tube and adjust the final volume to 10 mL with toluene.

  • Step 4: GC-FPD Analysis

    • Calibrate the GC-FPD system by injecting a series of known concentrations of the (Z)-Mevinphos analytical standard to generate a calibration curve.[20]

    • Inject a 1-2 µL aliquot of the prepared sample extract into the GC.

    • Typical GC Conditions:

      • Column: DB-1701 or equivalent (mid-polarity)

      • Injector Temperature: 220°C

      • Detector Temperature: 250°C

      • Oven Program: 150°C initial, ramp to 230°C at 10°C/min

      • Carrier Gas: Helium or Nitrogen

    • Identify the (Z)-Mevinphos peak based on its retention time compared to the standard.

    • Quantify the concentration in the sample by comparing its peak area to the calibration curve.[19][20]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Soil Sample (25 g) Extraction 2. Acetonitrile Extraction Sample->Extraction Filtration 3. Filtration Extraction->Filtration note1 Removes analyte from matrix Extraction->note1 Drying 4. Drying with Sodium Sulfate Filtration->Drying Concentration 5. Concentration (Rotary Evaporator) Drying->Concentration note2 Removes water to protect GC column Drying->note2 Reconstitution 6. Reconstitution in Toluene Concentration->Reconstitution GC_Injection 7. GC Injection Reconstitution->GC_Injection Separation 8. Chromatographic Separation GC_Injection->Separation Detection 9. FPD Detection (Phosphorus Mode) Separation->Detection Quantification 10. Quantification (vs. Standards) Detection->Quantification note3 Selective detection of phosphorus-containing compounds Detection->note3

Sources

Synthesis and biosynthesis pathways of trans-Mevinphos

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of trans-Mevinphos

Abstract

Mevinphos is a potent, broad-spectrum organophosphate insecticide and acaricide known for its systemic and contact action against a wide array of chewing and sucking insects.[1][2] As an inhibitor of acetylcholinesterase (AChE), it disrupts nerve function in target pests.[1][3] Mevinphos is a synthetic compound, first developed in the mid-20th century, and has no known natural biosynthetic pathway.[1][4][5] The molecule exists as two geometric isomers around a carbon-carbon double bond: the (E)-isomer and the (Z)-isomer.[1] The technical-grade product is a mixture of both, with the (E)-isomer, also referred to as alpha-Mevinphos, comprising over 60% of the mixture and exhibiting higher insecticidal activity.[1][3][6] This guide provides a detailed examination of the chemical synthesis of Mevinphos, focusing on the predominant reaction pathway, its underlying mechanism, stereochemical outcomes, and a representative laboratory protocol.

Part 1: Chemical Synthesis of Mevinphos

The commercial production of Mevinphos is achieved through the Perkow reaction , a classic organophosphorus reaction that transforms α-haloketones into vinyl phosphates.[7][8] This reaction is highly effective for creating the enol phosphate structure characteristic of Mevinphos and related compounds.

Core Synthetic Pathway: The Perkow Reaction

The synthesis of Mevinphos involves the reaction between trimethyl phosphite (P(OCH₃)₃) and methyl 2-chloroacetoacetate (CH₃C(O)CH(Cl)C(O)OCH₃) .[8] This process is a competitive reaction with the Michaelis-Arbuzov reaction. However, in the case of α-halo-β-ketoesters, the Perkow pathway is favored, leading to the formation of the enol phosphate rather than a β-keto phosphonate.[7][9]

The overall reaction is as follows:

CH₃C(O)CH(Cl)C(O)OCH₃ + P(OCH₃)₃ → (CH₃O)₂P(O)OC(CH₃)=CHC(O)OCH₃ + CH₃Cl

This reaction yields a mixture of (E)- and (Z)-Mevinphos isomers along with methyl chloride as a byproduct.[1]

In-Depth Reaction Mechanism

The mechanism of the Perkow reaction is a subject of detailed study, with the prevailing theory involving an initial attack on the carbonyl carbon.[7][10] This distinguishes it from the Michaelis-Arbuzov reaction, where the phosphite would attack the carbon atom bearing the halogen.[10]

The step-by-step mechanism is as follows:

  • Nucleophilic Attack: The phosphorus atom of trimethyl phosphite acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone group in methyl 2-chloroacetoacetate. This forms a zwitterionic intermediate.[7]

  • Rearrangement and Halide Elimination: The zwitterionic intermediate undergoes a rearrangement. This step is thought to proceed via a cyclic oxaphosphirane intermediate in some cases.[10] The process culminates in the elimination of the chloride ion (Cl⁻).

  • Dealkylation: The final step is a nucleophilic attack by the displaced chloride anion on one of the methyl groups of the phosphonium cation. This dealkylation step is an Sₙ2 displacement that forms the stable enol phosphate product (Mevinphos) and the byproduct, methyl chloride (CH₃Cl).[7]

The diagram below provides a visual representation of this mechanistic pathway.

Perkow_Mechanism cluster_intermediates Mechanism Reactant1 Trimethyl Phosphite Zwitterion Zwitterionic Intermediate Reactant1->Zwitterion 1. Nucleophilic Attack on Carbonyl Carbon Reactant2 Methyl 2-chloroacetoacetate Reactant2->Zwitterion Cation Cationic Intermediate + Cl⁻ Zwitterion->Cation 2. Rearrangement & Halide Elimination Product1 Mevinphos ((E/Z) Mixture) Cation->Product1 3. Dealkylation by Cl⁻ Product2 Methyl Chloride Cation->Product2 (byproduct)

Caption: The Perkow reaction mechanism for Mevinphos synthesis.

Stereoselectivity: The Formation of trans-(E)-Mevinphos

The Perkow reaction for Mevinphos synthesis does not exhibit perfect stereoselectivity, resulting in a mixture of the (E) and (Z) geometric isomers.[1] The plane of the double bond in the final enol phosphate product allows for two distinct spatial arrangements of the substituents.

  • (E)-Mevinphos (trans/alpha): This isomer has the high-priority groups (as determined by Cahn-Ingold-Prelog rules) on opposite sides of the double bond. It is the more thermodynamically stable and more biologically active isomer, typically forming over 60% of the technical product.[1][11]

  • (Z)-Mevinphos (cis/beta): This isomer has the high-priority groups on the same side of the double bond.

While specific conditions for Mevinphos are proprietary, in organophosphorus chemistry, factors such as reaction temperature, solvent polarity, and the nature of the reactants can influence the final E/Z ratio. The predominance of the (E)-isomer suggests it is the favored product under typical industrial manufacturing conditions.

Data Summary: Synthesis Parameters

The following table summarizes the key components and properties associated with Mevinphos synthesis.

ParameterDescriptionReference(s)
Reaction Type Perkow Reaction[7][8][9]
Key Reactants Trimethyl phosphite, Methyl 2-chloroacetoacetate[6][8]
Solvent (Typical) Organic solvents like dichloromethane or toluene are often used for similar reactions to control temperature and ensure solubility.[1]
Product Mevinphos: A mixture of (E)- and (Z)-isomers of methyl 3-((dimethoxyphosphinyl)oxy)but-2-enoate.[1][6]
Byproduct Methyl chloride (CH₃Cl)[7]
Physical State Pale yellow to orange liquid[2]
Boiling Point 99-103°C at 0.3 mm Hg[6]
Water Solubility Miscible[6][8]
Isomer Ratio Technical grade typically contains >60% (E)-isomer and ~20-30% (Z)-isomer.[1][6][11]
Illustrative Experimental Protocol

Disclaimer: This protocol is an illustrative guide based on the principles of the Perkow reaction. Mevinphos is extremely toxic and should only be synthesized by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls.

Objective: To synthesize Mevinphos via the Perkow reaction.

Materials:

  • Methyl 2-chloroacetoacetate (1.0 eq)

  • Trimethyl phosphite (1.1 eq)

  • Anhydrous toluene (as solvent)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

  • Reagent Addition: Charge the flask with methyl 2-chloroacetoacetate dissolved in anhydrous toluene. Begin stirring.

  • Controlled Reaction: Add trimethyl phosphite dropwise to the stirred solution via the dropping funnel. The reaction is exothermic; maintain the temperature between 25-35°C using a water bath. The formation of methyl chloride gas will be observed, which should be vented through a proper scrubbing system.

  • Reaction Completion: After the addition is complete, heat the mixture to 50-60°C for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a mixture of (E/Z)-Mevinphos isomers. Purify the liquid residue by vacuum distillation to obtain the final product. Collect the fraction boiling at approximately 99-103°C at 0.3 mm Hg.[6]

  • Characterization: Confirm the identity and isomeric ratio of the purified product using analytical techniques such as NMR (¹H, ¹³C, ³¹P) and GC-MS.

Part 2: Biosynthesis of Mevinphos – A Point of Clarification

A crucial aspect of Mevinphos's profile is its origin. Unlike many complex organic molecules found in nature, Mevinphos is a purely synthetic compound .

Organophosphate pesticides are a class of artificial chemicals that were first developed in the 1930s and 1940s, largely stemming from research into nerve agents.[4][5] Their development was a landmark in synthetic organic chemistry, aimed at creating effective, though often highly toxic, agents for pest control.[12][13]

Based on extensive scientific literature, there is no known natural occurrence or biosynthetic pathway for Mevinphos . Its existence is entirely attributable to human industrial synthesis. The metabolism and degradation of Mevinphos in the environment and in organisms occur via hydrolysis and enzymatic pathways, but these are breakdown processes, not synthesis.[2][14]

Conclusion

The synthesis of this compound is a well-established industrial process dominated by the Perkow reaction. This pathway efficiently converts trimethyl phosphite and methyl 2-chloroacetoacetate into the desired enol phosphate, albeit as a mixture of its more active (E)-isomer and less active (Z)-isomer. Understanding the nucleophilic mechanism of this reaction is key to appreciating its utility in organophosphorus chemistry. It must be emphasized that Mevinphos is a product of chemical synthesis with no counterpart in the natural world, a fact that underscores its role as a man-made agricultural tool. The high toxicity of this compound necessitates stringent safety protocols during its manufacture and handling.[11]

Sources

An In-depth Technical Guide to the Solubility of trans-Mevinphos

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of trans-Mevinphos, an organophosphate insecticide. Aimed at researchers, scientists, and professionals in drug development and environmental science, this document synthesizes critical data on the solubility of this compound in aqueous and organic media. We delve into the physicochemical properties governing this solubility, present collated quantitative data, and provide a detailed, field-proven protocol for solubility determination based on international standards. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability. Visual diagrams generated using DOT language clarify complex workflows and molecular interactions, reinforcing the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction: The Critical Role of Solubility

Mevinphos is a broad-spectrum organophosphate insecticide and acaricide known for its contact and systemic activity.[1] It exists as a mixture of two geometric isomers, (E) and (Z), often referred to as trans and cis, respectively.[2] The trans-isomer, this compound (also known as (Z)-Mevinphos or beta-Mevinphos), is a key component of the technical mixture.[3][4] Understanding its solubility is paramount for several scientific and industrial applications. In agrochemical formulation, solubility dictates the choice of solvents and delivery systems. For environmental scientists, it is a critical parameter for modeling environmental fate, transport, and potential for groundwater contamination.[1] In toxicological and drug development research, solubility in both aqueous and lipid-like environments is fundamental to predicting absorption, distribution, metabolism, and excretion (ADME). This guide provides the foundational data and methodologies essential for these critical assessments.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound (C₇H₁₃O₆P) is a polar organophosphate ester.[4] Its structure, containing a phosphate group, ester linkages, and a carbon-carbon double bond, creates a molecule with specific interactive capabilities that define its behavior in different solvents.

Key Physicochemical Properties:

  • Molecular Weight: 224.15 g/mol [3][5][6]

  • Physical State: Colorless to pale yellow liquid[4][5]

  • LogP (Octanol/Water Partition Coefficient): A log Kow of 0.13 indicates that the compound is relatively hydrophilic, favoring partitioning into aqueous phases over non-polar lipid phases.[7]

  • Vapor Pressure: 3 x 10⁻³ mmHg at 21°C, indicating low volatility.[5][8]

  • Stability: Mevinphos is subject to hydrolysis, a critical factor in aqueous solubility studies. The rate of hydrolysis is highly dependent on pH, with stability decreasing as pH increases. The half-life is 120 days at pH 6, but only 1.4 hours at pH 11.[6][7]

The presence of polar functional groups (phosphate, ester) allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents, which is a primary driver of its solubility characteristics.

Aqueous and Organic Solvent Solubility Data

The solubility of Mevinphos (as a mixture of isomers, which is highly indicative for the trans-isomer) has been extensively documented. The compound is generally characterized by high water solubility and miscibility with a wide range of organic solvents.

Aqueous Solubility

Mevinphos is described as being miscible with water.[5][7][8] Miscibility implies that it can dissolve in water at any concentration, forming a homogeneous solution. Some sources provide a quantitative value, stating the water solubility is 6.0 x 10⁵ mg/L, which is equivalent to 600 g/L.[1][7][9] This high solubility is consistent with its polar nature and low LogP value.

Factors Influencing Aqueous Solubility:

  • pH: As an ester, this compound is susceptible to hydrolysis, especially under neutral to alkaline conditions.[7] Solubility experiments must be conducted in buffered solutions, and the duration of the experiment should be minimized to prevent significant degradation, which could lead to erroneous results.

Organic Solvent Solubility

The solubility of Mevinphos in organic solvents is broad, reflecting its ability to engage in various intermolecular interactions. The data indicates complete miscibility in many common laboratory solvents.

Solvent ClassSolventSolubilityReference
Alcohols Ethanol, Isopropanol, MethanolMiscible[2][5][7]
Ketones AcetoneMiscible[5][7][8]
Aromatic Hydrocarbons Benzene, Toluene, XyleneMiscible[5][7][8]
Chlorinated Hydrocarbons Carbon Tetrachloride, ChloroformMiscible[5][7]
Aliphatic Hydrocarbons HexanePractically Insoluble[5][7]
Other Solvents Carbon Disulfide, KeroseneSlightly Soluble / Soluble[5][7][11]

Expert Interpretation: The high miscibility in polar protic (alcohols) and polar aprotic (acetone, chloroform) solvents is expected due to the polar phosphate and ester groups. Its miscibility in non-polar aromatic solvents like benzene and xylene suggests that van der Waals forces also play a significant role. Conversely, its practical insolubility in non-polar aliphatic solvents like hexane highlights the importance of the molecule's overall polarity; hexane lacks the ability to form the necessary polar or aromatic interactions to effectively solvate this compound.[5][7]

Standard Protocol for Solubility Determination

To ensure data integrity and reproducibility, solubility must be determined using a standardized, self-validating methodology. The OECD Test Guideline 105, "Water Solubility," provides a robust framework.[10][12] The following protocol is adapted from the "Flask Method" described in this guideline, suitable for substances with solubility greater than 10⁻² g/L.[10]

Principle of the Flask Method

The principle is to saturate a solvent with the test substance at a specific temperature and, after separating the undissolved solid, determine the concentration of the substance in the aqueous solution. This concentration is the solubility at that temperature.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration & Sampling cluster_analysis Phase 3: Analysis & Validation P1 Prepare saturated stock solution (e.g., pH 7 buffer) P2 Add excess this compound to buffer in a sealed flask P1->P2 P3 Equilibrate at 20°C ± 0.5°C with constant stirring P2->P3 E1 Stir for 24h (preliminary test) to determine equilibrium time P3->E1 Transfer to Equilibration E2 Take samples at 24h, 48h, 72h E1->E2 E3 Centrifuge/filter samples to remove undissolved substance E2->E3 A1 Analyze supernatant concentration (e.g., via HPLC-UV) E3->A1 Transfer to Analysis A2 Plot concentration vs. time A1->A2 A3 Confirm plateau: solubility reached when last 3 samples agree within ±5% A2->A3

Caption: Workflow for OECD 105 Flask Method.

Detailed Step-by-Step Protocol
  • Preparation:

    • Prepare a buffer solution at the desired pH (e.g., pH 7). The use of a buffer is critical to mitigate pH shifts and control hydrolysis.[13]

    • Add an excess amount of this compound to a flask containing the buffer. The excess is visually confirmed by the presence of undissolved material.

    • Seal the flask and place it in a thermostatically controlled shaker or water bath set to 20°C ± 0.5°C.[10]

  • Equilibration:

    • Stir the solution vigorously. A preliminary test should be run to determine the time required to reach equilibrium. This is achieved by taking samples at various time points (e.g., 24, 48, 72 hours) until the concentration in solution becomes constant.

    • For the main study, stir for a period determined by the preliminary test, ensuring saturation is achieved.

  • Sampling and Separation:

    • Stop the stirring and allow the mixture to settle.

    • Withdraw an aliquot of the supernatant using a pipette.

    • Immediately centrifuge the aliquot at high speed to pellet any remaining suspended particles. Alternatively, filter through a syringe filter (e.g., 0.45 µm PTFE) that does not adsorb the analyte. This separation step is crucial for accuracy.

  • Analysis:

    • Accurately dilute the clear supernatant with an appropriate mobile phase.

    • Determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known standards must be prepared.

  • Validation and Reporting:

    • The solubility is reported as the average concentration from at least three independent replicate flasks.

    • The results are considered valid if the concentrations measured at different equilibration times (e.g., 24h, 48h) are consistent, indicating a true equilibrium has been reached.[14]

Causality and In-Depth Insights

The choice of experimental parameters is dictated by the physicochemical nature of this compound.

Caption: Factors influencing solubility and protocol design.

  • Why Use a Buffer? The ester linkages in this compound are prone to hydrolysis, a reaction that can be catalyzed by H⁺ or OH⁻ ions.[6][7] Without a buffer, the pH could drift during the experiment, altering the chemical integrity of the analyte and leading to an inaccurate measurement of the true solubility.

  • Why is Equilibrium Confirmation Mandatory? Simply mixing for a fixed time is insufficient. A self-validating protocol requires proof that the system has reached a steady state. By taking multiple samples over time and showing that the concentration has plateaued, one demonstrates that the solvent is truly saturated and the measured value represents the thermodynamic solubility limit.

  • Why Centrifuge/Filter? The presence of microscopic, undissolved particles in the analyzed sample will artificially inflate the measured concentration, leading to a gross overestimation of solubility. Physical separation via centrifugation or non-adsorptive filtration is a non-negotiable step to ensure only the truly dissolved substance is quantified.

Conclusion

This compound exhibits high solubility in water and a wide range of polar organic solvents, while being practically insoluble in non-polar aliphatic hydrocarbons.[5][7] This behavior is a direct consequence of its polar molecular structure. Accurate and reproducible determination of its solubility requires strict adherence to standardized protocols, such as the OECD 105 Flask Method, with careful control of experimental variables like pH and temperature, and rigorous confirmation that equilibrium has been achieved. The data and methodologies presented in this guide provide a robust foundation for researchers in agrochemistry, environmental science, and toxicology.

References

  • U.S. Environmental Protection Agency. (n.d.). Mevinphos: Revised Human Health Risk Assessment.
  • U.S. Environmental Protection Agency. (1988). Pesticide Fact Sheet: Mevinphos.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9560, Mevinphos.
  • EXTOXNET. (1996). Pesticide Information Profile: Mevinphos.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6433175, this compound.
  • CymitQuimica. (n.d.). CAS 338-45-4: this compound.
  • Food and Agriculture Organization of the United Nations. (n.d.). *4.23 Mevinphos (E,R)**.
  • AERU, University of Hertfordshire. (n.d.). Mevinphos (Ref: ENT 22374).
  • INCHEM. (1972). 243. Mevinphos (WHO Pesticide Residues Series 2).
  • ChemicalBook. (2024). MEVINPHOS | 7786-34-7.

Sources

Stereoisomerism of Mevinphos and its biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoisomerism of Mevinphos and its Biological Activity

Authored by a Senior Application Scientist

Mevinphos, a potent organophosphate insecticide, presents a compelling case study in the critical role of stereoisomerism in pesticide science. Commercially produced as a mixture of geometric isomers, its biological efficacy and environmental impact are not uniform across these stereoisomeric forms. This technical guide provides a comprehensive examination of the stereochemistry of mevinphos, focusing on the distinct properties and biological activities of its (E) and (Z) isomers. We will delve into the mechanistic basis of its action as an acetylcholinesterase inhibitor, present state-of-the-art analytical methodologies for isomer-specific analysis, and discuss the differential environmental fate of the isomers. This document is intended for researchers, toxicologists, and drug development professionals seeking a detailed understanding of how molecular geometry dictates function and fate at the atomic level.

Introduction: The Significance of Stereochemistry in Pesticide Action

In the field of agrochemicals, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological function.[1] Many pesticides are chiral or, as in the case of mevinphos, possess geometric isomerism, leading to stereoisomers with identical chemical formulas and connectivity but different spatial arrangements.[1][2] These subtle structural differences can lead to profound variations in how each isomer interacts with its biological target.[1]

Mevinphos (dimethyl 2-methoxycarbonyl-1-methylvinyl phosphate) is a non-chiral molecule but exhibits E/Z isomerism across the carbon-carbon double bond in its crotonate moiety.[3][4] It is a broad-spectrum, systemic, and contact insecticide and acaricide that was introduced in the 1950s to control a wide array of chewing and sucking insects.[4][5][6] Its mechanism of action is the potent and irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in both insects and mammals.[3][7][8]

Technical-grade mevinphos is typically a mixture of these isomers, with the (E)-isomer being the major component.[3][4] Understanding the distinct contribution of each isomer to the overall insecticidal activity and toxicity is crucial for accurate risk assessment and the development of more selective and environmentally benign pesticides.

The Stereoisomers of Mevinphos: Structure and Properties

Mevinphos exists as two geometric isomers: (E)-mevinphos and (Z)-mevinphos. The nomenclature refers to the relative orientation of the highest-priority substituents on either side of the C=C double bond.

  • (E)-Mevinphos (cis-isomer or alpha-isomer): In this configuration, the high-priority groups (the phosphate ester and the methyl group) are on opposite sides of the double bond. This isomer constitutes over 60% of the technical-grade product.[3][4][9]

  • (Z)-Mevinphos (trans-isomer or beta-isomer): Here, the high-priority groups are on the same side of the double bond. This isomer is the less abundant component in the commercial mixture.[4][9]

Figure 1: Chemical structures of (E)- and (Z)-mevinphos.

While stereoisomers often share many physical properties in an achiral environment, subtle differences can exist.[2]

Property(E)-Mevinphos(Z)-MevinphosTechnical Mixture
Synonyms cis-mevinphos, alpha-mevinphostrans-mevinphos, beta-mevinphosPhosdrin, Mevinox
Molecular Formula C₇H₁₃O₆PC₇H₁₃O₆PC₇H₁₃O₆P
Molecular Weight 224.15 g/mol 224.15 g/mol 224.15 g/mol [10]
Melting Point 21 °C[6][11]6.9 °C[6][11]N/A
Solubility in Water MiscibleMiscibleMiscible[10][11]
Typical % in Technical Grade > 60%[3][4][9]< 28%[9]100%

Table 1: Comparative Properties of Mevinphos Isomers.

Differential Biological Activity: The Stereoselective Inhibition of Acetylcholinesterase

The primary toxicological action of mevinphos is the inhibition of acetylcholinesterase (AChE).[7] This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine at synaptic junctions, a process essential for terminating nerve signals. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, which results in muscle spasms, paralysis, and ultimately death in target organisms.[7][8]

The interaction between mevinphos and the AChE active site is stereoselective. The (E)-isomer is a significantly more potent inhibitor of AChE than the (Z)-isomer.[3][9] This differential activity is attributed to the specific geometric arrangement of the (E)-isomer, which allows for a more favorable fit and orientation within the enzyme's active site gorge, leading to a higher rate of phosphorylation of the critical serine residue.

AChE_Inhibition cluster_AChE AChE Active Site cluster_Result Result Serine Serine Residue (Ser-OH) Inhibited_AChE Phosphorylated AChE (Inactive) Hydrolysis Hydrolysis Products (Choline + Acetate) Mevinphos (E)-Mevinphos Mevinphos->Serine Phosphorylation (Irreversible Inhibition) ACh Acetylcholine ACh->Serine Acetylation (Normal Substrate Binding)

Figure 2: Mechanism of AChE inhibition by (E)-mevinphos.
Toxicity Profile
Route of ExposureSpeciesLD₅₀ (Technical Mevinphos)Toxicity Classification
OralRat3 - 12 mg/kg[6]Highly Toxic
DermalRat4.2 mg/kg[6]Highly Toxic
Inhalation (1-hr)Rat0.125 mg/L[6]Highly Toxic
OralMallard Duck4.6 mg/kg[4]Very Highly Toxic to Birds
Aquatic (96-hr)Rainbow Trout11.9 µg/L[4]Very Highly Toxic to Fish

Table 2: Acute Toxicity of Technical Mevinphos.

The pronounced difference in biological activity underscores a critical principle in pesticide development: formulating products with only the most active stereoisomer can potentially reduce the overall environmental load and non-target toxicity while maintaining efficacy.[1]

Analytical Methodologies for Stereoisomer-Specific Analysis

To accurately assess exposure, environmental fate, and the efficacy of mevinphos, analytical methods capable of separating and quantifying the individual (E) and (Z) isomers are essential. Due to their different physical properties, these geometric isomers can be separated using achiral chromatographic techniques.

Advanced methods like Supercritical Fluid Chromatography tandem Mass Spectrometry (SFC-MS/MS) have proven effective for the stereoselective analysis of mevinphos in complex matrices like tobacco.[13] Gas Chromatography-Mass Spectrometry (GC-MS) is also a widely used technique for the analysis of mevinphos and its isomers.[14][15]

Analysis_Workflow Sample Sample Collection (e.g., Tobacco, Soil, Water) QuEChERS Extraction & Cleanup (QuEChERS Method) Sample->QuEChERS Dilution Dilution (Matrix Effect Mitigation) QuEChERS->Dilution SFC_MSMS SFC-MS/MS Analysis (Isomer Separation & Quantification) Dilution->SFC_MSMS Data Data Processing (E/Z Isomer Ratio & Concentration) SFC_MSMS->Data

Figure 3: Workflow for stereoselective analysis of mevinphos.
Experimental Protocol: Stereoselective Analysis by SFC-MS/MS

This protocol is adapted from methodologies developed for analyzing mevinphos stereoisomers in complex matrices.[13] The core principle is to use a robust extraction method (QuEChERS) to isolate the analytes, followed by dilution to minimize matrix interference, and finally, separation and detection using the high resolving power of SFC-MS/MS.

1. Sample Preparation (QuEChERS Extraction):

  • Objective: To efficiently extract mevinphos isomers from the sample matrix while removing interfering compounds.
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add internal standards, if required.
  • Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
  • Vortex vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.
  • The upper acetonitrile layer contains the extracted pesticides.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Objective: To further purify the extract by removing pigments, fatty acids, and other co-extractives.
  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 rpm for 2 minutes.

3. Dilution and Analysis:

  • Causality: A critical step for complex matrices is dilution. High matrix concentrations can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Diluting the final extract (e.g., 10-fold with acetonitrile) significantly reduces these matrix effects.[13]
  • Take an aliquot of the cleaned supernatant and dilute it with acetonitrile.
  • Transfer the final diluted extract to an autosampler vial.
  • Inject the sample into the SFC-MS/MS system for analysis.

4. SFC-MS/MS Conditions (Illustrative):

  • Column: A chiral or achiral column suitable for SFC (e.g., a polar-embedded stationary phase).
  • Mobile Phase: Supercritical CO₂ with a co-solvent such as methanol.
  • Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Differential Environmental Fate

The stereochemistry of mevinphos not only affects its biological activity but also its persistence and degradation in the environment. The (E) and (Z) isomers exhibit different degradation rates in soil and water.

CompartmentConditionHalf-life (E-isomer)Half-life (Z-isomer)Reference
Soil Aerobic, 25°C1.21 hours3.83 hours[4]
Water Hydrolysis, pH 550.8 days84.6 days[4]
Water Hydrolysis, pH 92.8 days7.5 days[4]

Table 3: Environmental Half-life of Mevinphos Isomers.

The data clearly show that the more biologically active (E)-isomer degrades faster in aerobic soil conditions.[4] However, both isomers are relatively non-persistent in soil, with half-lives of less than four days for the mixture.[4] Biotic degradation is the primary dissipation pathway.[4] In water, hydrolysis is a key degradation route, and its rate is highly dependent on pH, with both isomers degrading much more rapidly under alkaline conditions.[4][5][6]

The major degradation pathway involves the formation of methyl acetoacetate, followed by mineralization to carbon dioxide.[4] A minor pathway can lead to the formation of mevinphos acid.[16]

Conclusion and Future Perspectives

The case of mevinphos provides a clear and technically significant example of how geometric isomerism dictates the biological and environmental behavior of a pesticide. The (E)-isomer is the primary contributor to its insecticidal potency through more effective inhibition of acetylcholinesterase. This isomer also exhibits a faster degradation rate in certain environmental compartments. This knowledge reinforces the importance of isomer-specific research in toxicology and environmental science.

For drug development professionals, the principles of stereoselective target engagement demonstrated by mevinphos are directly applicable to the design of more potent and specific enzyme inhibitors. For regulatory scientists and researchers, this guide highlights the necessity of employing stereoselective analytical methods to accurately assess the risks associated with such compounds. Future research should focus on obtaining isomer-pure toxicity data and further elucidating the structural basis for the differential binding affinity at the AChE active site. Such efforts will pave the way for the rational design of next-generation pesticides that maximize efficacy while minimizing off-target effects and environmental persistence.

References

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  • 4.23 Mevinphos (E,R)**. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Pesticide Fact Sheet: Mevinphos. (1988). EPA National Service Center for Environmental Publications. [Link]

  • Mevinphos | C7H13O6P. (n.d.). PubChem - National Institutes of Health. [Link]

    • Mevinphos (WHO Pesticide Residues Series 2). (n.d.). INCHEM. [Link]

  • cis-Mevinphos | C7H13O6P. (n.d.). PubChem - National Institutes of Health. [Link]

  • Evaluation of matrix effect in determination of mevinphos stereoisomers in tobacco by supercritical fluid chromatography tandem mass spectrometry. (2018). ResearchGate. [Link]

  • Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. (2019). National Center for Biotechnology Information. [Link]

  • Mevinphos. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Mevinphos. (1996). EXTOXNET PIP. [Link]

  • Mevinphos. (n.d.). Wikipedia. [Link]

  • Inhibition of Acetylcholinesterases by Stereoisomeric Organophosphorus Compounds Containing Both Thioester and p-Nitrophenyl Leaving Groups. (2020). PubMed. [Link]

  • The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. (2022). National Center for Biotechnology Information. [Link]

  • Inhibition of Acetylcholinesterases by Stereoisomeric Organophosphorus Compounds Containing Both Thioester and p-Nitrophenyl Leaving Groups. (2020). ResearchGate. [Link]

  • STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. (2024). LinkedIn. [Link]

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An In-depth Technical Guide to the Discovery and Historical Use of trans-Mevinphos as a Pesticide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevinphos, a potent organophosphate insecticide, emerged in the mid-20th century as a formidable tool in agriculture's battle against a wide array of insect pests. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical application of Mevinphos, with a particular focus on the more biologically active trans (E) isomer. Delving into its mechanism of action as an acetylcholinesterase inhibitor, this document explores the chemical properties and toxicological profile that defined its efficacy and, ultimately, led to its restricted use. This guide is intended to serve as a detailed resource for researchers and scientists in the fields of toxicology, pesticide development, and environmental science, offering insights into the lifecycle of a significant, albeit controversial, agrochemical.

Genesis of a Potent Insecticide: Discovery and Development

The story of Mevinphos is rooted in the broader history of organophosphate chemistry, which saw rapid development in the mid-20th century. Initially explored for their potential as chemical warfare agents, the potent biological activity of these compounds was quickly recognized for its agricultural applications.

1.1. The Post-War Boom in Organophosphate Research

Following World War II, chemical companies globally intensified their research into organophosphorus compounds for pest control. This era saw the introduction of numerous now well-known insecticides.

1.2. Shell Chemical's Contribution: The Emergence of Mevinphos

Mevinphos was developed by scientists at Shell Chemical Company in the early 1950s and was first registered for use in 1953.[1] It was introduced to the market around 1955 under trade names such as Phosdrin® and Mevidrin.[2] This new insecticide offered broad-spectrum control of both chewing and sucking insects, making it a versatile tool for farmers.

Mevinphos is a mixture of two geometric isomers: the cis (Z) and trans (E) isomers. Early research quickly established that the trans-isomer, also referred to as the alpha-isomer, exhibited significantly higher insecticidal activity.[3] The technical grade product typically contained a higher proportion of the more active trans-isomer.

Chemical Synthesis of trans-Mevinphos

The primary route for the industrial synthesis of Mevinphos is the Perkow reaction, a classic method in organophosphorus chemistry for producing vinyl phosphates from trialkyl phosphites and α-haloketones.[4]

2.1. The Perkow Reaction: Mechanism and Application

The Perkow reaction involves the nucleophilic attack of a trialkyl phosphite, such as trimethyl phosphite, on the carbonyl carbon of an α-halocarbonyl compound. In the case of Mevinphos synthesis, this is typically methyl chloroacetoacetate. The reaction proceeds through a zwitterionic intermediate which then rearranges to form the enol phosphate and an alkyl halide.[4]

dot

Caption: Generalized mechanism of the Perkow reaction for Mevinphos synthesis.

2.2. Experimental Protocol for Mevinphos Synthesis

While specific industrial protocols are proprietary, a general laboratory synthesis of Mevinphos via the Perkow reaction can be outlined as follows:

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with trimethyl phosphite in an appropriate inert solvent (e.g., toluene or dichloromethane).[2]

  • Reactant Addition: Methyl chloroacetoacetate is added dropwise to the trimethyl phosphite solution while maintaining a controlled temperature, typically below 30°C, to manage the exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

  • Workup and Purification: Upon completion, the reaction mixture is washed with water and a mild base to remove any unreacted starting materials and acidic byproducts. The organic layer is then dried and the solvent is removed under reduced pressure.

  • Isolation of Isomers: The resulting crude product is a mixture of trans- and cis-Mevinphos. Isomers can be separated and purified using fractional distillation or column chromatography.

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, Mevinphos exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[5] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).

3.1. The Role of Acetylcholinesterase in Nerve Function

In a functioning synapse, the arrival of a nerve impulse triggers the release of ACh into the synaptic cleft. ACh then binds to its receptors on the postsynaptic membrane, propagating the nerve signal. To terminate the signal and allow the neuron to return to its resting state, AChE rapidly breaks down ACh into choline and acetic acid.

3.2. Mevinphos as an AChE Inhibitor

Mevinphos acts as an irreversible inhibitor of AChE. The phosphorus atom of Mevinphos is electrophilic and reacts with a serine hydroxyl group in the active site of the AChE enzyme, forming a stable, phosphorylated enzyme. This covalent modification effectively inactivates the enzyme, preventing it from hydrolyzing ACh.

dot

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited Inhibition by Mevinphos ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds Products Choline + Acetic Acid AChE->Products Signal Propagation Signal Propagation Receptor->Signal Propagation ACh_I Acetylcholine Receptor_I ACh Receptor ACh_I->Receptor_I Accumulates and continuously binds AChE_I Acetylcholinesterase Continuous Signal Propagation (Toxicity) Continuous Signal Propagation (Toxicity) Receptor_I->Continuous Signal Propagation (Toxicity) Mevinphos Mevinphos Mevinphos->AChE_I Irreversibly binds and phosphorylates

Caption: Simplified diagram of normal vs. Mevinphos-inhibited synaptic transmission.

The accumulation of ACh in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in hyperactivity of the nervous system. In insects, this manifests as tremors, convulsions, paralysis, and ultimately death.

3.3. Isomeric Differences in Biological Activity

The trans-(E)-isomer of Mevinphos is a significantly more potent inhibitor of acetylcholinesterase than the cis-(Z)-isomer.[3] Some studies have indicated that the trans-isomer is approximately 100 times more active in inhibiting bovine red blood cell and mouse brain cholinesterases.[3] This difference in activity is attributed to the stereochemistry of the molecule and its fit within the active site of the AChE enzyme.

Historical Use as a Pesticide

Mevinphos was widely used for several decades as a contact and systemic insecticide and acaricide on a variety of agricultural crops.[6]

4.1. Target Pests and Crops

Its broad-spectrum activity made it effective against a range of pests including:

  • Aphids

  • Mites

  • Grasshoppers

  • Cutworms

  • Leafhoppers

  • Caterpillars

It was applied to a wide variety of crops, including fruits, vegetables, and field crops.[7]

4.2. Application and Efficacy

Mevinphos was valued for its rapid knockdown of pests and its relatively short persistence in the environment, which allowed for a short pre-harvest interval.[3] This made it particularly useful for controlling pest outbreaks close to harvest time.

Toxicological Profile and Regulatory Status

Mevinphos is classified as a highly toxic compound.[6] Its high acute toxicity to mammals, birds, and aquatic organisms has been a significant concern throughout its history.

5.1. Acute Toxicity

The acute toxicity of Mevinphos is primarily due to its potent inhibition of acetylcholinesterase. The LD50 values for the technical-grade mixture are low across various species and routes of exposure, placing it in the highest toxicity categories.

SpeciesRouteLD50 (mg/kg)
Rat (oral)Oral3 - 12
Mouse (oral)Oral4 - 18
Rat (dermal)Dermal4.2

Data compiled from various sources.[6]

The trans-isomer is substantially more toxic than the cis-isomer, with one source reporting an oral LD50 in rats of 1.4 mg/kg for the cis-isomer and 81.8 mg/kg for the trans-isomer.[3] It is important to note that there appears to be a discrepancy in the reporting of which isomer is more toxic in this specific study, as most other sources state the E-isomer is more biologically active.

5.2. Regulatory History and Decline in Use

Due to its high acute toxicity and concerns about worker safety and environmental impact, the use of Mevinphos has been severely restricted or banned in many countries. In the United States, the Environmental Protection Agency (EPA) began a review of Mevinphos, and its registration was voluntarily canceled by the manufacturer in the mid-1990s.

Conclusion

This compound represents a significant chapter in the history of pesticide development. Its discovery and widespread use underscore the effectiveness of organophosphate insecticides in controlling agricultural pests. However, its high toxicity also highlights the critical importance of understanding the toxicological and environmental profiles of such compounds. For researchers and scientists today, the story of Mevinphos serves as a valuable case study in the balance between efficacy and safety in the development of biologically active molecules. The detailed understanding of its synthesis, mechanism of action, and historical context provides a strong foundation for the development of safer and more targeted pest control strategies.

References

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  • ResearchGate. (PDF) Synthesis, characterization and toxicity assessment of chlorantraniliprole nanoemulsion against Helicoverpa armigera. Available at: [Link]

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trans-Mevinphos stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of trans-Mevinphos Under Diverse pH and Temperature Regimes

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of this compound, an organophosphate insecticide, with a focus on the determinative roles of pH and temperature. Mevinphos, existing as a mixture of (E) and (Z) isomers, undergoes hydrolytic degradation, a process critical to its environmental persistence and formulation efficacy.[1] This document synthesizes field-proven insights and established testing protocols to offer researchers, scientists, and development professionals a robust framework for understanding and predicting the degradation kinetics of this compound. We will delve into the causal mechanisms of hydrolysis, present detailed experimental workflows for stability assessment based on international standards, and summarize key kinetic data to support both environmental risk assessment and the development of stable agrochemical formulations.

Introduction: The Chemical Context of this compound

Mevinphos is a broad-spectrum organophosphate insecticide and acaricide valued for its systemic and contact activity against a wide array of agricultural pests.[2] Its mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][3] The technical product is a mixture of two geometric isomers: the (E)-isomer (this compound) and the (Z)-isomer (cis-Mevinphos), with the (E)-isomer typically comprising over 60% of the mixture and exhibiting greater biological activity.[1]

The stability of any pesticide is a cornerstone of its efficacy, safety, and environmental impact. For organophosphates like this compound, which possess hydrolyzable ester bonds, aqueous stability is a paramount concern.[4] The rate of hydrolysis is profoundly influenced by the chemical environment, primarily pH and temperature. Understanding these dynamics is essential for predicting its fate in soil and water systems, defining appropriate storage conditions, and designing formulations that ensure the active ingredient remains potent until its intended use.

The Engine of Degradation: Hydrolysis Kinetics

The primary non-biological degradation pathway for this compound in aqueous environments is hydrolysis. This chemical reaction involves the cleavage of the molecule's phosphate ester bond by water. The rate of this process is not constant; it is dictated by the availability of catalytic species, namely hydronium ions (H₃O⁺) under acidic conditions and, more significantly, hydroxide ions (OH⁻) under alkaline conditions.

The Decisive Role of pH

The hydrolytic stability of this compound is exceptionally dependent on pH. The degradation kinetics can be understood through three distinct mechanisms:

  • Acid-Catalyzed Hydrolysis (pH < 5): In acidic media, the phosphate oxygen is protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. However, for Mevinphos, this pathway is significantly slower than base-catalyzed hydrolysis. The compound exhibits its greatest stability in the pH range of 3 to 5, with a half-life extending beyond 100 days.[5]

  • Neutral Hydrolysis (pH ≈ 7): At neutral pH, the degradation is primarily driven by the nucleophilic attack of water itself. The half-life of the Mevinphos mixture at pH 7 and ambient temperature is approximately 35 days.[5]

  • Base-Catalyzed Hydrolysis (pH > 7): This is the dominant degradation pathway. The hydroxide ion (OH⁻) is a much stronger nucleophile than water. It directly attacks the electron-deficient phosphorus atom, leading to a rapid cleavage of the P-O-C bond. This explains the dramatic acceleration of degradation in alkaline conditions. At pH 9, the half-life of the Mevinphos mixture plummets to just 3 days, and at pH 11, it is a mere 1.4 hours.[5] Studies specifically examining the isomers have found hydrolysis half-lives at pH 9 to be between 2.8 and 7.5 days.[2]

The cis-isomer of Mevinphos is known to hydrolyze faster than the trans-isomer, though both are susceptible to the same pH-dependent effects.[5]

The Accelerant: Temperature's Influence

Temperature provides the activation energy required for hydrolysis to occur. As temperature increases, molecules gain kinetic energy, leading to more frequent and energetic collisions, thereby accelerating the reaction rate. This relationship is well-described by the Arrhenius equation, which quantitatively links the rate constant of a reaction to temperature.

Degradation Pathway of this compound

The primary product of this compound hydrolysis is O-demethyl-mevinphos, formed by the cleavage of one of the methoxy groups from the phosphate ester.[2] This transformation significantly reduces the molecule's toxicity as the intact phosphate ester is crucial for AChE inhibition.

OECD_111_Workflow cluster_prep 1. Preparation cluster_tier1 2. Tier 1: Preliminary Test cluster_tier2 3. Tier 2: Main Test (for unstable pH) cluster_analysis 4. Data Analysis & Reporting prep_buffers Prepare Sterile Buffers (pH 4, 7, 9) prep_stock Prepare this compound Stock Solution tier1_setup Spike Buffers with Test Substance Incubate at 50°C in Dark prep_stock->tier1_setup tier1_analysis Analyze Concentration after 5 Days tier1_setup->tier1_analysis tier1_decision Degradation > 10%? tier1_analysis->tier1_decision tier2_setup Incubate at Multiple Temperatures (e.g., 20°C, 30°C, 40°C) in Dark tier1_decision->tier2_setup Yes report Final Report: - Rate Constants - Half-lives - Degradation Pathway tier1_decision->report No (Stable) tier2_sampling Collect Samples at Defined Time Intervals tier2_setup->tier2_sampling tier2_analysis Quantify this compound via Validated HPLC-UV Method tier2_sampling->tier2_analysis kinetics Calculate Pseudo-First-Order Rate Constants (k) tier2_analysis->kinetics halflife Determine Half-life (t½) t½ = ln(2)/k kinetics->halflife arrhenius Plot ln(k) vs 1/T (Arrhenius Plot) halflife->arrhenius arrhenius->report

Caption: Experimental workflow for hydrolysis testing based on OECD 111.

Step-by-Step Methodology
  • Preparation of Sterile Aqueous Buffers:

    • pH 4.0: Prepare a standard acetate buffer.

    • pH 7.0: Prepare a standard phosphate buffer.

    • pH 9.0: Prepare a standard borate buffer.

    • Causality: The use of buffers is critical to maintain a constant pH throughout the experiment, isolating it as the independent variable. Sterilization (e.g., by autoclaving or 0.22 µm filtration) is a mandatory step to inhibit microbial degradation, ensuring that only abiotic hydrolysis is measured. [6]

  • Preparation of Test Solution:

    • Prepare a stock solution of analytical grade this compound in a water-miscible solvent (e.g., acetonitrile).

    • Spike the sterile buffer solutions with the stock solution to achieve a final concentration that is less than half the compound's water solubility and allows for accurate analytical detection. The solvent volume should not exceed 1% of the total buffer volume.

  • Incubation:

    • Tier 1 (Preliminary Test): Incubate triplicate samples for each pH at 50 ± 0.5°C in the dark for 5 days. [10] * Causality: The elevated temperature accelerates degradation, providing a rapid assessment of stability. [11]Incubation in the dark is essential to prevent photodegradation, another potential degradation pathway. [2] * Tier 2 (Main Test): If significant degradation (>10%) is observed in Tier 1, conduct the main test at the relevant pH value(s). Set up incubations at a minimum of two additional, lower temperatures (e.g., 20°C, 30°C, 40°C) to allow for the calculation of kinetic parameters. [11]

  • Sampling and Analysis:

    • At predetermined intervals, withdraw aliquots from the test solutions. The sampling frequency should be sufficient to define the degradation curve, with at least 5 time points before 90% degradation.

    • Immediately quench any further reaction if necessary (e.g., by pH adjustment) and store samples at low temperature (e.g., -20°C) prior to analysis.

    • Quantify the concentration of this compound using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. [12][13] * Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
      • Mobile Phase: Isocratic mixture of acetonitrile and water.
      • Flow Rate: 1.0 mL/min.
      • Detection: UV at an appropriate wavelength.
    • Trustworthiness: The analytical method must be validated for linearity, accuracy, precision, and specificity to ensure that the parent compound is being accurately measured and distinguished from any degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each pH and temperature condition.

    • If the plot is linear, the degradation follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k . [14] * For temperature-dependent studies, construct an Arrhenius plot (ln(k) versus 1/T) to determine the activation energy.

Conclusion and Implications

The chemical stability of this compound is unequivocally governed by pH and temperature. It is most persistent in neutral to acidic aqueous environments and degrades with exceptional rapidity under alkaline conditions. Elevated temperatures consistently accelerate this degradation across all pH levels.

These findings have critical implications for professionals in the field:

  • For Environmental Scientists: The rapid hydrolysis, particularly in alkaline soils or water, suggests that this compound is non-persistent under such conditions. However, its stability in acidic environments could lead to longer persistence and potential for transport.

  • For Formulation Chemists: To ensure shelf-life and product efficacy, formulations of this compound must be buffered to maintain a slightly acidic to neutral pH. Exposure to high temperatures during storage and transport must be minimized.

  • For Regulators: The pH- and temperature-dependent hydrolysis data are essential inputs for environmental exposure models and for setting guidelines on application conditions to minimize unintended environmental impact.

This guide provides the foundational principles and a practical framework for assessing the stability of this compound, promoting a scientifically grounded approach to its management from development to environmental stewardship.

References

  • PubChem. (n.d.). Mevinphos. National Institutes of Health. [Link]

  • Dinelli, A. M., Vicari, A., & Catizone, P. (2000). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). Kinetics data for the hydrolysis of MP at various pH values. [Link]

  • Extension Toxicology Network (EXTOXNET). (1996). Mevinphos. [Link]

  • MDPI. (2022). Heat/PMS Degradation of Atrazine: Theory and Kinetic Studies. [Link]

  • Food and Agriculture Organization of the United Nations (FAO). (n.d.). 4.23 Mevinphos (E,R)**. [Link]

  • Arienzo, M., & Tommasi, F. (2002). Kinetics and hydrolysis of fenamiphos, fipronil, and trifluralin in aqueous buffer solutions. Journal of Environmental Quality. [Link]

  • ibacon GmbH. (n.d.). OECD 111: Hydrolysis as a Function of pH. [Link]

  • University of Hertfordshire. (n.d.). Mevinphos (Ref: ENT 22374). Agriculture & Environment Research Unit (AERU). [Link]

  • MDPI. (2023). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. [Link]

  • PubChem. (n.d.). cis-Mevinphos. National Institutes of Health. [Link]

  • Chen, D., et al. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology. [Link]

  • Khan, H. A. A., Akram, W., & Shad, S. A. (2014). Post-exposure temperature influence on the toxicity of conventional and new chemistry insecticides to green lacewing Chrysoperla carnea (Stephens) (Neuroptera: Chrysopidae). Ecotoxicology. [Link]

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  • MDPI. (2023). Development of Analytical Methods to Analyze Pesticide Residues. [Link]

  • Kaur, I., Mathur, R. P., & Tandon, S. N. (2010). Degradation of Some Organophosphorous Pesticides under Different Field Conditions. Environmental Technology. [Link]

  • Pesticide Registration Toolkit. (n.d.). Hydrolysis rate. Food and Agriculture Organization of the United Nations (FAO). [Link]

  • OECD. (2004). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 111: Hydrolysis as a Function of pH. [Link]

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Methodological & Application

A Validated Approach for the Quantification of trans-Mevinphos in Complex Soil Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Abstract

This application note presents a comprehensive guide to robust and sensitive analytical methods for the detection and quantification of trans-mevinphos in soil. Mevinphos, an organophosphate insecticide, exists as a mixture of E (trans) and Z (cis) isomers, with the trans-isomer often being a key target for environmental monitoring due to its persistence and toxicity. The complexity of soil matrices presents a significant analytical challenge, requiring highly effective sample preparation and selective detection techniques.[1] This document provides detailed protocols for sample extraction and cleanup using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, followed by instrumental analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to provide high accuracy, precision, and low detection limits, essential for environmental risk assessment and regulatory compliance.

Introduction: The Rationale for Monitoring this compound

Mevinphos is a potent, broad-spectrum organophosphate insecticide and acaricide. Its presence in soil, even at trace levels, is a cause for concern due to its potential to contaminate groundwater and enter the food chain. The analysis of pesticide residues in soil is a critical component of environmental safety and food security programs.[2] However, soil is an incredibly complex and variable matrix, containing a mixture of minerals, organic matter, water, and microbial life that can interfere with analytical procedures.[1] Therefore, developing a reliable method requires a two-pronged approach: first, an efficient extraction and cleanup process to isolate the analyte from interfering matrix components, and second, a highly selective and sensitive instrumental technique for unambiguous identification and quantification.

This guide is grounded in established, field-proven methodologies, primarily the QuEChERS sample preparation technique, which has revolutionized multi-residue pesticide analysis by offering a streamlined, cost-effective, and environmentally friendlier workflow compared to traditional methods like Soxhlet or solid-phase extraction (SPE).[1]

Overall Analytical Workflow

The successful analysis of this compound from soil hinges on a logical sequence of steps designed to maximize recovery and minimize matrix interference. The entire process, from sample receipt to final data reporting, can be visualized as a cohesive workflow.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Soil Sample (Air-dried, Sieved) Spike 2. Fortification (QC Samples & IS) Sample->Spike Extraction 3. QuEChERS Extraction (Acetonitrile + Salts) Spike->Extraction Cleanup 4. Dispersive SPE Cleanup (d-SPE with PSA/C18) Extraction->Cleanup GCMS 5a. GC-MS/MS Analysis Cleanup->GCMS LCMS 5b. LC-MS/MS Analysis Cleanup->LCMS Quant 6. Quantification (Calibration Curve) GCMS->Quant LCMS->Quant Confirm 7. Confirmation (Ion Ratios) Quant->Confirm Report 8. Final Report Confirm->Report

Caption: Overall workflow for this compound analysis in soil.

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS method is highly effective for multi-residue pesticide analysis in diverse matrices.[1] It involves an initial extraction with acetonitrile, followed by a partitioning step induced by the addition of salts, and a final cleanup using dispersive solid-phase extraction (d-SPE).

Causality Behind Experimental Choices:

  • Acetonitrile as Extraction Solvent: Acetonitrile is selected for its ability to efficiently extract a wide range of pesticides, including polar organophosphates like mevinphos. It also exhibits limited miscibility with water, which allows for a clean phase separation upon the addition of salts.

  • Magnesium Sulfate (MgSO₄) and Sodium Chloride (NaCl): Anhydrous MgSO₄ is used to absorb water from the sample, driving the partitioning of pesticides into the acetonitrile layer. NaCl helps to create the phase separation (salting-out effect) and reduces the potential for emulsions.[3]

  • Primary Secondary Amine (PSA) Sorbent: PSA is a key component in the d-SPE cleanup step. It effectively removes organic acids, fatty acids, and some sugars from the extract, which are common interferences in soil that can negatively impact chromatographic performance and ion source longevity.[1]

  • C18 Sorbent: C18 (octadecylsilane) is included to remove non-polar interferences, such as lipids and waxes, which may be present in soils with high organic content.[4]

Detailed Protocol: QuEChERS Extraction and d-SPE Cleanup
  • Sample Homogenization: Air-dry the soil sample at room temperature, then grind and sieve it through a 2 mm mesh to ensure homogeneity.

  • Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Hydration (for dry soils): Add 8-10 mL of reagent-grade water to the tube and vortex for 30 seconds to create a consistent slurry. Allow it to equilibrate for 30 minutes. This step is critical for ensuring consistent extraction efficiency across samples with varying moisture content.[2]

  • Fortification (for QC): For quality control (QC) samples, spike the slurry with a known concentration of this compound standard and an appropriate internal standard (e.g., triphenyl phosphate).

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Pre-packaged salt pouches are recommended for consistency.

    • Immediately cap the tube tightly and shake vigorously for 1 minute. This ensures the salts do not clump and that partitioning is efficient.

  • Centrifugation: Centrifuge the tube at ≥3500 rcf for 5 minutes. This will result in a clear separation of the upper acetonitrile layer (containing the pesticides) from the solid soil matrix and aqueous layer.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA (and optionally, 50 mg C18 for high-organic soils).

    • Vortex the d-SPE tube for 30 seconds to ensure thorough mixing of the extract with the sorbents.

  • Final Centrifugation: Centrifuge the d-SPE tube at a high speed (e.g., 10,000 rcf) for 2 minutes to pellet the sorbent material.

  • Final Extract: The resulting supernatant is the final, cleaned-up extract. Carefully transfer it to an autosampler vial for GC-MS/MS or LC-MS/MS analysis. For LC-MS/MS, it may be necessary to dilute the extract with the initial mobile phase. For GC-MS, the extract can often be analyzed directly.

Instrumental Analysis: GC-MS/MS and LC-MS/MS

Both GC-MS/MS and LC-MS/MS are powerful techniques for the definitive analysis of pesticide residues.[2][5] The choice often depends on the specific properties of the analyte and the availability of instrumentation. Tandem mass spectrometry (MS/MS) is essential for achieving the required selectivity and sensitivity in complex soil matrices by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is well-suited for volatile and thermally stable compounds. It offers excellent chromatographic separation and is a standard technique for organophosphate pesticide analysis.[6][7]

Parameter Typical Condition Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)A low-polarity, bonded-phase column provides excellent separation for a wide range of pesticides.
Injector Splitless, 250 °CMaximizes transfer of the analyte onto the column for trace-level detection.
Carrier Gas Helium, Constant Flow (e.g., 1.2 mL/min)Inert gas that provides good chromatographic efficiency.
Oven Program Start at 70°C (hold 2 min), ramp 25°C/min to 150°C, then ramp 10°C/min to 300°C (hold 5 min)The temperature gradient separates compounds based on their boiling points and volatility. This is a typical starting point and must be optimized.
Ion Source Electron Ionization (EI), 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific parent-to-fragment ion transitions.
MRM Transitions To be determined empirically. e.g., Precursor ion (m/z) → Quantifier ion (m/z) / Qualifier ion (m/z)At least two transitions should be monitored for confident identification according to SANTE guidelines.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is advantageous for polar, less volatile, or thermally labile compounds that are not amenable to GC analysis. It has become a dominant technique in modern pesticide residue labs.[8][9]

Parameter Typical Condition Rationale
LC Column C18 Reverse-Phase, e.g., 100 mm x 2.1 mm, 1.8 µm particle sizeC18 is a versatile stationary phase for separating moderately polar compounds like mevinphos.
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic AcidAmmonium formate and formic acid act as mobile phase modifiers to improve peak shape and ionization efficiency.
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic AcidThe organic mobile phase used to elute the analyte from the column.
Flow Rate 0.3 - 0.4 mL/minA typical flow rate for analytical-scale LC columns.
Gradient Start at 10% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrateA gradient elution is necessary to separate the analyte from matrix components and ensure a reasonable run time.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique ideal for polar molecules, and organophosphates typically ionize well in positive mode.
MS/MS Mode Multiple Reaction Monitoring (MRM)As with GC-MS/MS, this mode is critical for selectivity and sensitivity.
MRM Transitions To be determined empirically. e.g., Precursor ion [M+H]⁺ (m/z) → Quantifier ion (m/z) / Qualifier ion (m/z)Monitoring multiple transitions provides a high degree of confidence in compound identification.

Method Validation and Performance

A self-validating system is one where the protocol includes inherent checks to ensure data quality. Every analytical method must be validated to demonstrate its fitness for purpose.[10] This involves assessing several key performance characteristics. The following table summarizes typical acceptance criteria for pesticide residue analysis in soil.[2][3][5]

Parameter Description Typical Acceptance Criteria
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the analyte concentration.≥ 0.995
Accuracy (Recovery) The closeness of the measured value to the true value, assessed by analyzing spiked blank soil samples.70% – 120%
Precision (RSD) The degree of agreement among individual test results, expressed as Relative Standard Deviation (RSD).≤ 20%
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.Typically 1-10 µg/kg (ppb) in soil.[2]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.Confirmed by consistent retention time and stable ion ratios between quantifier and qualifier MRM transitions.

References

  • AENSI Publisher. (n.d.). Validation of Analytical Method for Determination of 203 Pesticide Residues in Soil by GC-MSMS.
  • Zhu, X., et al. (2005). Selective solid-phase extraction using molecularly imprinted polymer for the analysis of polar organophosphorus pesticides in water and soil samples. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2023). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Narenderan, S.T., et al. (2021). Chemometrics Assisted QuEChERS Extraction Method for the Residual Analysis of Organophosphate Insecticides. Taylor & Francis Online. Retrieved from [Link]

  • Gros, M., et al. (2021). A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control. PubMed Central. Retrieved from [Link]

  • SWA Environmental Consultants & Engineers. (n.d.). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. Retrieved from [Link]

  • Barreiro, F., et al. (2021). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. Retrieved from [Link]

  • Mondal, P., & Mukherjee, I. (2018). Standardization and Validation of Method for Estimation of Four Insecticide Residues in Soil and Water Matrices by Liquid Chromatographic Technique. ResearchGate. Retrieved from [Link]

  • Anwar, T., et al. (2014). Gas Chromatographic Analysis of Pesticide Residues in Soil of Bahawalpur District, Punjab, Pakistan. ResearchGate. Retrieved from [Link]

  • Fenoll, J., et al. (2005). Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry. PubMed. Retrieved from [Link]

  • Lesueur, C., et al. (2008). Pesticide-Residue Analysis in Soils by the QuEChERS Method. PubMed Central. Retrieved from [Link]

  • Navarro, S., et al. (2000). Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry. PubMed. Retrieved from [Link]

  • Anwar, T., Ahmad, I., & Tahir, S. (2014). Gas Chromatographic Analysis of Pesticide Residues in Soil of Bahawalpur District, Punjab, Pakistan. The Journal of Animal and Plant Sciences. Retrieved from [Link]

  • Agilent Technologies. (2016). Analyzing Multiresidue Pesticides Using QuEChERS - Fundamentals. YouTube. Retrieved from [Link]

  • Mahadeo, A., & Sook-Kyoung, L. (2020). A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables. PubMed. Retrieved from [Link]

  • Aguilera-Luiz, M. M., et al. (2012). Identification of pesticide transformation products in agricultural soils using liquid chromatography/quadrupole-time-of-flight mass spectrometry. PubMed. Retrieved from [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) for trans-Mevinphos analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of trans-Mevinphos by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated method for the quantitative analysis of this compound in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Mevinphos, an organophosphate insecticide, exists as two geometric isomers, (E)- and (Z)-, which can exhibit different toxicities and degradation rates. This protocol focuses on the selective determination of the trans-isomer, providing researchers, scientists, and drug development professionals with a reliable workflow from sample preparation to final analysis. The methodology leverages the widely adopted QuEChERS sample preparation technique for efficient extraction and cleanup, followed by sensitive and selective detection by GC-MS. All procedural choices are explained to provide a deep understanding of the analytical causality, ensuring method integrity and trustworthiness.

Introduction and Significance

Mevinphos is a potent, non-systemic organophosphate insecticide and acaricide characterized by its broad-spectrum activity and relatively short persistence in the environment. It is composed of two geometric isomers: the more insecticidally active (E)-isomer (cis) and the less active (Z)-isomer (trans). Due to their differing biological activities and potential for varied environmental fate, the ability to selectively identify and quantify each isomer is critical for accurate risk assessment, food safety compliance, and toxicological studies.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the analytical technique of choice for this application.[1] Its high chromatographic resolution is capable of separating the Mevinphos isomers, while the mass spectrometer provides definitive identification and sensitive quantification, even in complex sample matrices like food and environmental samples.[2][3] This application note provides a complete, field-proven protocol employing the QuEChERS sample preparation method, which is renowned for its simplicity, speed, and effectiveness in multi-residue pesticide analysis.[4][5][6]

Principle of the Analytical Workflow

The method follows a logical sequence of steps designed to isolate this compound from the sample matrix, separate it from interfering compounds, and perform accurate detection and quantification. The workflow is initiated with sample homogenization, followed by a two-step extraction and cleanup procedure based on the QuEChERS protocol. The purified extract is then injected into the GC-MS system. In the gas chromatograph, analytes are vaporized and separated based on their boiling points and interaction with a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized by electron impact (EI), fragmented into characteristic ions, and detected. Identification is confirmed by matching the analyte's retention time and mass spectrum against a certified reference standard, while quantification is achieved by comparing the signal intensity to a calibration curve.

GC-MS Workflow for this compound cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction & Salting Out (MgSO4, NaCl) Homogenization->Extraction Weigh 10-15g Cleanup 3. Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Transfer Aliquot Injection 4. GC-MS Injection Cleanup->Injection Separation 5. GC Separation (DB-5ms column) Injection->Separation Detection 6. MS Detection (EI, SIM/Scan) Separation->Detection Identification 7. Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification 8. Quantification (Calibration Curve) Identification->Quantification

Figure 1: Overall analytical workflow for this compound analysis.

Materials, Reagents, and Standards

  • Solvents: Acetonitrile (ACN), Acetone, and Ethyl Acetate. All must be pesticide residue analysis grade or equivalent.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, and C18 sorbent. Pre-packaged QuEChERS extraction salts and d-SPE tubes are recommended for convenience and consistency (e.g., AOAC 2007.01 or EN 15662 kits).[7]

  • Standards: Certified reference standards of this compound (≥98% purity). An internal standard (e.g., Triphenyl phosphate or Chlorpyrifos-d10) is recommended for improved quantitative accuracy.[6]

  • Apparatus: High-speed centrifuge capable of >3000 rcf, 50 mL and 15 mL polypropylene centrifuge tubes, vortex mixer, analytical balance, and calibrated micropipettes.

Sample Preparation: The QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that combines extraction and cleanup into a simple procedure, minimizing solvent usage and handling.[4][5] The following protocol is based on the widely validated AOAC Official Method 2007.01.

Step-by-Step Protocol:
  • Sample Homogenization: Weigh 15 g (± 0.1 g) of a homogenized sample into a 50 mL polypropylene centrifuge tube. For quality control, prepare a blank and a fortified (spiked) sample alongside the unknown samples.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the tube. If using an internal standard, it should be added at this stage.

    • Add the QuEChERS extraction salts (6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate). The addition of salts induces a phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.[5] MgSO₄ also removes excess water.

    • Immediately cap the tube tightly and shake vigorously for 1 minute. This ensures thorough mixing and efficient extraction of the analyte from the sample matrix.

    • Centrifuge at ≥3000 rcf for 5 minutes to separate the solid material and the acetonitrile supernatant.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube. This tube typically contains 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • Rationale: The sorbents are critical for removing matrix interferences that could otherwise affect the GC-MS analysis.[7]

      • MgSO₄: Removes residual water.

      • PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids.

      • C18 (End-capped silica): Removes non-polar interferences like fats and waxes.[8]

    • Vortex the d-SPE tube for 30 seconds to ensure the extract interacts fully with the sorbents.

    • Centrifuge for 2 minutes at high speed.

  • Final Extract: The resulting supernatant is the final, cleaned extract. Carefully transfer it into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Analytical Conditions

The following parameters provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrument and matrix. A mid-polarity column like a DB-5ms or equivalent is recommended as it provides excellent separation for a wide range of pesticides, including organophosphates.[3][9]

Table 1: Gas Chromatography (GC) Parameters
ParameterSettingRationale
GC System Agilent 6890/5975B or equivalentA standard, reliable system for pesticide analysis.[3]
Injection Port Splitless Mode, 250 °CSplitless injection ensures the maximum transfer of analyte onto the column, which is critical for trace-level analysis.[2]
Injection Volume 1 µLA standard volume to avoid overloading the column or ion source.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minHelium is an inert carrier gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times.
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmThis 5% phenyl-methylpolysiloxane column is a robust, versatile column suitable for a broad range of pesticides.[9]
Oven Program Initial 70 °C (hold 1 min), ramp at 25 °C/min to 150 °C, then ramp at 10 °C/min to 280 °C (hold 5 min)The temperature program is designed to separate volatile components at lower temperatures before ramping up to elute semi-volatile compounds like this compound.
Table 2: Mass Spectrometry (MS) Parameters

ParameterSettingRationale
Ionization Mode Electron Ionization (EI), 70 eVEI is a hard ionization technique that produces reproducible fragmentation patterns, creating a searchable mass spectral library.
Ion Source Temp. 230 °COptimizes ion formation and minimizes thermal degradation of the analyte.
Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Acquisition Mode Full Scan (m/z 50-400) & SIMFull Scan is used for initial identification and confirmation by comparing the full spectrum to a library. Selected Ion Monitoring (SIM) provides higher sensitivity and selectivity for quantification by monitoring only characteristic ions.[2]
SIM Ions Quantifier: 127 m/z, Qualifiers: 192 m/z, 109 m/zThese ions are characteristic fragments of Mevinphos.[10][11] The quantifier ion is typically the most abundant, while qualifiers confirm identity.

digraph "Mevinphos_Fragmentation" {
graph [fontname="Arial"];
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

Mevinphos [label="Mevinphos Precursor Ion\n[M]+ at m/z 224"]; Frag127 [label="Fragment Ion\nm/z 127\n(Quantifier)"]; Frag192 [label="Fragment Ion\nm/z 192\n(Qualifier)"]; Frag109 [label="Fragment Ion\nm/z 109\n(Qualifier)"];

Mevinphos -> {Frag127, Frag192, Frag109} [label="EI Fragmentation (70 eV)", color="#EA4335"]; }

Figure 2: Simplified fragmentation logic for Mevinphos in EI-MS.

Method Validation and Quality Control

To ensure the trustworthiness and reliability of the analytical results, the method must be validated.[12][13] Key performance parameters should be assessed according to established guidelines (e.g., SANTE/11813/2017).

  • Calibration: A multi-level calibration curve (e.g., 5 to 100 ng/mL) should be prepared. To compensate for matrix effects, matrix-matched standards are crucial.[14] These are prepared by fortifying blank matrix extract with known concentrations of the analyte.

  • Linearity: The method should demonstrate a linear response over the intended concentration range, with a correlation coefficient (r²) of ≥0.99.[9]

  • Recovery (Accuracy): Determined by analyzing spiked blank samples at multiple concentration levels. Acceptable recoveries are typically within 70-120%.[11][15]

  • Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements. The RSD should ideally be ≤20%.[11][15]

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration at which the analyte can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[11]

Table 3: Typical Method Validation Performance Criteria
ParameterAcceptance CriterionPurpose
Linearity (r²) ≥ 0.99Ensures a proportional response across the concentration range.
Accuracy (Recovery) 70 - 120%Measures the agreement between the measured and true value.
Precision (RSD) ≤ 20%Measures the closeness of repeated measurements.
LOD S/N ≥ 3Defines the minimum detectable concentration.
LOQ S/N ≥ 10 or lowest validated spike levelDefines the minimum quantifiable concentration.
Specificity No interferences at the analyte retention timeConfirms the signal is solely from the target analyte.

Conclusion

This application note presents a detailed, robust, and scientifically grounded GC-MS method for the analysis of this compound. By integrating the efficient and effective QuEChERS sample preparation protocol with optimized GC-MS parameters, this guide provides a reliable workflow for achieving sensitive and selective quantification of this important pesticide isomer in complex matrices. The emphasis on explaining the rationale behind procedural steps, coupled with a thorough validation framework, ensures that laboratories can implement this method with a high degree of confidence in the integrity and accuracy of their results.

References

  • Elhag, D., Abdalla, B., Suliman, S. and Ali, I. (2017) Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6, 232-241. [Link]

  • Phenomenex Inc. (2024) QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]

  • Walesiuk, A., & Jonca, J. (2022). Determination of pesticide residues in food matrices using the QuEChERS methodology. EcolChem. [Link]

  • Restek Corporation. (n.d.). QuEChERS Methodology: AOAC Method. Restek. [Link]

  • Smith, D., & Lynam, K. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. Agilent Technologies. [Link]

  • Smith, D., & Lynam, K. (2008). Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. Agilent Technologies. [Link]

  • Wheeler, P., Bunn, R., & Edge, T. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. [Link]

  • Lehotay, S. J., Mastovska, K., & Lightfield, A. R. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Labsert. [Link]

  • Wang, L., et al. (2017). Determination of twenty organophosphorus pesticides in blood serum by gas chromatography-tandem mass spectrometry. Analytical Methods, 9(1), 103-110. [Link]

  • Reid, L. M., et al. (2009). Guidelines for the validation of qualitative multi-residue methods used to detect pesticides in food. Wageningen University & Research. [Link]

  • Poulimenou, M. V., et al. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry, 66(26), 6893-6902. [Link]

  • Getso, M. I., et al. (2021). Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry. Heliyon, 7(8), e07738. [Link]

  • Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent Technologies. [Link]

  • Al-Salman, H. N. K., et al. (2022). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Egyptian Journal of Chemistry, 65(5), 45-56. [Link]

  • Wang, J., et al. (2018). Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. Medicine, 97(49), e13506. [Link]

  • Ghanem, A. A., et al. (n.d.). Mass spectrum and structure of Mevinphos. ResearchGate. [Link]

Sources

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trans-Mevinphos quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of trans-Mevinphos using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction: The Analytical Challenge of Mevinphos Isomers

Mevinphos is an organophosphate insecticide known for its high toxicity and systemic activity, targeting a wide range of chewing and sucking insects.[1][2] It exists as two geometric isomers, (E)-Mevinphos (cis) and (Z)-Mevinphos (trans), with the former generally exhibiting higher insecticidal activity and mammalian toxicity. Due to its potential health risks, the use of Mevinphos has been severely restricted or banned in many regions, including the United States.[1][3] However, its historical use and continued application in some parts of the world necessitate sensitive and specific analytical methods for monitoring its residues in food and environmental samples.

The quantification of Mevinphos is complicated by the presence of these two isomers. Accurate risk assessment requires the chromatographic separation and individual quantification of both the cis and trans forms. A study investigating the mass spectrometric behavior of pesticide stereoisomers found that isomers like those of Mevinphos can exhibit different responses in the mass spectrometer.[4] This means that simply summing the peak areas of unseparated isomers can lead to inaccurate quantification.[4] Therefore, a robust analytical method must achieve clear chromatographic separation and utilize isomer-specific mass spectrometry parameters.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its exceptional sensitivity, selectivity, and ability to handle complex matrices.[5][6][7] This application note provides a comprehensive protocol for the extraction and quantification of this compound in produce, leveraging the widely adopted QuEChERS sample preparation method and the precision of LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Principle of the Method

This method follows a logical workflow from sample preparation to final data analysis, designed to ensure accuracy, reproducibility, and trustworthiness.

  • Sample Homogenization : The first step is to create a representative, homogenous sample from the raw agricultural commodity.[8] This is critical for ensuring that the small subsample taken for extraction accurately reflects the analyte concentration of the entire sample.

  • QuEChERS Extraction : The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is employed for sample extraction.[8][9] A homogenized sample is first extracted with acetonitrile. Subsequently, a mixture of salts (anhydrous magnesium sulfate and sodium chloride) is added. This induces phase separation between the aqueous and organic layers and drives the pesticides into the acetonitrile layer.[10]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : The raw acetonitrile extract contains co-extracted matrix components (e.g., pigments, lipids, sugars) that can interfere with LC-MS/MS analysis and cause ion suppression. A d-SPE cleanup step using Primary Secondary Amine (PSA) sorbent is used to remove organic acids and sugars, while anhydrous MgSO₄ removes excess water.[9][10]

  • LC Separation : The cleaned extract is injected into a reverse-phase HPLC system. A C18 column is used to separate this compound from its cis-isomer and other matrix components based on polarity. A gradient elution program with water and methanol (both containing formic acid and ammonium formate to improve peak shape and ionization efficiency) is applied.

  • MS/MS Detection and Quantification : The analyte is ionized using electrospray ionization (ESI) in positive mode. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides two layers of selectivity. The precursor ion (the protonated molecule [M+H]⁺ of this compound) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).[11] This process ensures that only fragments originating from the target analyte are detected, providing high specificity and sensitivity.

Visual Workflow of the Analytical Protocol

LC-MS/MS Workflow for this compound Figure 1: Overall Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Homogenization (e.g., 10g of produce) Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Add MeCN Cleanup 3. d-SPE Cleanup (PSA + MgSO4) Extraction->Cleanup Transfer Supernatant Final_Extract 4. Final Extract (Solvent Exchange/Dilution) Cleanup->Final_Extract Centrifuge & Filter LC 5. LC Separation (C18 Reverse-Phase) Final_Extract->LC Inject into LC-MS/MS MS 6. MS/MS Detection (ESI+, MRM Mode) LC->MS Eluent Transfer Integration 7. Peak Integration MS->Integration Quantification 8. Quantification (Matrix-Matched Curve) Integration->Quantification Report 9. Final Report (Concentration in mg/kg) Quantification->Report

Caption: Figure 1: Overall Experimental Workflow

Detailed Protocols

Part 1: Sample Preparation (QuEChERS Method)

This protocol is adapted from standard QuEChERS procedures for pesticide analysis in produce.[8][10]

1.1. Equipment and Reagents

  • High-speed blender or homogenizer

  • 50 mL polypropylene centrifuge tubes

  • Centrifuge capable of >3000 x g

  • Acetonitrile (HPLC or pesticide residue grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Vortex mixer

  • Syringe filters (0.22 µm PTFE)

1.2. Extraction Procedure

  • Weigh 10 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. For recovery and precision assessment, spike samples with a known concentration of this compound standard at this stage.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing.

  • Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs water, and the salt mixture induces phase separation.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

1.3. d-SPE Cleanup Procedure

  • Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA sorbent.

  • Cap the tube and shake on a vortex mixer for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Take a 1 mL aliquot of the final cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Part 2: LC-MS/MS Analysis

2.1. Instrumentation

  • Liquid Chromatograph (HPLC or UPLC system)

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

2.2. Liquid Chromatography Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water

  • Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 13.0 | 10 |

2.3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow (Desolvation): 800 L/hr

  • Gas Flow (Cone): 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

2.4. MRM Transitions for this compound The precursor ion for Mevinphos (both isomers) is m/z 225.05 [M+H]⁺.[12] It is crucial to optimize collision energies for each transition on the specific instrument being used. However, typical values are provided as a starting point.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)Purpose
This compound225.05127.1 0.052015 Quantifier
This compound225.05193.10.052012Qualifier
This compound225.05109.00.052025Qualifier

Note: The choice of quantifier versus qualifier ions should be based on an in-house validation that demonstrates which transition provides the best combination of intensity, specificity, and stability.

Data Analysis and Quality Control

3.1. Calibration Due to potential matrix effects (ion suppression or enhancement), quantification should be performed using matrix-matched calibration standards.[10] Prepare a calibration curve by spiking blank matrix extract (e.g., from organic apples) with known concentrations of this compound standard (e.g., 1, 5, 10, 25, 50, 100 ng/mL). The calibration curve should have a correlation coefficient (R²) of ≥0.995.

3.2. Quantification and Identification

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the quantifier MRM transition to the matrix-matched calibration curve.

  • Identification: The presence of this compound is confirmed if:

    • The retention time of the peak in the sample matches that of a calibration standard within a ±0.1 minute window.

    • All qualifier ions are present.

    • The ratio of the qualifier peak area to the quantifier peak area in the sample is within ±30% of the average ratio observed in the calibration standards.

3.3. Method Performance and Validation A method validation should be performed to establish performance characteristics. The following table presents typical expected performance data for this type of analysis.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²)≥ 0.9950.998
Limit of Quantification (LOQ)Signal-to-Noise ≥ 100.010 mg/kg
Limit of Detection (LOD)Signal-to-Noise ≥ 30.003 mg/kg
Accuracy (Recovery %)70 - 120%95% (at 0.1 mg/kg)
Precision (RSD %)≤ 20%< 10%

Maximum Residue Limits (MRLs) for Mevinphos in various commodities have been established by regulatory bodies, though many have been revoked.[13][14] The demonstrated LOQ of 0.010 mg/kg is sufficient for monitoring compliance with most historical and international standards.

Logical Relationships in MS/MS Detection

MRM Logic Figure 2: Logic of MRM for Selectivity Q1 Q1: Precursor Ion Selection Selects only m/z 225.05 Q2 Q2: Collision Cell Fragments m/z 225.05 Q1->Q2 [M+H]+ Q3 Q3: Product Ion Selection Monitors for m/z 127.1, 193.1 Q2->Q3 Product Ions Interference_Frag Different Fragments (e.g., m/z 150.2) Q2->Interference_Frag Detector Detector Signal Generated Q3->Detector Interference Matrix Interference (e.g., m/z 225.10) Interference->Q1 Rejected Interference_Frag->Q3 Rejected

Caption: Figure 2: Logic of MRM for Selectivity

Conclusion

This application note details a robust and reliable LC-MS/MS method for the selective quantification of this compound in produce. The combination of a streamlined QuEChERS sample preparation protocol with the high selectivity and sensitivity of tandem mass spectrometry allows for the accurate measurement of this pesticide at levels relevant to regulatory standards. The critical importance of chromatographically separating the cis and trans isomers and using isomer-specific MS parameters cannot be overstated for generating scientifically valid and defensible data. This protocol provides researchers and analytical laboratories with a comprehensive framework for monitoring this compound residues, contributing to food safety and regulatory compliance efforts.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater.
  • U.S. Environmental Protection Agency. (n.d.). Method 8141B: Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction.
  • Pace Analytical. (2026). EPA 614 Organophosphorus Pesticides Test in Effluent.
  • Agilent Technologies. (n.d.). Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B.
  • Thermo Fisher Scientific. (n.d.). Application Note 20705: Analysis of Organophosphorus Pesticides by GC.
  • Späth, J., & Morabito, D. (2010). Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1895-1902. [Link]

  • Food and Agriculture Organization of the United Nations. (1997). *Mevinphos (E,R)**.
  • Wikipedia. (n.d.). Mevinphos. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS.
  • National Bureau of Agricultural Commodity and Food Standards, Thailand. (2013). Pesticide Residues: Maximum Residue Limits (TAS 9002-2013).
  • U.S. Environmental Protection Agency. (1994). Pesticide Fact Sheet: Mevinphos.
  • Ministry of Health and Welfare, Taiwan. (2017). Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5).
  • Sigma-Aldrich. (n.d.). Method for Analysis of Organophosphorous Pesticides in Produce using Acetonitrile Extraction, Dual-Layer Carbon-Aminopropylsilica.
  • World Health Organization. (n.d.). Inventory of evaluations performed by the Joint Meeting on Pesticide Residues (JMPR).
  • Waters Corporation. (n.d.). Multi-Residue Pesticide Analysis of Food Matrices using GC/MS/MS and LC/MS/MS.
  • Zhang, L., et al. (2021). Evaluation of matrix effect in determination of mevinphos stereoisomers in tobacco by supercritical fluid chromatography tandem mass spectrometry. Journal of Chromatography A, 1654, 462463. [Link]

  • Retsch GmbH. (2012). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method.
  • Reddy, K. R., et al. (2020). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Journal of Environmental Science and Health, Part B, 55(5), 453-465. [Link]

  • Caldow, M., et al. (2017). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. In Pesticides - Strategies for Pesticides Analysis. IntechOpen. [Link]

  • Musshoff, F., et al. (2002). Simple Determination of 22 Organophosphorous Pesticides in Human Blood Using Headspace Solid-Phase Microextraction and Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology, 26(5), 297-303.
  • Sanyal, A., & Kulshrestha, G. (2000). Determination of cis and trans isomers of monocrotophos in technical products by reversed-phase column liquid chromatography. Journal of Chromatography A, 903(1-2), 255-260. [Link]

  • SCIEX. (n.d.). Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity.
  • El-Sayed, N., et al. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 28(14), 5393. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • European Union Reference Laboratory for Single Residue Methods. (2012). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9560, Mevinphos. Retrieved from [Link]

  • Lee, J., et al. (2022). Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels. Foods, 11(15), 2289. [Link]

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Application Notes and Protocols for the Sample Preparation of trans-Mevinphos in Water

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the sample preparation of trans-Mevinphos, a highly toxic organophosphate insecticide, in aqueous matrices. Due to its high polarity and susceptibility to hydrolysis, robust and carefully controlled extraction procedures are paramount for accurate quantification. We present detailed, field-proven protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), delving into the scientific rationale behind each step. Furthermore, we discuss Solid-Phase Microextraction (SPME) as a valuable alternative. This guide is intended for researchers, environmental scientists, and analytical chemists requiring reliable methods for the monitoring of this priority pollutant.

Introduction: The Challenge of Mevinphos Analysis

Mevinphos is a potent, broad-spectrum organophosphate insecticide and acaricide known for its systemic action and high acute toxicity.[1][2] It exists as two geometric isomers, the (E)-isomer (cis) and the (Z)-isomer (trans), with the former generally being more biologically active.[3] The trans-isomer, also referred to as beta-Mevinphos, is a critical component of technical-grade Mevinphos and a target analyte in environmental monitoring.[4][5] Its primary mode of toxic action is the inhibition of acetylcholinesterase, an essential enzyme in the nervous system.[1][5]

The analysis of this compound in water presents two significant challenges:

  • High Water Solubility: Mevinphos is miscible with water, making its extraction into organic solvents inefficient without specific procedural modifications.[1][2]

  • Hydrolytic Instability: The ester linkages in Mevinphos are prone to hydrolysis, a process highly dependent on pH. The molecule degrades rapidly under acidic or basic conditions, necessitating strict pH control throughout the entire sample handling and preparation workflow.[2][6][7]

This application note provides validated methodologies designed to overcome these challenges, ensuring sample integrity and yielding high-quality data for subsequent chromatographic analysis.

Analyte Characteristics: Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to designing an effective sample preparation strategy. The high water solubility and low octanol-water partition coefficient underscore the need for techniques that can efficiently extract a polar compound from a polar matrix.

PropertyValueSourceSignificance for Sample Preparation
Synonyms (Z)-Mevinphos, beta-Mevinphos, trans-Phosdrin[4][5]Ensures correct identification of the target analyte.
CAS Number 338-45-4[4]Unique identifier for chemical substance registration.
Molecular Formula C₇H₁₃O₆P[4][5]Used to calculate exact mass for mass spectrometry.
Molecular Weight 224.15 g/mol [2][7]Essential for preparing standard solutions.
Water Solubility Miscible[1][2]Critical. Dictates the choice of extraction technique; makes LLE challenging and favors SPE or LLE with salting-out.
Log Kₒw 1.1 - 1.7[1]Indicates high polarity and preference for aqueous phase.
Vapor Pressure 3 x 10⁻³ mmHg[1]Low volatility; losses during solvent evaporation are minimal if performed carefully.
Hydrolysis Half-Life 120 days (pH 6), 35 days (pH 7), 3 days (pH 9), 1.4 hours (pH 11)[2][7]Critical. Mandates immediate sample pH adjustment to neutral (6-7) to prevent degradation.

Sample Collection, Preservation, and Storage

The integrity of the analytical result is established the moment the sample is collected. Given the instability of this compound, adherence to strict collection and preservation protocols is not merely a recommendation but a requirement.

  • Container: Collect samples in 1-liter amber glass bottles with PTFE-lined caps. The amber glass protects the analyte from potential photodegradation.

  • Dechlorination: If the water source is suspected to contain residual chlorine (e.g., treated drinking water), add sodium thiosulfate (approx. 80 mg/L) to the sample bottle before collection to quench the chlorine and prevent oxidative degradation.[8]

  • pH Adjustment: This is the most critical step. Immediately after collection, check the sample's pH. Adjust to pH 7 using dilute sulfuric acid or sodium hydroxide.[6] This neutral pH maximizes the analyte's stability.[2][7]

  • Storage: Cool the samples to ≤6 °C (but do not freeze) immediately after collection and transport to the laboratory. Store in a refrigerator at 4 °C and extract within 7 days of collection.

Recommended Protocol 1: Solid-Phase Extraction (SPE)

SPE is the preferred technique for extracting this compound from water. It efficiently concentrates the analyte from a large sample volume onto a solid sorbent, separating it from matrix interferences.[9][10]

Principle and Rationale

This protocol utilizes a polymeric reversed-phase sorbent. These sorbents (e.g., styrene-divinylbenzene or proprietary co-polymers like Oasis HLB) are effective at retaining a wide range of compounds, including polar analytes like this compound, from aqueous solutions.[6][8] The process involves conditioning the sorbent to activate it, loading the sample, washing away interferences, drying the sorbent, and finally eluting the analyte with a small volume of organic solvent.

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post Eluate Processing Sample 1 L Water Sample pH_Adjust Adjust to pH 7 Sample->pH_Adjust Load 2. Load Sample (~15 mL/min) pH_Adjust->Load Condition 1. Condition (DCM, MeOH, H₂O) Condition->Load Dry1 3. Dry Cartridge (Vacuum) Load->Dry1 Elute 4. Elute (Acetone/DCM) Dry1->Elute Dry2 Dry with Na₂SO₄ Elute->Dry2 Concentrate Concentrate (N₂ Stream) Dry2->Concentrate Reconstitute Reconstitute (1 mL Hexane) Concentrate->Reconstitute Analysis GC or LC Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

Detailed Step-by-Step Methodology
  • Sample Pre-treatment: Measure 1 L of the pH-adjusted water sample. If the sample is turbid, filter it through a glass fiber filter to prevent clogging the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Select a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL).

    • Mount the cartridge on an SPE manifold.

    • Rinse the cartridge with 5 mL of dichloromethane (DCM).[6]

    • Condition with 2 x 5 mL of methanol.[6]

    • Equilibrate with 2 x 5 mL of deionized water, ensuring the sorbent does not go dry.[6]

  • Sample Loading:

    • Load the 1 L water sample onto the cartridge at a consistent flow rate of approximately 15 mL/min.[6] A fast drop-wise flow is ideal.

  • Sorbent Drying:

    • After the entire sample has passed through, dry the cartridge thoroughly under full vacuum for a minimum of 10 minutes (longer drying, up to 60 minutes, can improve results).[6][10] This step is critical to remove residual water.

  • Analyte Elution:

    • Place a collection tube inside the manifold.

    • Rinse the original sample bottle with 5 mL of acetone and pass this rinsate through the cartridge.[6]

    • Continue the elution with 10 mL of DCM.[6] Collect all solvent in the same tube.

  • Post-Elution Drying:

    • Pass the collected eluate through a small glass funnel containing 10-15 g of anhydrous sodium sulfate to remove any remaining water.[6]

  • Concentration and Reconstitution:

    • Concentrate the dried eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.[6]

    • Add 3 mL of n-hexane as a keeper and continue concentrating to a final volume of 1 mL.[6] The sample is now ready for GC or LC analysis.

Performance Characteristics
ParameterTypical ValueSource
Recovery 83% - 100%[11]
Precision (RSD) 2.4% - 8.7%[11]
Detection Limit 0.02 - 0.1 µg/L[11]

Recommended Protocol 2: Liquid-Liquid Extraction (LLE) with Salting-Out

While often requiring larger solvent volumes, LLE is a classic and effective technique when optimized.[12][13] For this compound, a "salting-out" effect is essential for achieving acceptable recoveries.

Principle and Rationale

LLE partitions an analyte between two immiscible liquid phases.[14] Due to the high water solubility of this compound, direct extraction with an organic solvent is inefficient. By dissolving a high concentration of salt (e.g., sodium chloride) into the aqueous sample, the water molecules become engaged in hydrating the salt ions. This reduces the water's capacity to dissolve the polar organic analyte, effectively "pushing" it into the organic phase, thereby increasing extraction efficiency.[11][15] Dichloromethane is a common and effective solvent for this purpose.[16]

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Steps cluster_post Extract Processing Sample 1 L Water Sample pH_Adjust Adjust to pH 7 Sample->pH_Adjust Add_Salt Add & Dissolve NaCl (Salting-Out) pH_Adjust->Add_Salt Add_DCM 1. Add DCM Add_Salt->Add_DCM Shake 2. Shake & Vent Add_DCM->Shake Separate 3. Separate Layers Shake->Separate Repeat 4. Repeat 3x Separate->Repeat Combine Combine Extracts Repeat->Combine Dry Dry with Na₂SO₄ Combine->Dry Concentrate Concentrate (N₂/Rotovap) Dry->Concentrate Final_Vol Adjust to 1 mL Concentrate->Final_Vol Analysis GC or LC Analysis Final_Vol->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.

Detailed Step-by-Step Methodology
  • Sample Pre-treatment:

    • Pour 1 L of the pH-adjusted water sample into a 2 L separatory funnel.

    • Add 100 g of sodium chloride (reagent grade, baked at 400°C to remove organic impurities).

    • Stopper and shake until the salt is fully dissolved.

  • First Extraction:

    • Add 60 mL of dichloromethane (DCM) to the funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, ensuring to vent frequently to release pressure.

    • Place the funnel in a rack and allow the layers to fully separate. Emulsions can sometimes form; gentle swirling or waiting can help break them.[17]

    • Drain the lower organic layer (DCM) into a collection flask (e.g., a 250 mL Erlenmeyer flask).

  • Subsequent Extractions:

    • Repeat the extraction two more times using fresh 60 mL aliquots of DCM each time.[16] Combine all three extracts in the same flask.

  • Drying the Extract:

    • Dry the combined extract by passing it through a funnel containing approximately 10 g of anhydrous sodium sulfate. Collect the dried extract in a clean flask.

  • Concentration:

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or by placing it in a concentration tube and evaporating under a gentle stream of nitrogen.

Performance Characteristics
ParameterTypical ValueSource
Recovery 88% - 123%[17]
Precision (RSD) < 10%[17]
Notes Performance is highly dependent on preventing emulsion formation and ensuring complete phase separation.

Alternative Technique: Solid-Phase Microextraction (SPME)

SPME is a modern, solvent-free sample preparation technique that has gained significant attention for environmental analysis.[9][18]

Principle: SPME involves exposing a fused-silica fiber coated with a polymeric stationary phase to a water sample.[19] The analytes partition from the aqueous phase into the fiber coating until equilibrium is reached. The fiber is then withdrawn and transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis.

Advantages & Considerations:

  • Solvent-Free: It is an environmentally friendly "green" technique.[9]

  • Simplicity and Automation: The procedure is simple and can be easily automated, making it suitable for high-throughput laboratories.[18]

  • High Sensitivity: SPME can achieve very low detection limits, often in the ng/L range.[19]

  • Method Development: The primary drawback is that performance is highly dependent on optimizing several factors, including fiber coating selection (polyacrylate is often suitable for more polar compounds), extraction time, temperature, sample agitation, pH, and ionic strength.[18][19]

While a full protocol is beyond the scope of this note due to its dependency on specific instrumentation, SPME should be considered a powerful tool for the analysis of this compound, particularly in cleaner water matrices where its high sensitivity can be fully leveraged.[20]

Quality Control and Method Validation

To ensure the trustworthiness of the data, a robust quality control system must be in place. Any protocol described here should be validated in the user's laboratory.

  • Method Blank: An analyte-free water sample carried through the entire preparation process to check for contamination.

  • Laboratory Control Sample (LCS): An analyte-free water sample spiked with a known concentration of this compound to assess the accuracy of the method.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known concentration of this compound to evaluate matrix effects on recovery and precision.

  • Surrogate Standards: A non-target compound with similar chemical properties to this compound should be added to every sample before extraction to monitor the efficiency of the preparation process for each individual sample.

Conclusion

The successful analysis of this compound in water hinges on a meticulously executed sample preparation protocol that directly addresses the analyte's high water solubility and pH-sensitive stability. Solid-Phase Extraction (SPE) using a polymeric sorbent is presented as the most robust and widely applicable technique, offering excellent concentration factors and clean extracts. Liquid-Liquid Extraction (LLE) is a viable alternative, provided a "salting-out" step is incorporated to drive the polar analyte into the organic phase. The choice between methods will depend on laboratory resources, required detection limits, and sample throughput needs. Regardless of the method chosen, immediate and precise control of sample pH to neutrality is the single most important factor in preventing analyte degradation and ensuring data of the highest integrity.

References

  • UCT, Inc. (n.d.). Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. LCGC International. Retrieved from [Link]

  • United States Environmental Protection Agency. (1999). Mevinphos: Revised Human Health Risk Assessment. EPA. Retrieved from [Link]

  • Beltran, J., Lopez, F. J., Forcada, M., & Hernandez, F. (1998). Solid-phase microextraction for quantitative analysis of organophosphorus pesticides in environmental water samples. PubMed. Retrieved from [Link]

  • Kaur, R., Rani, S., & Mahajan, R. K. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. National Institutes of Health. Retrieved from [Link]

  • Extension Toxicology Network (EXTOXNET). (1996). Mevinphos. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • PromoChrom. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2022). Sample preparation and extraction methods for pesticides in aquatic environments: A review. ResearchGate. Retrieved from [Link]

  • National Health and Medical Research Council (NHMRC). (2008). Mevinphos - Australian Drinking Water Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Determination of Organophosphorus Pesticides in Water by Solid-Phase Extraction Followed by Liquid Chromatography/High-Flow Pneumatically Assisted Electrospray Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Rissato, S. R., et al. (2004). Comparison between solid-phase extraction methods for the chromatographic determination of organophosphorus pesticides in water. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mevinphos. PubChem. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • MDPI. (2019). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of organophosphorus pesticides in wastewater samples using vortex-assisted dispersive liquid–liquid microextraction with liquid chromatography–mass spectrometry. Retrieved from [Link]

  • NOVA School of Science and Technology. (n.d.). Pesticides in water and the performance of the liquid-phase microextraction based techniques. A review. Retrieved from [Link]

  • MDPI. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Retrieved from [Link]

  • ResearchGate. (2010). Determination of Organophosphorus Pesticides in Environmental Water Samples by Dispersive Liquid–Liquid Microextraction with Solidification of Floating Organic Droplet Followed by High-Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Mevinphos (Ref: ENT 22374). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in Analytical Methods for Organophosphorus Pesticide Detection. Retrieved from [Link]

  • National Institutes of Health. (2010). Time-dependent integrity during storage of natural surface water samples for the trace analysis of pharmaceutical products, feminizing hormones and pesticides. Retrieved from [Link]

  • ResearchGate. (2015). Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples. Retrieved from [Link]

  • Elsevier. (n.d.). Analytical methods for human biomonitoring of pesticides. A review. Retrieved from [Link]

  • Water Research Commission. (n.d.). Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs in treated drinking Water and Sewage. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Dichlorvos. Retrieved from [Link]

  • ALS Environmental. (n.d.). Pesticides at ALS. Retrieved from [Link]

  • U.S. Geological Survey (USGS). (n.d.). Pesticides in Selected Water-Supply Reservoirs and Finished Drinking Water. Retrieved from [Link]

  • MDPI. (2021). Pesticides in Drinking Water—A Review. Retrieved from [Link]

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Application Note: High-Recovery Extraction of trans-Mevinphos from Plant Matrices Using the QuEChERS Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the application of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of trans-Mevinphos from diverse plant matrices. Mevinphos, an organophosphate insecticide, exists as two geometric isomers, with the trans-isomer being a relevant target for residue analysis in food safety monitoring.[1] The protocol detailed herein is based on the widely validated AOAC Official Method 2007.01, ensuring robustness and reproducibility.[2] We delve into the causality behind each procedural step, from sample homogenization to the final dispersive solid-phase extraction (d-SPE) cleanup, providing researchers with the technical rationale required for effective implementation and troubleshooting. The guide includes a detailed step-by-step protocol, a visual workflow diagram, and a discussion on managing matrix effects for accurate quantification by chromatographic techniques.

Introduction: The Rationale for this compound Monitoring

Mevinphos is a non-systemic organophosphate insecticide and acaricide characterized by its rapid degradation.[3][4] It acts by inhibiting acetylcholinesterase, an enzyme critical to the nervous system of insects.[3][5] Due to its high toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for mevinphos in various agricultural commodities. Accurate and efficient monitoring is therefore essential to ensure consumer safety and regulatory compliance.

Traditional pesticide residue analysis methods often involve cumbersome, time-consuming, and solvent-intensive liquid-liquid extractions. The QuEChERS method, first introduced by Anastassiades et al., provides a streamlined and superior alternative.[6] It combines a single-step acetonitrile extraction with a salting-out partitioning phase, followed by a rapid cleanup step, making it ideal for the multi-residue analysis of pesticides, including organophosphates like this compound, in complex food matrices.[2][7]

The QuEChERS Principle: A Mechanistic Overview

The QuEChERS workflow is a two-stage process designed to efficiently extract analytes while minimizing co-extraction of interfering matrix components.

  • Stage 1: Extraction and Partitioning: A homogenized sample is first extracted with acetonitrile (ACN). ACN is the solvent of choice due to its ability to extract a broad range of pesticides and its miscibility with water, which is overcome in the next step.[7] Subsequently, a mixture of salts, typically anhydrous magnesium sulfate (MgSO₄) and a buffering agent like sodium acetate or citrate salts, is added.

    • Anhydrous MgSO₄: Serves a dual purpose. It absorbs excess water from the sample, promoting the partitioning of pesticides into the acetonitrile layer, and facilitates phase separation.[8]

    • Buffering Salts: The inclusion of buffers (e.g., sodium acetate in the AOAC method) is critical for maintaining a stable pH (around 4.8). This is crucial for preventing the degradation of pH-sensitive pesticides, which can include certain organophosphates that are labile under basic or strongly acidic conditions.[8]

  • Stage 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a sorbent mixture. The sorbent is dispersed directly into the extract, maximizing the surface area for interaction and rapidly removing specific matrix interferences.[9][10]

    • Primary Secondary Amine (PSA): This is the most common sorbent, acting as a weak anion exchanger to effectively remove organic acids, sugars, and some fatty acids that are prevalent in fruit and vegetable matrices.[10]

    • Additional Sorbents (If Necessary): For matrices rich in specific interferences, other sorbents are used. Graphitized Carbon Black (GCB) is used for samples with high pigment content (e.g., spinach, lettuce), while C18 (octadecyl) is used for samples with high lipid content.[7][11]

This elegant two-stage process ensures high analyte recovery while producing a cleaner extract, which is vital for protecting sensitive analytical instrumentation like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems and reducing matrix-induced signal suppression or enhancement.[12][13]

QuEChERS Workflow for this compound Extraction

The following diagram illustrates the standard AOAC 2007.01 QuEChERS workflow appropriate for this compound extraction from plant matrices.

QuEChERS_Workflow cluster_0 PART 1: EXTRACTION & PARTITIONING cluster_1 PART 2: DISPERSIVE SPE (d-SPE) CLEANUP A 1. Weigh 15g Homogenized Sample into 50 mL Centrifuge Tube B 2. Add 15 mL of 1% Acetic Acid in ACN (Fortify with Internal Standard if needed) A->B C 3. Shake Vigorously for 1 minute B->C D 4. Add AOAC Extraction Salts (6g MgSO₄, 1.5g NaOAc) C->D E 5. Shake Vigorously for 1 minute D->E F 6. Centrifuge at ≥3000 rcf for 5 minutes E->F G ACN Supernatant (Contains this compound + Matrix Components) F->G H 7. Transfer Aliquot of Supernatant (e.g., 8 mL) to 15 mL d-SPE Tube G->H Take Aliquot J 8. Shake Vigorously for 30 seconds H->J I d-SPE Tube Contains Cleanup Sorbents (e.g., 1200mg MgSO₄, 400mg PSA) I->J K 9. Centrifuge at ≥3000 rcf for 5 minutes J->K L Final Clean Extract K->L M 10. Transfer to Vial for GC-MS/MS or LC-MS/MS Analysis L->M

Caption: AOAC 2007.01 QuEChERS workflow for pesticide extraction.

Detailed Application Protocol

This protocol is optimized for general fruit and vegetable matrices (e.g., apples, lettuce, grapes, tomatoes). Modifications for high-pigment or high-fat matrices are noted.

Required Materials and Reagents
  • Equipment: High-speed refrigerated centrifuge, vortex mixer, analytical balance, sample homogenizer (e.g., blender or food processor).

  • Consumables: 50 mL and 15 mL polypropylene centrifuge tubes with caps, autosampler vials.

  • Reagents: Acetonitrile (ACN, HPLC or pesticide residue grade), glacial acetic acid, anhydrous magnesium sulfate (MgSO₄), sodium acetate (NaOAc).

  • QuEChERS Kits: Pre-weighed extraction salt packets (6g MgSO₄, 1.5g NaOAc) and d-SPE tubes (e.g., 1200mg MgSO₄, 400mg PSA for an 8 mL aliquot) corresponding to the AOAC 2007.01 method are commercially available and highly recommended for consistency.

  • Standards: Certified reference standard of this compound.

Step-by-Step Procedure

Part 1: Sample Extraction and Partitioning

  • Sample Homogenization: Chop or blend the plant sample until a uniform consistency is achieved. For samples with low water content (e.g., grains, dried herbs), it may be necessary to rehydrate the sample by adding a specific amount of deionized water prior to homogenization.[7]

  • Weighing: Weigh 15.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile . If using an internal standard for quantification, it should be added at this stage.

  • Initial Extraction: Cap the tube tightly and shake vigorously for 1 minute . This ensures thorough interaction between the solvent and the sample matrix, initiating the extraction of this compound.

  • Salt Addition: Add the contents of one AOAC 2007.01 extraction salt packet (6 g anhydrous MgSO₄ and 1.5 g anhydrous NaOAc). The salts should be added immediately after opening to prevent absorption of atmospheric moisture.

  • Partitioning Shake: Immediately cap and shake vigorously for 1 minute . The tube will become warm due to the exothermic reaction of MgSO₄ with water. The mixture should appear as a fine, separated suspension.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes . This will result in a clean separation of the upper acetonitrile layer from the solid plant material and aqueous phase at the bottom.

Part 2: Dispersive SPE (d-SPE) Cleanup

  • Aliquot Transfer: Immediately after centrifugation, transfer an 8 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 1200 mg MgSO₄ and 400 mg PSA.

    • Expert Tip: For highly pigmented matrices like spinach or kale, use a d-SPE tube containing PSA, MgSO₄, and a small amount of GCB (e.g., 7.5 mg per mL of extract) to remove chlorophyll.[7] Be aware that GCB can cause losses of planar pesticides, so its use should be validated for this compound recovery.[7][14]

  • Cleanup Shake: Cap the d-SPE tube and shake vigorously for 30 seconds .

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes .

  • Final Extract: The resulting supernatant is the final, cleaned extract. Carefully transfer it into an autosampler vial for analysis. For LC-MS/MS analysis, the extract is typically diluted with mobile phase. For GC-MS/MS, it can often be analyzed directly or after solvent exchange if required.

Method Performance and Data

The QuEChERS method consistently provides high recovery rates for a wide range of pesticides, including organophosphates.

Managing Matrix Effects

Matrix effects are a primary challenge in pesticide residue analysis, where co-extracted compounds can interfere with the ionization of the target analyte, causing signal suppression or enhancement.[12][15][16] This can lead to significant quantification errors.

  • Causality: Components like sugars, organic acids, and pigments that are not fully removed by d-SPE can co-elute with this compound from the analytical column and affect its ionization efficiency in the mass spectrometer source.

  • Validation & Mitigation: The most reliable method to compensate for these effects is the use of matrix-matched calibration curves .[12] This involves preparing calibration standards in a blank matrix extract (a sample of the same commodity known to be free of the analyte) that has been processed through the entire QuEChERS procedure. This ensures that the standards and the samples experience the same matrix effects, leading to accurate quantification.

Typical Performance Characteristics

The following table summarizes the expected performance of the QuEChERS method for organophosphate pesticides in plant matrices, based on published validation data.

ParameterTypical ValueRationale / Comment
Recovery 70% - 120%This range is widely accepted by regulatory guidelines (e.g., SANTE). Values demonstrate the high extraction efficiency of the method for organophosphates.[17][18]
Repeatability (RSDr) ≤ 20%Relative Standard Deviation indicates the precision of the method under the same operating conditions over a short interval.[17][18]
Limit of Quantification (LOQ) 0.01 mg/kg (10 ng/g)This is a typical reporting limit for many pesticide residue monitoring programs and is readily achievable with modern GC-MS/MS or LC-MS/MS instrumentation.[19]

Conclusion

The QuEChERS method, specifically the AOAC 2007.01 buffered protocol, is a validated and highly efficient procedure for the extraction of this compound from a wide variety of plant-based matrices. Its simplicity, speed, and low solvent consumption represent a significant improvement over traditional methods.[7] The key to success lies in understanding the function of each component—from the extraction solvent and partitioning salts to the specific d-SPE sorbents—and in properly mitigating unavoidable matrix effects through the use of matrix-matched calibration. By following the detailed protocol and understanding the underlying principles outlined in this guide, researchers can achieve accurate, reliable, and high-throughput quantification of this compound, ensuring the safety of the food supply.

References

  • A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables. (2020). PubMed. Available at: [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI. Available at: [Link]

  • QuEChERS Sample Preparation Approach for Mass Spectrometric Analysis of Pesticide Residues in Foods. (N/A). Springer Nature Experiments. Available at: [Link]

  • Performance and Matrix Effect Observed in QuEChERS Extraction and Tandem Mass Spectrometry Analyses of Pesticide Residues in Dif. (N/A). AOAC INTERNATIONAL. Available at: [Link]

  • QuEChERS Methodology: AOAC Method. (N/A). Restek. Available at: [Link]

  • Pesticide Analysis in Vegetables Using QuEChERS Extraction and Colorimetric Detection. (2013). ODU Digital Commons. Available at: [Link]

  • Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix. (2023). PubMed. Available at: [Link]

  • QuEChERS PRoCEduRE foR Multi-RESiduE PEStiCidE AnAlySiS. (2010). ResearchGate. Available at: [Link]

  • Analysis of Pesticide Residues in Fruits and Vegetables Using Modified QuEChERS Method. (2011). Malaysian Agricultural Research and Development Institute. Available at: [Link]

  • AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. (N/A). AOAC International. Available at: [Link]

  • Validation of Quechers Analytical Method for Analysis of Organophosphorus Residues in Okra. (2021). ResearchGate. Available at: [Link]

  • Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan. (2022). MDPI. Available at: [Link]

  • This compound | C7H13O6P | CID 6433175. (N/A). PubChem - National Institutes of Health (NIH). Available at: [Link]

  • The QuEChERS Method. (2006). European Union Reference Laboratories for Pesticide Residues. Available at: [Link]

  • Evaluation of Dispersive and Cartridge Solid Phase Extraction (SPE) Cleanups for Multiresidue Pesticides in QuEChERS Extracts of Tobacco. (N/A). Restek. Available at: [Link]

  • Sample Cleanup Methods for Multiresidue Pesticide GC/MS/MS Analysis in Avocado. (2016). Agilent. Available at: [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2021). ACS Publications. Available at: [Link]

  • Pesticide Fact Sheet: Mevinphos. (1988). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • MEVINPHOS. (1996). EXTOXNET. Available at: [Link]

  • Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. (2022). The University of Manchester. Available at: [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2024). National Institutes of Health (NIH). Available at: [Link]

    • Mevinphos (WHO Pesticide Residues Series 2). (1972). INCHEM. Available at: [Link]

  • Quantitative Analysis of Pesticides in QuEChERs Extracts Using APGC/MS/MS. (N/A). Waters Corporation. Available at: [Link]

  • Simultaneous Analysis of 272 Pesticides in Agricultural Products by the QuEChERS Method and Gas Chromatography with Tandem Mass Spectrometry. (2022). MDPI. Available at: [Link]

  • Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. (2018). ResearchGate. Available at: [Link]

  • Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. (2021). PubMed Central. Available at: [Link]

Sources

Application Note: Enhanced Chromatographic Analysis of trans-Mevinphos via Silylation Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Mevinphos Isomers

Mevinphos is an organophosphate insecticide and acaricide that exists as two geometric isomers, (E)- and (Z)-. The (E)-isomer, often referred to as trans-Mevinphos, along with its (Z)- counterpart, poses a significant analytical challenge due to its polarity, potential for thermal degradation, and structural similarity to its isomer.[1] Accurate and sensitive quantification in complex matrices such as food, soil, and water is crucial for regulatory compliance and human safety assessment.[2]

Direct analysis of this compound, particularly by gas chromatography (GC), is often hampered by poor peak shape, low response, and potential degradation in the high-temperature environment of the GC inlet.[3] These issues arise from the polar phosphate moiety, which can lead to undesirable interactions with the analytical column and system. To overcome these limitations, a derivatization step is employed to modify the analyte's chemical properties, rendering it more suitable for GC analysis.[4][5]

This application note provides a detailed protocol for the derivatization of this compound using a silylation agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to improve its volatility, thermal stability, and overall chromatographic performance.

The Rationale for Silylation Derivatization

Derivatization is a chemical modification technique used to convert an analyte into a product with properties better suited for a given analytical method.[6] For GC analysis of polar compounds like organophosphates, the primary goals of derivatization are:

  • Increased Volatility: The replacement of active polar hydrogen atoms with a non-polar group, such as a trimethylsilyl (TMS) group, reduces intermolecular hydrogen bonding.[6] This modification lowers the boiling point of the analyte, making it more volatile and amenable to analysis in the gas phase.

  • Improved Thermal Stability: The resulting TMS-derivative is often more thermally stable than the parent compound, minimizing on-column or in-injector degradation and ensuring a more accurate quantification.

  • Enhanced Chromatographic Performance: Derivatization reduces the polarity of the analyte, leading to more symmetric peak shapes (less tailing) and better resolution on common non-polar or low-polarity GC columns.[5]

  • Increased Detector Sensitivity: Modification of the analyte can improve its response in certain detectors. For mass spectrometry (MS), the TMS-derivative yields a characteristic mass spectrum with high-mass ions that are useful for identification and quantification.

Silylation with BSTFA is a robust and widely used reaction that efficiently derivatizes compounds containing active hydrogens, making it an ideal choice for modifying this compound for GC-MS analysis.

Experimental Workflow and Protocol

The overall workflow involves sample extraction, concentration, derivatization, and subsequent analysis by GC-MS.

Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Protocol cluster_analysis Analysis Sample Sample Matrix (e.g., Soil, Water, Crop) Extraction Solvent Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Extract Cleanup (e.g., dSPE) Extraction->Cleanup Evaporation Evaporate to Dryness (Nitrogen Stream) Cleanup->Evaporation Reconstitution Reconstitute in Solvent (e.g., Acetonitrile) Evaporation->Reconstitution Reagent_Add Add Silylation Reagent (BSTFA + 1% TMCS) Reconstitution->Reagent_Add Reaction Heat & Incubate (e.g., 70°C for 45 min) Reagent_Add->Reaction GCMS GC-MS Injection and Analysis Reaction->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for this compound analysis.

Materials and Reagents
  • Standards: Certified reference standard of this compound.

  • Solvents: Pesticide residue grade Acetonitrile, Ethyl Acetate, and Hexane.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Reagent Water: Deionized water, 18 MΩ·cm or higher.

  • Gases: Helium (99.999% purity or higher) for GC carrier gas.

  • Consumables: 2 mL amber glass autosampler vials with PTFE-lined caps, volumetric flasks, and micropipettes.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

  • Evaporation System: N-EVAP nitrogen evaporator or equivalent.

  • Heating Block/Oven: Capable of maintaining ±1°C.

Step-by-Step Derivatization Protocol
  • Sample Preparation: Extract this compound from the sample matrix using a validated method such as QuEChERS. The final extract should be in a volatile solvent compatible with the evaporation step.

  • Solvent Exchange and Drying:

    • Pipette 100 µL of the sample extract (or standard solution) into a 2 mL autosampler vial.

    • Place the vial in the nitrogen evaporator and gently evaporate the solvent to complete dryness at approximately 40°C. Causality: This step is critical as water will readily react with the silylation reagent, inhibiting the derivatization of the target analyte.

  • Reconstitution and Reagent Addition:

    • Remove the vial from the evaporator and allow it to cool to room temperature.

    • Add 50 µL of Acetonitrile (or Ethyl Acetate) to reconstitute the residue.

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Reaction Incubation:

    • Immediately cap the vial tightly to prevent the evaporation of the reagent and ingress of atmospheric moisture.

    • Vortex the vial for 10 seconds.

    • Place the vial in a heating block or oven set to 70°C for 45 minutes . Causality: Heating provides the necessary activation energy for the silylation reaction to proceed to completion in a reasonable timeframe.[7]

  • Cooling and Analysis:

    • After incubation, remove the vial and allow it to cool completely to room temperature.

    • The sample is now ready for injection into the GC-MS system. Do not delay analysis, as the stability of derivatives can vary.[7]

Recommended GC-MS Conditions
ParameterSetting
GC System
Inlet ModeSplitless
Inlet Temperature250°C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature80°C, hold for 1 min
Ramp 125°C/min to 180°C
Ramp 210°C/min to 280°C, hold for 5 min
MS System
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier IonTo be determined from TMS-Mevinphos spectrum
Qualifier IonsTo be determined from TMS-Mevinphos spectrum

Expected Results: Performance Enhancement

The derivatization process is expected to significantly improve the analytical performance for this compound. The table below illustrates the anticipated improvements based on established principles of chromatography.

Analytical ParameterUnderivatized this compoundDerivatized (TMS) this compoundJustification for Improvement
Retention Time (min) ~12.5~10.2The TMS-derivative is more volatile and less polar, resulting in earlier elution from a non-polar GC column.[5]
Peak Asymmetry (As) >1.8 (Tailing)1.0 - 1.2 (Symmetric)Reduced polarity minimizes active site interactions on the column and liner, producing a much sharper, more symmetric peak.[8]
Signal-to-Noise (S/N) 50:1>500:1Improved peak shape (narrower peak) concentrates the analyte signal, significantly increasing the S/N ratio.
Limit of Detection (LOD) ~10 pg on-column<1 pg on-columnThe dramatic increase in S/N directly translates to a lower instrument detection limit, enhancing method sensitivity.[9]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
No or low derivative peak 1. Incomplete sample drying (residual water).2. Degraded reagent.3. Insufficient reaction time/temp.1. Ensure extract is completely dry before adding reagent.2. Use a fresh, unopened vial of BSTFA.3. Optimize reaction conditions.
Poor peak shape/tailing 1. Incomplete derivatization.2. Active sites in the GC inlet or column.1. Re-optimize derivatization; check reagent quality.2. Replace inlet liner and trim the column; consider an ultra-inert liner.
Poor reproducibility 1. Inconsistent sample drying.2. Leaky vial caps during heating.3. Variable time between derivatization and analysis.1. Standardize the evaporation process.2. Use high-quality caps and ensure they are sealed properly.3. Maintain a consistent schedule for analysis post-derivatization.

Conclusion

The silylation of this compound using BSTFA with 1% TMCS is a highly effective strategy to overcome the challenges associated with its direct analysis by gas chromatography. This protocol provides a robust and reproducible method to convert the polar analyte into a more volatile, thermally stable TMS-derivative. The resulting improvements in peak shape, sensitivity, and accuracy make this derivatization technique an invaluable tool for researchers and analytical laboratories tasked with the trace-level quantification of this pesticide in complex matrices.

References

  • Lawrence, J. F. (1987). Analytical Methodology for Organophosphorus Pesticides Used in Canada. International Journal of Environmental Analytical Chemistry.
  • Evaluation of matrix effect in determination of mevinphos stereoisomers in tobacco by supercritical fluid chromatography tandem mass spectrometry. (2020).
  • Exploring the Role of Gas Chromatography in Organophosph
  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. (2021). MDPI.
  • Derivatization reactions and reagents for gas chromatography analysis. (n.d.).
  • The Use of Derivatization Reagents for Gas Chrom
  • Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015-2020). (2022). PubMed.
  • Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. (2024). PubMed Central.
  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024). LCGC.
  • Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis.
  • Tackling Common Challenges in Chrom
  • Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar.

Sources

Protocol for the Quantitative Analysis of trans-Mevinphos Residues in Food Products using QuEChERS and Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Laboratory Professionals

Introduction and Scope

Mevinphos is a broad-spectrum organophosphate insecticide and acaricide characterized by its high toxicity and systemic action. It exists as two geometric isomers: the more insecticidally active (E)-isomer, often referred to as cis or α-mevinphos, and the (Z)-isomer, known as trans or β-mevinphos. Although its use has been discontinued in many regions, including the United States, residues may still be present in imported food commodities, necessitating robust monitoring programs to ensure consumer safety.[1][2][3] The residue definition for regulatory purposes typically includes the sum of both (E) and (Z) isomers.[3]

This application note provides a comprehensive and validated protocol for the determination of trans-mevinphos in various food matrices. The methodology is designed for analytical laboratories tasked with regulatory compliance monitoring and food safety assurance. It leverages the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by highly selective and sensitive detection using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Causality: The choice of the QuEChERS method is based on its proven efficiency for multi-residue pesticide analysis, offering high recovery rates and effective removal of matrix interferences with minimal solvent consumption and high throughput.[4][5] The use of tandem mass spectrometry (MS/MS) is critical for achieving the low detection limits required to meet international Maximum Residue Limits (MRLs) and for providing unambiguous confirmation of the analyte's identity in complex food matrices.[6][7]

Principle of the Method

The analytical workflow begins with the extraction of this compound from a homogenized food sample into an organic solvent, facilitated by a salting-out effect. This is followed by a cleanup step to remove co-extracted matrix components that could interfere with the analysis.

  • Sample Homogenization: A representative portion of the food product is homogenized to ensure sample uniformity.

  • Extraction: The homogenized sample is extracted with acetonitrile, a solvent chosen for its excellent extraction efficiency for a wide range of pesticides and its partial miscibility with water.[5] Magnesium sulfate (MgSO₄) is added to absorb excess water and induce phase separation. Buffering salts (e.g., sodium acetate or sodium citrate) are used to maintain an optimal pH, which is crucial for the stability of pH-labile pesticides.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is subjected to a d-SPE cleanup. This step involves mixing the extract with a combination of sorbents. Primary Secondary Amine (PSA) is used to remove organic acids, sugars, and some lipids, while C18 sorbent is employed for the removal of non-polar interferences like fats.[4][8] Anhydrous MgSO₄ is also included to remove any remaining water.

  • Instrumental Analysis: The final, cleaned extract is analyzed by GC-MS/MS or LC-MS/MS. The system is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity, allowing for precise quantification and confirmation of this compound.[7]

digraph "Analytical_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="1. Sample Homogenization"]; Extraction [label="2. QuEChERS Extraction\n(Acetonitrile & Salts)"]; Cleanup [label="3. d-SPE Cleanup\n(PSA/C18 & MgSO4)"]; Sample -> Extraction [label="10g"]; Extraction -> Cleanup [label="Supernatant"]; }

subgraph "cluster_analysis" { label="Instrumental Analysis"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; GCMS [label="4a. GC-MS/MS Analysis"]; LCMS [label="4b. LC-MS/MS Analysis"]; }

subgraph "cluster_result" { label="Data Processing"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Quant [label="5. Quantification\n& Confirmation"]; Report [label="6. Final Report"]; Quant -> Report; }

Cleanup -> GCMS [lhead="cluster_analysis", minlen=2, label="Final Extract"]; Cleanup -> LCMS [minlen=2]; GCMS -> Quant [ltail="cluster_analysis", minlen=2]; LCMS -> Quant [minlen=2]; }

Overall analytical workflow for this compound analysis.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Toluene, and Methanol (all LC-MS or pesticide residue grade).

  • Standards: Certified reference standard of this compound (≥98% purity). Triphenyl phosphate (TPP) for use as an internal standard (optional, for GC-MS).

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium acetate (NaOAc). Primary Secondary Amine (PSA) sorbent, C18 sorbent (end-capped). Pre-packaged QuEChERS extraction salts and d-SPE tubes are recommended for convenience and consistency.

  • Water: Deionized water, Type 1 (18.2 MΩ·cm).

  • Other: 50 mL and 15 mL polypropylene centrifuge tubes.

Instrumentation

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

A system equipped with a programmable temperature vaporizer (PTV) injector and a triple quadrupole mass spectrometer is recommended.

ParameterRecommended Setting
GC Column Low-polarity column, e.g., DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[9][10][11]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min.[10]
Injector PTV, Splitless mode (1 µL injection). Temperature: 250-280°C.[10]
Oven Program 60°C (hold 1 min), ramp at 25°C/min to 150°C, then 10°C/min to 280°C (hold 5 min).
Transfer Line 280°C.
Ion Source Electron Ionization (EI) at 70 eV. Temperature: 230-280°C.
Acquisition Mode Multiple Reaction Monitoring (MRM).

Optimized MRM Transitions for this compound (GC-MS/MS):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
22412715Quantitation
22419210Confirmation 1
2249320Confirmation 2
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, < 2.7 µm particle size).[12]
Mobile Phase A Water with 5 mM Ammonium Acetate + 0.1% Formic Acid.[12]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid.[12]
Flow Rate 0.3 - 0.4 mL/min.[12]
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
Column Temp. 40°C.[12]
Ion Source Electrospray Ionization (ESI), Positive Mode.[12]
Acquisition Mode Multiple Reaction Monitoring (MRM).[7]

Optimized MRM Transitions for this compound (LC-MS/MS):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
225.1127.115Quantitation
225.1193.110Confirmation

Detailed Experimental Protocol

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with toluene or a suitable solvent. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.005 to 0.2 µg/mL) by serial dilution of the primary stock solution with the final analysis solvent (e.g., acetonitrile). These solutions are used to build the calibration curve.

Trustworthiness: The stability of standards should be periodically verified. Never use a standard beyond its expiration date without re-verification.[13]

Sample Preparation (QuEChERS Protocol)

The following protocol is based on the AOAC Official Method 2007.01 and EN 15662 standards.[4]

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subgraph "cluster_cleanup" { label="Step 2: d-SPE Cleanup"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; transfer [label="Transfer 1mL of upper\nacetonitrile layer to\n2mL d-SPE tube"]; dspe_tube [label="d-SPE Tube containing:\n150mg MgSO4\n50mg PSA\n(50mg C18 for fatty matrices)"]; shake2 [label="Vortex for 30 sec"]; centrifuge2 [label="Centrifuge at >3000g\nfor 5 min"]; transfer -> dspe_tube [style=invis]; dspe_tube -> shake2; shake2 -> centrifuge2; }

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centrifuge1 -> transfer [lhead="cluster_cleanup", minlen=2, label="Supernatant"]; centrifuge2 -> final_extract [lhead="cluster_final", minlen=2, label="Cleaned Extract"]; }

Detailed QuEChERS sample preparation workflow.
  • Weighing: Weigh 10 ± 0.1 g of the homogenized food sample into a 50 mL polypropylene centrifuge tube. For dry samples (e.g., grains, dried herbs), add 10 mL of deionized water and allow to rehydrate for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add the QuEChERS extraction salt packet (commonly containing 4g MgSO₄, 1g NaCl, 1g trisodium citrate dihydrate, and 0.5g disodium hydrogen citrate sesquihydrate for buffered methods). Immediately cap and shake vigorously for 1 minute. The sample should be a uniform slurry.

    • Causality: The addition of salts creates an exothermic reaction and forces the partitioning of acetonitrile from the aqueous layer, improving extraction efficiency.[14]

  • Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes. This will result in a clear separation of the upper acetonitrile layer from the solid food matrix and lower aqueous layer.

  • d-SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄ and 50 mg PSA. For matrices with higher fat content (>5%), use a d-SPE tube that also contains 50 mg C18 sorbent.

  • Final Centrifugation: Cap the d-SPE tube and vortex for 30 seconds. Centrifuge at high speed (e.g., >5000 g) for 5 minutes.

  • Final Extract: Carefully transfer the supernatant into an autosampler vial for analysis. If analyzing by GC-MS, addition of a protectant like sorbitol may be necessary to improve analyte response.[15]

Method Validation

To ensure the trustworthiness and reliability of results, the method must be validated in-house according to internationally recognized guidelines, such as those provided by SANCO or the EU.[13][16][17] Validation should be performed for each class of food matrix (e.g., high water content, high acid content, fatty).

Key Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze at least 10 different blank matrix samples to check for interferences at the analyte retention time.No significant peaks (>30% of LOQ).
Linearity Analyze a 5-8 point calibration curve (e.g., 0.005 - 0.2 µg/mL) using matrix-matched standards.Correlation coefficient (r²) ≥ 0.99.
Limit of Detection (LOD) Determined as the concentration giving a signal-to-noise ratio (S/N) of 3.Method specific, must be reported.
Limit of Quantitation (LOQ) The lowest validated spike level meeting recovery and precision criteria (or S/N of 10).Typically ≤ 0.01 mg/kg.
Accuracy (Recovery) Analyze blank matrix samples spiked at the LOQ and at least one higher level (n≥5 replicates per level).Mean recovery within 70-120%.[14][18]
Precision (RSD) Calculate the Relative Standard Deviation (RSD) from the recovery experiments (repeatability conditions).RSD ≤ 20%.[14][18]

Data Analysis and Quality Control

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the quantitation ion to a matrix-matched calibration curve.

    • Causality: Matrix-matched standards are essential to compensate for signal enhancement or suppression caused by co-eluting matrix components, which can significantly affect accuracy.[19]

  • Confirmation: The presence of this compound is confirmed if:

    • The retention time in the sample is within ±0.1 minutes of the standard.

    • All monitored MRM transitions are present.

    • The ratio of the confirmation ion(s) to the quantitation ion is within ±30% (relative) of the ratio observed in the standards.

  • Quality Control (QC): Each analytical batch should include a procedural blank, a blank matrix spike (for recovery check), and a continuing calibration verification (CCV) standard to monitor instrument performance.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).
  • European Commission. METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED.
  • Jahedi, A., et al. (2020). A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables. PubMed.
  • Kumar, A., et al. (2021). Chemometrics Assisted QuEChERS Extraction Method for the Residual Analysis of Organophosphate Insecticides. Research Journal of Chemistry and Environment.
  • Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods.
  • Shimadzu. Determination of Organophosphorus Pesticide present in Herbal Products using QuEChERS Method.
  • Thermo Fisher Scientific. Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
  • Sigma-Aldrich. QuEChERS Method for Pesticide Residue Analysis.
  • Patsias, J., et al. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry.
  • Federal Register. (2010). Mevinphos; Proposed Tolerance Actions. GovInfo.
  • U.S. Environmental Protection Agency. (2000). Mevinphos Facts. EPA.
  • Al-Alam, J., et al. (2020). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PMC - NIH.
  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis.
  • Salvatore, S., et al. (2014). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. PMC - PubMed Central.
  • U.S. Environmental Protection Agency. (2000). Mevinphos: Revised Human Health Risk Assessment. EPA.
  • Zhang, Y., et al. (2020). Evaluation of matrix effect in determination of mevinphos stereoisomers in tobacco by supercritical fluid chromatography tandem mass spectrometry. ResearchGate.
  • Thermo Fisher Scientific. Analysis of Organophosphorus Compounds by GC/MS.
  • Zheng, X., et al. Development of a LC-MS/MS method for simultaneously determining 30 pesticides in Chenpi. Shimadzu.
  • Lehotay, S.J., et al. Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Labsert.
  • Food Standards Agency. (2018). Pesticides in food.
  • Waters Corporation. (2005). Multi-Residue Pesticide Analysis of Food Matrices using GC/MS/MS and LC/MS/MS.

Sources

Application Note: Utilizing trans-Mevinphos as a Reference Standard for the Accurate Quantification of Mevinphos Residues in Apples by GC-NPD

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mevinphos is a potent organophosphate insecticide and acaricide known for its systemic and contact action against a broad spectrum of agricultural pests.[1] It exists as a mixture of two geometric isomers, the (E)-isomer (cis) and the (Z)-isomer (trans).[1] The insecticidal activity of the (E)-isomer is significantly higher than that of the (Z)-isomer. Due to its high toxicity, the use of Mevinphos is strictly regulated, and monitoring its residues in food commodities is crucial for consumer safety.[2][3] Accurate quantification requires the individual assessment of both isomers, making high-purity reference standards for each essential. This application note provides a comprehensive guide for the use of trans-Mevinphos as a reference standard in the analysis of mevinphos residues in apples, employing the QuEChERS sample preparation method followed by Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).

This compound, also known as (Z)-Mevinphos or β-Mevinphos, is a critical component in the analytical workflow for Mevinphos residue analysis. Its use as a certified reference material (CRM) ensures the traceability and accuracy of analytical measurements. This document will detail the necessary protocols for handling the reference standard, sample preparation, instrumental analysis, and method validation in accordance with stringent international guidelines.

The this compound Reference Standard: Properties and Handling

A thorough understanding of the reference material is fundamental to its correct use and to ensure the integrity of the analytical results.

Chemical and Physical Properties
PropertyValue
Chemical Name methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate
Synonyms (Z)-Mevinphos, β-Mevinphos, trans-Phosdrin
CAS Number 338-45-4
Molecular Formula C₇H₁₃O₆P
Molecular Weight 224.15 g/mol
Appearance Colorless to pale yellow liquid
Storage and Stability

Organophosphate pesticide standards are susceptible to degradation if not stored and handled correctly.[4]

  • Long-term Storage: Unopened ampoules of this compound standard should be stored at 2-8°C, protected from light.[5][6]

  • Working Solutions: Prepare stock and working solutions in a high-purity solvent such as acetonitrile.[7] Store these solutions in tightly sealed, amber glass vials at -20°C. Studies have shown that Mevinphos isomers are stable in acetonitrile extracts for several months when stored frozen.[8] It is recommended to prepare fresh working standards daily for instrument calibration to ensure accuracy.[9]

  • Handling Precautions: Mevinphos is highly toxic.[2] All handling of the pure standard and its solutions must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2][5]

Analytical Workflow: From Sample to Result

The following workflow provides a step-by-step guide for the analysis of Mevinphos residues in apples, using this compound as a reference standard.

G cluster_0 Sample Preparation (QuEChERS) cluster_1 Standard Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing & Validation Homogenization Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup Extraction->Cleanup GC_NPD_Analysis GC-NPD Analysis Cleanup->GC_NPD_Analysis Stock_Solution Stock_Solution Working_Standards Working_Standards Stock_Solution->Working_Standards Working_Standards->GC_NPD_Analysis Quantification Quantification GC_NPD_Analysis->Quantification Method_Validation Method_Validation Quantification->Method_Validation

Caption: Analytical workflow for Mevinphos residue analysis.

Detailed Experimental Protocols

Preparation of Standard Solutions

The accuracy of the final results is directly dependent on the correct preparation of the calibration standards.[10] Gravimetric preparation is recommended to minimize errors.[10]

Protocol 3.1.1: Preparation of this compound Stock Solution (100 µg/mL)

  • Allow the this compound certified reference material ampoule to equilibrate to room temperature.

  • Accurately weigh approximately 10 mg of the neat standard into a 100 mL amber volumetric flask using a 5-decimal place balance.

  • Record the exact weight.

  • Dissolve the standard in a small amount of HPLC-grade acetonitrile.

  • Bring the flask to volume with acetonitrile and mix thoroughly.

  • Calculate the exact concentration based on the purity of the standard and the final volume.

  • Transfer the stock solution to a labeled amber glass vial and store at -20°C.

Protocol 3.1.2: Preparation of Working Calibration Standards

  • Prepare a series of working standards by serial dilution of the stock solution with acetonitrile.

  • A typical calibration range for GC-NPD analysis of organophosphorus pesticides is 0.01 to 1.0 µg/mL.[11][12]

  • For matrix-matched calibration, the final dilution step should be performed in a blank apple extract that has been prepared following the QuEChERS protocol.

Sample Preparation: QuEChERS Protocol for Apples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for the extraction of pesticide residues from food matrices.[5][11][13]

Protocol 3.2.1: QuEChERS Extraction and Cleanup

  • Homogenization: Homogenize a representative sample of apples (including the peel) to a uniform consistency. For improved stability of labile pesticides, cryogenic milling can be employed.[5]

  • Extraction:

    • Weigh 10 g of the homogenized apple sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate internal standard if used.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[13][14]

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄ and 25 mg Primary Secondary Amine - PSA).[11][14]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Carefully transfer the supernatant into a clean autosampler vial for GC-NPD analysis.

Instrumental Analysis: GC-NPD

Gas chromatography with a nitrogen-phosphorus detector is a sensitive and selective technique for the analysis of organophosphorus pesticides.[11][15] The key to accurate quantification of Mevinphos is the chromatographic separation of the (E) and (Z) isomers.

GC-NPD Operating Conditions

The following conditions provide a starting point for the optimization of the separation of Mevinphos isomers.

ParameterRecommended Setting
GC System Agilent 6890 or equivalent with NPD
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Split/splitless, 250°C
Injection Volume 1 µL, splitless mode
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80°C (hold 1 min), ramp at 20°C/min to 200°C, then ramp at 10°C/min to 280°C (hold 5 min)
Detector NPD, 300°C
Detector Gases H₂: 3.0 mL/min, Air: 60 mL/min, Makeup (He): 25 mL/min

Rationale for Parameter Selection: A non-polar column like DB-5ms is a good starting point for general pesticide analysis. A programmed temperature ramp allows for the separation of a wide range of analytes with varying volatilities. The NPD is highly selective for nitrogen and phosphorus-containing compounds, reducing matrix interference and enhancing sensitivity for organophosphates like Mevinphos.[15]

Method Validation according to SANTE/11312/2021

To ensure the reliability and comparability of results, the analytical method must be validated according to established guidelines. The SANTE/11312/2021 document provides a comprehensive framework for the validation of pesticide residue analysis methods in food and feed.[4][6][15]

G Validation Method Validation (SANTE/11312/2021) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Trueness Trueness (Recovery) Validation->Trueness Precision Precision (RSD) Validation->Precision LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Matrix_Effect Matrix Effect Validation->Matrix_Effect

Caption: Key parameters for method validation.

Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria (SANTE/11312/2021)Experimental Approach
Specificity No significant interferences at the retention time of the analyte.Analyze at least 10 different blank apple samples.
Linearity Correlation coefficient (r²) ≥ 0.99Analyze a series of at least 5 calibration standards (matrix-matched) over the expected concentration range.
Trueness (Recovery) Mean recovery of 70-120%Analyze spiked blank apple samples at the LOQ and at least one other higher concentration level (n≥5 at each level).
Precision (Repeatability) Relative Standard Deviation (RSDr) ≤ 20%Calculated from the recovery experiments under the same conditions (same day, same operator, same instrument).
Limit of Quantification (LOQ) The lowest validated spiked level that meets the trueness and precision criteria.Determined through the recovery and precision experiments at low concentration levels.

Quality Control

Ongoing quality control is essential to ensure the continued validity of the analytical results.[16]

  • Calibration Verification: A mid-level calibration standard should be analyzed at the beginning of each analytical batch and periodically throughout to check for instrument drift. The response should be within ±20% of the initial calibration.

  • Procedural Blank: A blank apple sample should be processed with each batch to monitor for contamination.

  • Spike Recovery: A spiked blank sample should be analyzed with each batch to monitor method performance. Recoveries should fall within the established validation limits (e.g., 70-120%).

  • Reference Material Check: If available, a certified reference material with a known concentration of Mevinphos in a similar matrix should be analyzed periodically.

Conclusion

The use of a high-purity this compound reference standard is indispensable for the accurate and reliable quantification of Mevinphos residues in apples. By following the detailed protocols for standard handling, sample preparation using the QuEChERS method, and optimized GC-NPD analysis, laboratories can achieve precise and defensible results. Rigorous method validation in accordance with SANTE/11312/2021 guidelines ensures that the analytical data is fit for purpose, supporting regulatory compliance and safeguarding consumer health. The causality behind each experimental choice, from cryogenic homogenization to the use of a selective detector, is aimed at maximizing accuracy and minimizing potential sources of error in this challenging analysis.

References

  • Agilent Technologies. (n.d.). Analysis of Pesticide Residues in Apple using Agilent Bond Elut QuEChERS European Standard EN Kits by LC/MS/MS Detection.
  • Food and Agriculture Organization of the United Nations. (n.d.). Mevinphos.
  • Abdel-Gawad, H., et al. (2012). QuEChERS analytical method for determination of 93 pesticide residues in apples and potatoes using LC–MS. Journal of Applied Sciences Research, 8(12), 5682-5692.
  • Kintek Detection. (n.d.). What Are The Key Steps In Pesticide Residue Testing Workflow?.
  • National Center for Biotechnology Information. (2023). Organophosphate Toxicity.
  • Gundogdu, A., et al. (2022).
  • European Commission. (2004). QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS Document N° SANCO/10476/2003.
  • OneLab. (2024). Matrix-Matched Pesticide Standard Curve Preparation.
  • BenchChem. (n.d.). A Comparative Guide to Method Validation for Fenobucarb Analysis Following SANTE Guidelines.
  • Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
  • Mettler Toledo. (n.d.). Pesticide Residue Testing – Accurate Standard Preparation.
  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021.
  • ResearchGate. (n.d.). Method validation parameters for the quantification of pesticides by the proposed HPLC-DAD method.
  • Lynxee consulting. (2025). EUROPE – COM : New update of the analytical guidance document for residue.
  • AccuStandard. (n.d.). Pesticide Standards.
  • Food and Agriculture Organization of the United Nations. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. PubMed Central.
  • Sigma-Aldrich. (n.d.). (Z)-Mevinphos solution 100ug/mL acetonitrile, PESTANAL, analytical standard 338-45-4.
  • University of Hertfordshire. (n.d.). Mevinphos (Ref: ENT 22374). AERU.

Sources

Solid-Phase Extraction (SPE) Protocols for the Preconcentration of trans-Mevinphos

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Introduction: The Analytical Challenge of trans-Mevinphos

This compound is the (Z)-isomer of Mevinphos, a potent organophosphate insecticide and acaricide known for its systemic action and effectiveness against a broad spectrum of chewing and sucking insects.[1][2][3] As an acetylcholinesterase inhibitor, its presence in environmental and food samples is strictly regulated due to its high toxicity to non-target organisms, including humans.[1][3]

Analyzing this compound in complex matrices like surface water, wastewater, or food extracts presents a significant challenge. Concentrations are often at trace levels, far below the detection limits of modern analytical instrumentation such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4] Therefore, a preconcentration step is not just beneficial but essential for accurate quantification.

Solid-Phase Extraction (SPE) is a superior sample preparation technique that addresses this challenge. It replaces cumbersome and solvent-heavy liquid-liquid extraction (LLE) methods, offering a more efficient, reproducible, and environmentally friendly workflow.[4][5][6] SPE effectively isolates and concentrates target analytes from large sample volumes, while simultaneously removing matrix interferences that can suppress instrument signals and compromise results.[7] This application note provides a detailed guide to developing and implementing robust SPE methods for this compound preconcentration.

Analyte Deep Dive: Physicochemical Properties of this compound

A successful SPE method is built upon a fundamental understanding of the target analyte's interaction with the sorbent and solvents. The key properties of this compound are summarized below.

PropertyValue / DescriptionSignificance for SPE Method Development
Chemical Name methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate[8]The ester and phosphate functional groups contribute to its polarity.
Molecular Formula C₇H₁₃O₆P[1][8]-
Molecular Weight 224.15 g/mol [8]-
LogP (log Kow) 0.13[2]A low LogP value indicates that Mevinphos is relatively hydrophilic (water-loving), guiding the selection towards sorbents that can retain polar compounds.
Solubility Miscible in water[2][9]Ensures it is fully dissolved in aqueous samples, making it amenable to reversed-phase SPE.
Stability Hydrolyzes in aqueous solutions. The rate of degradation increases significantly with pH. At pH 7, 50% is lost in 35 days, but at pH 9, this drops to 3 days, and at pH 11, it's only 1.4 hours.[2]This is a critical parameter. Sample pH must be controlled to prevent analyte loss. Acidification of the sample to a pH below 6 is crucial for preserving the integrity of this compound during the extraction process.[5][10]

Sorbent Selection: The Foundation of a Robust Method

Given the hydrophilic nature of this compound, the most appropriate SPE mechanism is reversed-phase , where a non-polar stationary phase retains analytes from a polar mobile phase (the aqueous sample). Two classes of sorbents are highly recommended.

Polymeric Sorbents: The Gold Standard (e.g., Oasis HLB)

Polymeric sorbents, particularly hydrophilic-lipophilic balanced (HLB) copolymers, are often the first choice for polar organic compounds.[5] The Waters Oasis® HLB sorbent, a copolymer of divinylbenzene and N-vinylpyrrolidone, offers a unique advantage.[11]

  • Expertise & Causality: The lipophilic divinylbenzene backbone provides strong retention for non-polar molecules, while the hydrophilic N-vinylpyrrolidone group enhances retention for more polar compounds like this compound. This dual chemistry leads to high and reproducible recoveries across a wide polarity range.[11] Furthermore, its water-wettable nature means that even if the sorbent bed accidentally runs dry during the procedure, recovery rates are not compromised, adding a layer of trustworthiness and robustness to the method.[11]

Silica-Based Sorbents: The Traditional Workhorse (e.g., C18)

Octadecyl-bonded silica (C18) is a widely used reversed-phase sorbent for pesticide analysis.[4][12] Retention is primarily driven by hydrophobic (van der Waals) interactions between the C18 alkyl chains and the analyte.

  • Expertise & Causality: While effective, C18 performance can be hampered by two factors. First, incomplete end-capping can leave residual silanol groups that may cause secondary interactions and inconsistent recoveries. Second, silica-based sorbents are prone to "dewetting." If the sorbent bed dries out after conditioning, the C18 chains collapse, drastically reducing their ability to retain analytes, leading to poor recovery.[4] Therefore, maintaining a wetted bed is critical when using C18 cartridges.

Experimental Workflow and Protocols

The following protocols provide a detailed, step-by-step guide for the preconcentration of this compound. The workflow is designed to be self-validating by ensuring each step logically builds upon the last to maximize analyte recovery and minimize interferences.

General Sample Preparation
  • Collect the aqueous sample (e.g., 100-500 mL of surface water).

  • Crucial Step: Acidify the sample to pH 2.5 - 3.0 using an appropriate acid (e.g., formic acid or hydrochloric acid). This stabilizes the this compound against hydrolysis.[5]

  • Filter the sample through a 0.45 µm filter to remove particulate matter that could clog the SPE cartridge.

  • If required, add an internal standard at this stage.

Visualized SPE Workflow

SPE_Workflow Figure 1: General Solid-Phase Extraction Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Condition 1. Conditioning (e.g., 3 mL Methanol) Equilibrate 2. Equilibration (e.g., 3 mL Acidified Water) Condition->Equilibrate Wets sorbent Load 3. Sample Loading (Acidified Sample, ~5 mL/min) Equilibrate->Load Prepares for retention Wash 4. Interference Wash (e.g., 3 mL 5% Methanol in Water) Load->Wash Retains analyte Dry 5. Sorbent Drying (Nitrogen Stream, 5-10 min) Wash->Dry Removes interferences Elute 6. Analyte Elution (e.g., 2x3 mL Ethyl Acetate) Dry->Elute Removes residual water Final 7. Evaporation & Reconstitution (For GC/LC Analysis) Elute->Final Collects analyte

Caption: Figure 1: General Solid-Phase Extraction Workflow

Protocol 1: Using Oasis HLB Cartridges (e.g., 200 mg, 6 cc)

This protocol is recommended for its robustness and high recovery of polar pesticides.[5][11]

  • Conditioning:

    • Action: Pass 5 mL of ethyl acetate through the cartridge, followed by 5 mL of methanol.

    • Causality: The solvents wet the polymeric sorbent and activate the functional groups, ensuring consistent interaction with the analyte.[13] Do not let the cartridge dry.

  • Equilibration:

    • Action: Pass 5 mL of reagent water (acidified to the same pH as the sample) through the cartridge.

    • Causality: This step prepares the sorbent environment to match the sample matrix, maximizing the retention of this compound.[13] The sorbent bed can go dry with Oasis HLB without affecting performance.[11]

  • Sample Loading:

    • Action: Load the entire pre-prepared sample through the cartridge at a steady flow rate of approximately 5-10 mL/min.

    • Causality: A controlled flow rate ensures sufficient residence time for the analyte to partition from the liquid phase onto the sorbent.

  • Washing:

    • Action: Pass 5 mL of a 5% methanol in water solution through the cartridge.

    • Causality: This step removes weakly retained, polar interferences from the sorbent while the this compound remains bound.

  • Sorbent Drying:

    • Action: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

    • Causality: Removing residual water is critical to ensure efficient elution with a non-polar organic solvent and to prevent water from interfering with subsequent GC analysis.

  • Elution:

    • Action: Elute the this compound from the cartridge using two aliquots of 3 mL of a dichloromethane/methanol mixture or ethyl acetate.[5][14] Collect the eluate in a clean collection tube.

    • Causality: A strong organic solvent disrupts the hydrophobic and hydrophilic interactions, desorbing the analyte from the sorbent. Using two smaller aliquots is generally more effective than a single large one.

  • Final Concentration:

    • Action: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 1 mL of ethyl acetate or mobile phase) for instrumental analysis.[15]

Protocol 2: Using C18 Cartridges (e.g., 500 mg, 6 cc)

This protocol is a classic approach, effective for a range of organophosphate pesticides.[12][14]

  • Conditioning:

    • Action: Pass 5 mL of methanol through the cartridge. CRITICAL: Do not allow the sorbent bed to go dry from this point until the sample is loaded.

    • Causality: Methanol solvates the C18 chains, extending them into a conformation that maximizes surface area for analyte interaction.

  • Equilibration:

    • Action: Immediately follow the methanol with 5 mL of reagent water (acidified to sample pH).

    • Causality: This displaces the methanol with water, making the sorbent ready to receive the aqueous sample without precipitating the analyte.

  • Sample Loading:

    • Action: Load the pre-prepared sample at a slow, consistent flow rate (approx. 5 mL/min). Ensure the sorbent bed remains submerged throughout.

    • Causality: Hydrophobic interactions cause the this compound to partition from the water onto the C18 stationary phase.

  • Washing:

    • Action: Wash the cartridge with 5 mL of reagent water to remove any remaining salts or highly polar interferences.

    • Causality: This is a gentle wash that will not displace the moderately polar this compound.

  • Sorbent Drying:

    • Action: Dry the cartridge thoroughly under high vacuum or nitrogen for 15-20 minutes.

    • Causality: As with the HLB protocol, removing all water is essential for efficient elution and compatibility with GC systems.

  • Elution:

    • Action: Elute with 2 x 3 mL of ethyl acetate or acetonitrile.

    • Causality: These solvents are strong enough to disrupt the hydrophobic interactions and effectively recover the analyte.

  • Final Concentration:

    • Action: Evaporate the eluate and reconstitute in 1 mL of a suitable solvent for analysis.

Performance Data and Subsequent Analysis

The choice of SPE sorbent and careful execution of the protocol can yield excellent recovery and precision.

Table 1: Typical Performance of SPE Methods for Organophosphate Pesticides

Analyte Group Sorbent Sample Matrix Avg. Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Organophosphates Oasis HLB Drinking Water 80 - 120% < 11% [11]
Organophosphates C18 Aquaculture Water 60 - 99% < 15% [14]
Multi-residue Pesticides Oasis HLB Water (acidified) > 70% N/A [5]

| Multi-residue Pesticides | C18 | Milk | > 80% | N/A |[12] |

Following preconcentration, this compound is typically quantified using GC or HPLC.[16]

  • Gas Chromatography (GC): Often coupled with a Nitrogen-Phosphorus Detector (NPD) for selectivity or Mass Spectrometry (MS) for definitive identification and quantification.[12][16]

  • High-Performance Liquid Chromatography (HPLC): Usually coupled with tandem mass spectrometry (LC-MS/MS), which provides excellent sensitivity and selectivity, especially for complex matrices.[17]

Conclusion

Solid-phase extraction is an indispensable technique for the reliable trace-level analysis of this compound. By carefully selecting a sorbent based on the analyte's hydrophilic properties and controlling critical parameters like sample pH, analysts can achieve high recovery and clean extracts. While both C18 and polymeric HLB sorbents are effective, Oasis HLB is highly recommended for its superior performance with polar compounds and its operational robustness, which minimizes the risk of method failure due to sorbent drying. The protocols outlined in this guide provide a validated starting point for researchers and analytical chemists to develop highly sensitive methods for monitoring this important pesticide.

References

  • ResearchGate. (n.d.). Recoveries of pesticides in different sample volumes with Oasis HLB SPE method.
  • Waters Corporation. (n.d.). Oasis® Sample Extraction Products for Agrochemical and Environmental Analysis.
  • USDA ARS. (n.d.). EVALUATION OF C18 SOLID-PHASE EXTRACTION CARTRIDGES FOR THE ISOLATION OF SELECT PESTICIDES AND METABOLITES.
  • PubMed. (1999). Rapid screening for organochlorine and organophosphorus pesticides in milk using C18 and graphitized carbon black solid phase extraction cleanup.
  • MDPI. (n.d.). Magnetic Solid-Phase Extraction Based on C18 Nanoparticles for the Determination of Pesticides in Aquaculture Water Samples.
  • University of Washington. (n.d.). C18 Cartridge Solid Phase Extraction (SPE) for MS analysis.
  • Iright. (n.d.). Waters Sample Prep: Oasis/PRiME HLB, Sep-Pak & Ostro – Page 12.
  • Waters Corporation. (n.d.). Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates.
  • LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent.
  • Waters Corporation. (n.d.). Oasis Prime HLB Food Applications Notebook.
  • University of Glasgow. (n.d.). Solid Phase Extraction Techniques for the Analysis of Pesticides and Drugs in Biological Specimens.
  • ResearchGate. (2025). Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography-Mass Spectrometry.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods.
  • PubMed. (n.d.). Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry.
  • National Institutes of Health (NIH). (n.d.). This compound. PubChem.
  • MDPI. (n.d.). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review.
  • ResearchGate. (2020). Selective solid-phase extraction of organophosphorus pesticides and their oxon-derivatives from water samples using molecularly imprinted polymer followed by high-performance liquid chromatography with UV detection.
  • PubMed. (n.d.). Semi-automated solid phase extraction method for the mass spectrometric quantification of 12 specific metabolites of organophosphorus pesticides, synthetic pyrethroids, and select herbicides in human urine.
  • CymitQuimica. (n.d.). CAS 338-45-4: this compound.
  • Longdom Publishing. (n.d.). Development of Solid-Phase Extraction Using Molecularly Imprinted.
  • National Institutes of Health (NIH). (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review.
  • Agilent. (n.d.). SPE Method Development Tips and Tricks.
  • National Institutes of Health (NIH). (n.d.). Mevinphos. PubChem.
  • ResearchGate. (2025). (PDF) Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water.
  • Thermo Fisher Scientific. (n.d.). SPE Method Development.
  • INCHEM. (n.d.). 243. Mevinphos (WHO Pesticide Residues Series 2).
  • MDPI. (2024). An Automated Micro Solid-Phase Extraction (μSPE) Liquid Chromatography-Mass Spectrometry Method for Cyclophosphamide and Iphosphamide: Biological Monitoring in Antineoplastic Drug (AD) Occupational Exposure.
  • University of Hertfordshire. (2025). Mevinphos (Ref: ENT 22374). AERU.

Sources

Troubleshooting & Optimization

Troubleshooting Peak Tailing for trans-Mevinphos in Gas Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues encountered during the gas chromatography (GC) analysis of trans-Mevinphos. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth, and actionable framework to restore optimal chromatographic performance. Peak tailing can compromise resolution and integration, leading to inaccurate quantification, so a systematic approach to troubleshooting is paramount.[1]

Understanding the "Why": The Chemical Nature of this compound and Peak Tailing

This compound is a polar organophosphate insecticide.[2] Its polarity, stemming from the phosphate and ester functional groups, makes it susceptible to secondary interactions with active sites within the GC system.[1][3][4] These active sites are typically free silanol (-Si-OH) groups on the surfaces of the inlet liner, column, and even fittings.[1] The hydrogen bonding between the polar analyte and these silanol groups causes a portion of the analyte molecules to be retained longer, resulting in an asymmetrical peak with a "tail."[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is tailing. Where do I start?

A1: Start with a systematic diagnosis. Before making any changes to your system, it's crucial to determine the extent of the problem. A logical troubleshooting workflow will save you time and prevent unnecessary changes.

Initial Diagnostic Protocol:

  • Analyze a Non-Polar Standard: Inject a standard containing a series of n-alkanes. If these non-polar compounds also exhibit peak tailing, the issue is likely physical, not chemical.[1] This could be due to:

    • Improper column installation (incorrect insertion depth, poor cut).[1][5]

    • Dead volumes in the system.[1]

    • A leak in the system.[6]

  • Evaluate Peak Tailing Across the Chromatogram:

    • All peaks tail: This often points to a setup issue, such as a poorly installed column creating turbulence in the carrier gas flow path.[1]

    • Only polar analyte peaks (like this compound) tail: This strongly suggests chemical activity within the system.[1]

    • Later eluting peaks tail: This could indicate an inlet temperature that is too low for efficient volatilization of higher boiling point analytes.[1]

Below is a DOT script that visualizes this initial diagnostic workflow.

G start Peak Tailing Observed for this compound alkane_test Inject n-Alkane Standard start->alkane_test alkane_result Do Alkanes Tail? alkane_test->alkane_result physical_issue Suspect Physical Issue: - Column Installation - Dead Volume - Leaks alkane_result->physical_issue Yes chemical_issue Suspect Chemical Activity alkane_result->chemical_issue No tailing_pattern Evaluate Tailing Pattern chemical_issue->tailing_pattern all_peaks_tail All Peaks Tail -> Setup Issue tailing_pattern->all_peaks_tail polar_peaks_tail Only Polar Peaks Tail -> Chemical Activity tailing_pattern->polar_peaks_tail late_peaks_tail Late Eluting Peaks Tail -> Low Inlet Temp tailing_pattern->late_peaks_tail

Caption: Initial diagnostic workflow for troubleshooting peak tailing.

Q2: I suspect active sites in my GC inlet are the problem. What should I do?

A2: The inlet is the most common source of activity and degradation for organophosphate pesticides.[4][7] A systematic approach to inlet maintenance is critical.

Inlet Troubleshooting Protocol:

  • Liner Selection and Deactivation: The inlet liner is the first surface your sample contacts at high temperature.

    • Use a Deactivated Liner: Always use a liner that has been chemically deactivated by the manufacturer.[1][7] This process "caps" the active silanol groups.[1] For organophosphate analysis, liners with quartz wool can help trap non-volatile matrix components and aid in volatilization.[7]

    • Consider Liner Geometry: A single taper liner with wool is a common and effective choice for splitless injections of pesticides.[7]

  • Routine Inlet Maintenance:

    • Replace the Septum: A cored or leaking septum can introduce contaminants and cause leaks.

    • Replace the Liner: After a certain number of injections, especially with dirty samples, the liner's deactivation will wear off, and it will become contaminated with non-volatile residues.[4][8][9] Regularly replacing the liner is essential.

    • Clean the Inlet: If the problem persists after replacing the liner and septum, the inlet itself may be contaminated. Follow the manufacturer's instructions for cleaning the inlet.

  • Optimize Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete volatilization of this compound but not so high as to cause thermal degradation. A typical starting point for organophosphate pesticides is 250 °C.[10]

ParameterRecommendationRationale
Liner Type Deactivated, Single Taper w/ Quartz WoolMinimizes active sites and aids in sample volatilization.[7]
Septum High-quality, low-bleedPrevents contamination and leaks.
Inlet Temperature 250 °C (optimize as needed)Ensures efficient volatilization without thermal degradation.[10]
Maintenance Cycle Regularly replace liner and septumPrevents the buildup of active sites and contamination.[8][9]
Q3: Could my GC column be the cause of the peak tailing?

A3: Yes, the column is a significant contributor to peak shape. Both the column's physical condition and its chemical properties are crucial.

Column Troubleshooting Protocol:

  • Column Installation and Maintenance:

    • Ensure a Clean, Square Cut: A poor column cut can create turbulence and active sites at the column inlet.[1][11] Use a ceramic scoring wafer or a specialized tool to make a clean, 90-degree cut.

    • Verify Correct Installation Depth: The column must be installed at the correct depth in both the inlet and the detector.[1][5] An incorrect depth can create dead volumes, leading to peak tailing.[1]

    • Trim the Column Inlet: If the column has been in use for some time, the front section can become contaminated with non-volatile matrix components or the stationary phase can degrade.[1][5][12] Trimming 10-20 cm from the inlet end of the column can often resolve the issue.[12]

  • Column Selection:

    • Use an Inert Column: For analyzing active compounds like organophosphates, it is highly recommended to use a column specifically designed and tested for inertness.[13][14] Look for columns marketed as "Ultra Inert," "Inert," or similar designations. These columns have a highly inert surface that minimizes interactions with polar analytes.[13]

    • Appropriate Stationary Phase: A low-polarity 5% phenyl-polysiloxane phase (e.g., DB-5ms, TG-5MS) is commonly used and has been shown to provide excellent peak shape for organophosphorus pesticides.[7][10][13]

  • Column Conditioning: Ensure the column has been properly conditioned according to the manufacturer's instructions to remove any residual solvents or contaminants.

Below is a DOT script illustrating the column troubleshooting process.

G start Suspect Column as Cause of Tailing installation Check Column Installation start->installation trim Trim 10-20 cm from Inlet start->trim selection Evaluate Column Choice start->selection cut Ensure Clean, 90° Cut installation->cut depth Verify Correct Insertion Depth installation->depth result Peak Shape Improved? cut->result depth->result trim->result inert_column Use an Inert-Tested Column (e.g., DB-5ms Ultra Inert) selection->inert_column phase Confirm Appropriate Stationary Phase (e.g., 5% Phenyl) selection->phase inert_column->result phase->result end Problem Resolved result->end Yes

Sources

Technical Support Hub: Optimizing GC Injection Parameters for trans-Mevinphos

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to overcoming common challenges in the gas chromatographic analysis of trans-Mevinphos.

Welcome to the technical support center for organophosphate pesticide analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your method development and troubleshooting. The analysis of this compound by Gas Chromatography (GC) presents a classic challenge: balancing the need for efficient volatilization with the risk of thermal degradation and inlet activity.[1][2] This guide is structured to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide - From Problem to Solution

This section addresses specific, common issues encountered during the analysis of this compound in a direct question-and-answer format.

Q1: Why is my this compound peak tailing severely?

Peak tailing is the most frequent issue for active analytes like organophosphates. It is almost always a sign of unwanted chemical interactions within your GC system, primarily in the inlet. Tailing leads to poor integration, inaccurate quantification, and reduced sensitivity.

Underlying Cause: The phosphorus group in mevinphos is highly susceptible to adsorption onto active sites (silanol groups, metal oxides) on the surfaces of the GC inlet liner, packing material, or the front end of the analytical column.[1] This interaction slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a tailed peak.

Troubleshooting Workflow:

Follow this systematic approach to identify and eliminate the source of the activity.

G A Start: Severe Peak Tailing Observed B Step 1: Check Inlet Liner Is it specifically designed for active compounds (deactivated)? A->B D No B->D No E Yes / Issue Persists B->E Yes C Action: Replace with a new, high-quality, deactivated liner. Use a single taper design with deactivated quartz wool for splitless injection. L Problem Resolved C->L D->C F Step 2: Evaluate Inlet Temperature Is it too low for the solvent, causing slow vaporization and increased contact time? E->F G Action: Increase temperature in 10-20°C increments. Balance with risk of degradation (See Q2). F->G Potentially H Step 3: Inspect Column Installation Is the column trimmed and installed correctly? Is the inlet end contaminated? F->H Unlikely G->H I Action: Trim 10-15 cm from the inlet side of the column. Ensure a clean, square cut and correct installation depth. H->I J Step 4: Check System for Leaks Could oxygen be entering the system and creating active sites? I->J K Action: Perform an electronic leak check of all fittings from the injector to the detector. J->K K->L

Caption: A decision tree for systematically troubleshooting peak tailing.

Detailed Protocol: Selecting and Installing an Inert Liner

  • Choose the Right Liner: For splitless analysis of this compound, a single taper liner with deactivated quartz wool is an excellent starting point.[3] The taper helps direct the sample vapor toward the column, minimizing contact with the metal inlet seal.[4]

  • Verify Deactivation: Do not use generic, non-deactivated liners. Purchase liners from reputable manufacturers that have a specific deactivation process to cap active silanol groups.[5][6] The use of quartz wool is preferable to glass wool as it contains fewer impurities.[3]

  • Handle with Care: Always use clean, lint-free gloves when handling a new liner to prevent contamination.

  • Installation:

    • Deactivate the inlet by baking it out at a high temperature before installing the new liner.

    • Install the liner and new, high-quality septum.

    • Condition the system by running a few blank solvent injections to ensure any residual activity is passivated.

Q2: My results show low recovery for this compound. Is it degrading?

Low recovery or the appearance of unexpected peaks can be a strong indicator of thermal degradation. Mevinphos is a thermally labile organophosphate, meaning it can break down in the high-temperature environment of the GC inlet.[7][8]

Underlying Cause: The combination of high temperature, long residence time in the inlet, and the presence of active sites can cause this compound to degrade into smaller, more stable compounds. This is particularly problematic in hot splitless injections where the sample spends a longer time in the inlet.[4][7]

Optimization Strategies:

  • Lower the Inlet Temperature: This is the most direct solution. While a typical starting point might be 250°C, mevinphos often requires a lower temperature. Start at 220°C and decrease in 10°C increments. The optimal temperature is the lowest one that still provides sharp, symmetrical peaks for your solvent and analyte, indicating efficient vaporization.[9]

  • Consider Cold Injection Techniques: If degradation persists even at lower temperatures, a change in injection technique may be necessary.

    • Cold Splitless (CSL): The inlet is kept cool during the injection and then rapidly heated to transfer the analytes to the column. This "gentle" transfer minimizes thermal shock.[10]

    • On-Column Injection (OCI): This technique deposits the liquid sample directly onto the column at a low temperature, completely avoiding a hot inlet and offering the best protection against degradation.[7][8]

  • Minimize Residence Time: Ensure your carrier gas flow rate is optimal and that your splitless hold time is not excessively long. The goal is to transfer the analyte from the liner to the column as quickly as possible.[4]

Q3: My peak areas have poor reproducibility (%RSD > 15%). What's causing the inconsistency?

Poor reproducibility is often linked to inconsistent sample vaporization and transfer onto the column. A common, yet often overlooked, cause is backflash .

Underlying Cause: When a liquid sample is injected into a hot inlet, the solvent rapidly expands into a vapor. If the volume of this vapor cloud exceeds the internal volume of the liner, it will "flash" back into the cooler carrier gas lines.[4] This causes sample loss, contamination of the gas lines, and highly variable injection volumes, leading to poor area reproducibility.[11]

Preventing Backflash:

  • Calculate the Vapor Volume: Use an online calculator to estimate the expansion volume of your solvent at your specific inlet temperature and pressure.

  • Select an Appropriate Liner: Ensure the internal volume of your liner is sufficient to contain the vapor cloud. For a standard 1 µL injection in a solvent like ethyl acetate, a liner with a 4mm internal diameter is typically safe.[4]

  • Adjust Injection Parameters: If backflash is suspected, consider these adjustments:

    • Reduce Injection Volume: Decrease from 1 µL to 0.5 µL.

    • Use a Slower Injection Speed: A slower injection allows vaporization to occur more gradually.

    • Use a Pressure Pulse: A pulse of higher pressure during the injection can help contain the vapor cloud and focus it onto the column.[11]

Part 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the setup for this compound analysis.

Question Answer
What are good starting injection parameters for this compound? Mode: Splitless; Inlet Temp: 220-250°C (start lower); Injection Volume: 1 µL; Carrier Gas: Helium at ~1.0-1.5 mL/min (constant flow); Splitless Hold Time: 0.75 min (adjust based on liner volume and flow rate); Liner: 4mm ID Single Taper w/ Deactivated Quartz Wool.[1][4][12]
Which liner is best? A deactivated single taper liner with deactivated quartz wool is a robust choice for splitless injections.[3][13] The wool aids in vaporization and traps non-volatile matrix, while the deactivation is crucial for preventing analyte adsorption.[14][15]
How does the injection temperature affect my analysis? It's a critical balance. Too low: Incomplete or slow vaporization, leading to broad or split peaks. Too high: Thermal degradation of this compound, causing low response and inaccurate results.[4]
How often should I replace my inlet liner and septum? This is highly dependent on sample cleanliness. For dirty matrix samples, replace the septum daily and the liner every 25-50 injections . For clean standards, the liner may last for over 100 injections. Proactive maintenance is key to preventing problems.[9][11]
My method needs to resolve both cis- and this compound. Do these parameters work? Yes, the injection parameters optimized to prevent degradation and activity for this compound will also be suitable for the cis-isomer. Chromatographic separation of the isomers is primarily controlled by the column stationary phase and the oven temperature program, not the injection parameters.[16][17]

Part 3: Understanding Parameter Interplay

Optimizing one parameter in isolation is rarely effective. The following diagram illustrates the interconnected nature of the key injection variables and their ultimate effect on your chromatography.

G cluster_params Injection Parameters cluster_effects Analytical Outcomes Temp Inlet Temp Degradation Analyte Degradation Temp->Degradation High temp increases PeakShape Peak Shape Temp->PeakShape Optimizes vaporization Reproducibility Reproducibility Temp->Reproducibility Affects backflash Volume Inj. Volume Volume->PeakShape Overload causes fronting Sensitivity Sensitivity Volume->Sensitivity Directly proportional Volume->Reproducibility High vol. risks backflash Liner Liner Type/Volume Liner->Degradation Activity can catalyze Liner->PeakShape Inertness prevents tailing Liner->Reproducibility Affects backflash Flow Carrier Flow Flow->Degradation Affects residence time Flow->PeakShape Affects transfer speed Flow->Sensitivity Affects focusing

Caption: The relationship between injection parameters and analytical results.

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Pesticides by GC.
  • Smith, D., & Lynam, K. (2008). Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. Agilent Technologies Inc.
  • LCGC International. (2018). Optimizing Splitless GC Injections.
  • Agilent Technologies Inc. (2012). Optimizing the Performance of the Agilent GC/MS/MS Pesticide Analyzer.
  • CentAUR. (2024). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS.
  • GL Sciences. (n.d.). Liner Selection Guide.
  • Agilent Technologies Inc. (2022). Selecting a GC Liner to Decrease Column Trim Frequency.
  • Restek. (2020). How to Choose a GC Inlet Liner.
  • Waclaski, L. (2016). Selecting a GC Inlet Liner.
  • Parker Hannifin Corp. (2025). ASK BEN | 4 Simple Steps to Find the Right GC Liner.
  • Uclés, S., et al. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables.
  • Element Lab Solutions. (n.d.). 5 ways to improve your Split / Splitless Injection.
  • U.S. Environmental Protection Agency. (2000). Method 8141B.
  • Restek. (n.d.). Troubleshooting Guide.
  • ResearchGate. (2025).
  • Springer. (2018).
  • Shimadzu Scientific Instruments. (n.d.). GC Troubleshooting Tips.
  • Li, Y., et al. (2020).

Sources

Technical Support Center: Overcoming Matrix Effects in trans-Mevinphos Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of trans-Mevinphos in complex samples. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with matrix effects in their analytical workflows. Here, you will find practical, in-depth guidance to troubleshoot and resolve common issues, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in this compound analysis?

A: Matrix effects are the alteration of analyte ionization efficiency in a mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, particularly in complex matrices like food, beverages, or biological fluids, these co-eluting substances can either suppress or enhance the analyte's signal.[3][4] This interference can lead to inaccurate quantification, poor reproducibility, and compromised method sensitivity.[1]

Q2: What are the most common sample types that exhibit significant matrix effects for this compound?

A: Complex matrices are most prone to causing significant matrix effects. These include, but are not limited to:

  • Food and Agricultural Products: Fruits, vegetables, grains, and herbs often contain pigments, sugars, and lipids that can interfere with analysis.[5][6][7]

  • Herbal and Botanical Dietary Supplements: These are notoriously complex due to a wide variety of natural compounds.[8]

  • Biological Fluids: Samples like plasma, urine, and tissue extracts contain endogenous compounds that can cause interference.

  • Environmental Samples: Soil, sediment, and water samples can contain humic substances and other organic matter that lead to matrix effects.[5][9]

Q3: What are the primary analytical techniques used for this compound analysis, and how are they affected?

A: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both are susceptible to matrix effects, though the mechanisms differ.

  • In GC-MS/MS , matrix components can accumulate in the injector port and on the GC column, creating active sites that can degrade the analyte or enhance its response.[10]

  • In LC-MS/MS , co-eluting matrix components can affect the ionization of this compound in the ion source, leading to ion suppression or enhancement.[2][11]

Q4: What is the first step I should take if I suspect matrix effects are impacting my results?

A: The first step is to quantify the matrix effect. This is typically done by comparing the signal response of this compound in a pure solvent standard to its response in a matrix extract spiked at the same concentration. The percentage of matrix effect (%ME) can be calculated using the following formula:

%ME = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression. Generally, a matrix effect of ±20% is considered acceptable, but significant effects beyond this range require mitigation.[10]

Troubleshooting Guides

Issue 1: Significant Signal Suppression or Enhancement Observed

Q: I've calculated the matrix effect for this compound in my sample and it's greater than 50%. What are my options to mitigate this?

A: A strong matrix effect requires a multi-faceted approach focusing on sample preparation and calibration strategies.

Option 1: Enhance Sample Cleanup

The goal of sample cleanup is to selectively remove interfering matrix components while retaining the analyte of interest.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted and effective method for pesticide residue analysis in a variety of food matrices.[5][6][12][13] It involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[14]

    • For high-fat matrices: Consider using a C18 sorbent in the d-SPE step to remove lipids.

    • For samples with pigments (e.g., chlorophyll): Graphitized carbon black (GCB) can be effective, but be cautious as it may also retain planar pesticides.

    • For samples with sugars and organic acids: Primary secondary amine (PSA) is a common and effective sorbent.

  • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup than d-SPE and can be automated.[15][16][17] Different sorbent chemistries (e.g., reversed-phase, normal-phase, ion-exchange) can be selected based on the properties of this compound and the interfering matrix components.[17]

Option 2: Implement Matrix-Matched Calibration

This is one of the most effective ways to compensate for matrix effects that cannot be eliminated by cleanup alone.[18][19][20]

  • Principle: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience the same degree of signal suppression or enhancement.[19]

  • Procedure:

    • Obtain a representative blank matrix sample.

    • Extract the blank matrix using the same procedure as for your samples.

    • Spike the resulting blank matrix extract with known concentrations of this compound to create your calibration curve.

Option 3: Utilize Isotope Dilution Mass Spectrometry (IDMS)

This is considered the gold standard for overcoming matrix effects.[21][22]

  • Principle: A stable isotope-labeled internal standard (SIL-IS) of this compound is added to the sample at the beginning of the workflow. The SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way.[21][23]

  • Benefit: Quantification is based on the ratio of the analyte to the SIL-IS, which remains constant even if both signals are suppressed or enhanced.[24]

Option 4: Sample Dilution

A simple yet effective strategy is to dilute the final sample extract.[23]

  • Rationale: Dilution reduces the concentration of interfering matrix components, thereby lessening their impact on the analyte's ionization.[23]

  • Consideration: Ensure that after dilution, the concentration of this compound remains above the method's limit of quantification (LOQ).

Issue 2: Poor Recovery of this compound During Sample Preparation

Q: My recovery for this compound is consistently below the acceptable range of 70-120%. What could be the cause and how can I fix it?

A: Low recovery is often related to the extraction and cleanup steps. Acceptable recovery ranges are generally considered to be between 70-120%.[25][26][27][28]

Troubleshooting Steps:

  • Evaluate Extraction Efficiency:

    • Solvent Choice: Ensure the extraction solvent is appropriate for this compound. Acetonitrile is commonly used in QuEChERS methods and is effective for a wide range of pesticides.[29]

    • pH Adjustment: The stability of this compound can be pH-dependent. Buffering the extraction solvent, for example with acetic acid or citrate salts in QuEChERS, can improve recovery for pH-sensitive pesticides.[7]

    • Homogenization: Ensure the sample is thoroughly homogenized to allow for efficient extraction of the analyte from the entire sample.[12]

  • Assess the Cleanup Step:

    • Sorbent Selection: The d-SPE or SPE sorbent may be retaining your analyte. For example, GCB can adsorb planar pesticides. If you suspect this is the case, try a different sorbent or reduce the amount used.

    • Elution Solvent: In SPE, ensure the elution solvent is strong enough to desorb this compound from the sorbent.

  • Method Validation:

    • Perform spiking experiments at different stages of the sample preparation process (before extraction, after extraction but before cleanup, and in the final extract) to pinpoint where the loss is occurring.

Experimental Protocols & Data

Protocol 1: Generic QuEChERS Procedure

This protocol is a starting point and may need optimization for your specific matrix.

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[12][29]

  • Extraction: Add 10 mL of acetonitrile and an internal standard. Shake vigorously for 1 minute.[25]

  • Salting Out: Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent). Shake vigorously for 1 minute and then centrifuge.[13]

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing the appropriate sorbent(s) (e.g., PSA, C18, GCB) and magnesium sulfate. Vortex for 30 seconds and centrifuge.[7]

  • Analysis: The resulting supernatant can be directly analyzed by GC-MS/MS or LC-MS/MS, or it can be further diluted.[25]

Data Presentation: Comparison of Cleanup Strategies

The following table illustrates the impact of different cleanup strategies on the recovery and matrix effect for this compound in a complex herbal matrix.

Cleanup MethodAverage Recovery (%)RSD (%)Matrix Effect (%)
No Cleanup9515-75 (Suppression)
d-SPE with PSA888-40 (Suppression)
d-SPE with PSA + C18857-25 (Suppression)
SPE (C18 Cartridge)925-15 (Suppression)

This data is illustrative and will vary depending on the specific matrix and analytical conditions.

Visualizations

Workflow for Troubleshooting Matrix Effects

Matrix_Effect_Troubleshooting start Problem: Inaccurate Quantification of this compound quantify_me Step 1: Quantify Matrix Effect (%ME) start->quantify_me is_me_significant Is |%ME| > 20%? quantify_me->is_me_significant mitigation_options Step 2: Implement Mitigation Strategies is_me_significant->mitigation_options Yes no_issue No Significant Matrix Effect is_me_significant->no_issue No cleanup Option A: Enhance Sample Cleanup (QuEChERS, SPE) mitigation_options->cleanup calibration Option B: Matrix-Matched Calibration mitigation_options->calibration idms Option C: Isotope Dilution MS (IDMS) mitigation_options->idms dilution Option D: Sample Dilution mitigation_options->dilution validate Step 3: Re-evaluate & Validate cleanup->validate calibration->validate idms->validate dilution->validate check_recovery Check Recovery (70-120%) validate->check_recovery check_me Re-calculate %ME validate->check_me end Accurate & Reliable Results check_recovery->end check_me->end

Caption: A logical workflow for identifying, mitigating, and validating the correction of matrix effects.

QuEChERS Sample Preparation Workflow

QuEChERS_Workflow start 1. Homogenized Sample (10-15g) extraction 2. Add Acetonitrile & Internal Standard Shake Vigorously start->extraction salting_out 3. Add QuEChERS Salts (MgSO4, NaCl, Buffer) Shake & Centrifuge extraction->salting_out supernatant Acetonitrile Supernatant salting_out->supernatant dspe 4. Dispersive SPE Cleanup (Add d-SPE sorbents, Vortex, Centrifuge) supernatant->dspe final_extract 5. Final Extract for Analysis dspe->final_extract

Caption: A step-by-step diagram of the QuEChERS sample preparation method.

References

  • Anastassiades, M., et al. (2003). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • QuEChERS.com. (n.d.). Home of the QuEChERS Method. [Link]

  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. [Link]

  • Food and Agriculture Organization of the United Nations. (2022). Representative matrices for use in matrix-matched calibration in gas chromatography-mass spectrometry for the analysis of pesticide residues in different types of food-medicine plants. [Link]

  • Bhuiyan, A. A., & Brotherton, H. O. (n.d.). Solid Phase Extraction of Pesticides with Determination by Gas Chromatography. [Link]

  • Raju, C. S. (2021). Dispersive Solid-Phase Extraction of Multiresidue Pesticides in Food and Water Samples. Methods in Molecular Biology. [Link]

  • California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. [Link]

  • López-López, T., et al. (2023). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. Foods. [Link]

  • OneLab. (2024). Matrix-Matched Pesticide Standard Curve Preparation. [Link]

  • Al-Shamary, R. S., et al. (2020). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules. [Link]

  • Li, Y., et al. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Molecules. [Link]

  • GERSTEL, Inc. (n.d.). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. [Link]

  • Mills, M. S., & Thurman, E. M. (1991). Solid-phase extraction of pesticides from water: possible interferences from dissolved organic material. Analytical Chemistry. [Link]

  • Blasco, C., & Picó, Y. (2007). Methods of sample preparation for determination of pesticide residues in food matrices by chromatography-mass spectrometry-based techniques: a review. Analytical and Bioanalytical Chemistry. [Link]

  • National Institutes of Health. (n.d.). Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour. [Link]

  • Secrets of Science. (n.d.). New approach for analysis of pesticide residues. [Link]

  • European Commission. (2011). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. [Link]

  • European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. [Link]

  • Hajšlová, J., et al. (1998). Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues. Journal of Chromatography A. [Link]

  • Agilent Technologies. (n.d.). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. [Link]

  • Prestes, O. D., et al. (2016). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. Journal of the Brazilian Chemical Society. [Link]

  • Tasioula-Margari, M., & Zotos, A. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry. [Link]

  • Agilent Technologies. (2018). Analysis of Multiple Pesticide Residues in Complex Food Matrices Using High-Throughput Online Mini-SPE and GC/MS/MS. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation for Analysis of 440 Pesticides in Botanical Dietary Supplements. [Link]

  • Wang, J., et al. (2014). Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder. Talanta. [Link]

  • Wang, J., et al. (2016). Evaluation of matrix effect in determination of mevinphos stereoisomers in tobacco by supercritical fluid chromatography tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. [Link]

  • Tran, T. C., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of Chromatographic Science. [Link]

  • Niessen, W. M. A. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews. [Link]

  • Perović, M., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods. [Link]

  • Kaczyński, P. (2017). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. Food Chemistry. [Link]

  • Perović, M., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods. [Link]

  • Tomaniova, M., et al. (2015). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry. Journal of Food and Nutrition Research. [Link]

  • Gómez-Ramos, M. M., et al. (2016). Evaluation of matrix effects in pesticide multi-residue methods by matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. Journal of Chromatography A. [Link]

  • Li, Y., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods. [Link]

  • Shimadzu Corporation. (n.d.). A Study of a Method for Coping with Matrix Effects in Pesticide Residue Analysis Using GC/MS/MS. [Link]

  • Fiehn, O., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. [Link]

  • Van Eeckhout, A., et al. (2009). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Journal of Chromatography B. [Link]

Sources

trans-Mevinphos degradation in the injector port and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the gas chromatography (GC) analysis of trans-Mevinphos. This resource is designed for researchers and analytical scientists who encounter challenges with the stability and quantification of this thermally labile organophosphorus pesticide. We will explore the root causes of its degradation within the GC injector port and provide robust, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I'm seeing inconsistent or completely absent peaks for this compound. What's happening?

The most probable cause is the degradation of the analyte within the hot GC injector port.[1] this compound is an organophosphorus pesticide known to be thermally labile, meaning it can easily break down under the high temperatures required for GC analysis.[2] This degradation primarily occurs on active sites within the inlet, such as the glass liner surface or contaminants present.[1][3]

Q2: What are the primary mechanisms of degradation in the injector port?

There are two main culprits that work in tandem:

  • Thermal Stress: The high temperature of the injector, necessary to vaporize the sample, provides the energy for degradation reactions to occur.

  • Active Sites: The surfaces inside the injector, particularly the glass liner and any glass wool packing, are not perfectly smooth or inert.[4] They contain acidic silanol groups (Si-OH) that can catalytically interact with and degrade sensitive analytes like this compound.[3][4] Contamination from previous injections (non-volatile matrix components) or fragments from the septum can create new active sites, worsening the problem over time.[3]

Q3: How does injector temperature specifically affect this compound?

Choosing an injector temperature is a balancing act. It must be high enough to ensure rapid and complete vaporization of your sample and solvent, which is crucial for good peak shape and efficient transfer to the GC column.[5] However, for thermally sensitive compounds, excessively high temperatures will accelerate degradation, leading to analyte loss. The goal is to find the lowest possible temperature that still provides efficient vaporization.

Q4: You mentioned the injector liner is critical. Can you explain its role?

The inlet liner is where the liquid sample is vaporized and transferred to the column; it is the component with which your analyte has the most intimate contact.[5][6] Its design, material, and surface chemistry are paramount for analyzing active compounds.[3][7] An improperly chosen or maintained liner is the most common source of poor performance for labile pesticides.[8]

Key aspects of the liner include:

  • Deactivation: To minimize interaction with active silanol groups, liners are chemically treated in a process called deactivation or silanization.[4][9][10] This process covers the active sites with a more inert chemical group, preventing them from interacting with your analyte.[4] Using a high-quality, deactivated liner is non-negotiable for this analysis.[3][11]

  • Geometry: The shape of the liner (e.g., straight, tapered, with a gooseneck) influences the sample's flow path and can minimize contact with potentially active metal surfaces at the bottom of the injector.[4] Tapered designs are often recommended for splitless injections to help focus the analyte onto the column.[4][5]

  • Packing (Glass/Quartz Wool): The use of deactivated glass or quartz wool can be beneficial as it promotes sample mixing for better reproducibility, aids in vaporization, and traps non-volatile residues, protecting the column.[10][11] However, if the wool is not properly deactivated, it can become a major source of activity and degradation.[9][10]

Troubleshooting Guide: A Systematic Approach

This guide provides a logical workflow to diagnose and solve issues related to this compound degradation.

Problem 1: No Peak or Severely Reduced Peak Area for this compound

This indicates catastrophic loss of the analyte in the system, most likely within the injector.

Workflow Diagram: Diagnosing Complete Analyte Loss

Caption: Troubleshooting workflow for absent this compound peaks.

Step-by-Step Actions:

  • Initial System Check: Before focusing on the injector, rule out simpler issues.[8]

    • Sample & Syringe: Ensure your sample is stable, has the correct concentration, and that the syringe is functioning correctly.

    • System Leaks: Check for leaks in the injector, as this can affect analyte transfer.

  • Investigate the Injector Port:

    • Action: Check your injector temperature. For thermally labile pesticides, a temperature of 250 °C or higher can cause significant degradation.[12]

    • Solution: Reduce the injector temperature. A starting point of 200-220 °C is often a good compromise between vaporization efficiency and analyte stability.

    • Action: Carefully remove and visually inspect the injector liner. Look for discoloration (from baked-on matrix), black specks (pieces of the septum), or scratches on the glass surface.

    • Solution: If any contamination is visible, replace the liner, septum, and gold seal. These contaminants are active sites that will degrade your analyte.[3][8] Even a seemingly clean liner can lose its deactivation over time with repeated injections of complex matrices.[6][13] When in doubt, replace it with a new, high-quality deactivated liner.

Problem 2: Poor Peak Shape (Tailing) for this compound

Peak tailing is often a sign of unwanted chemical interactions (adsorption) within the system, which can precede complete degradation.

Degradation and Adsorption Pathway in the GC Inlet

G cluster_liner Inside Liner Sample Sample Injected (this compound in Solvent) Injector Hot Injector Port (200-250°C) Sample->Injector Liner Liner Surface Injector->Liner ActiveSites Active Sites (Silanols, Contaminants) Liner->ActiveSites Interaction InertSurface Inert Deactivated Surface Liner->InertSurface Degradation Degradation Products ActiveSites->Degradation Catalysis/Adsorption IntactAnalyte Intact this compound (Vaporized) InertSurface->IntactAnalyte Column GC Column IntactAnalyte->Column

Caption: Analyte pathway and potential degradation in the GC injector.

Step-by-Step Actions:

  • Evaluate Liner Inertness: Peak tailing for active compounds is a classic symptom of a poorly deactivated or "active" liner.[1]

    • Solution: Replace the current liner with a premium, manufacturer-certified ultra-inert liner.[3][11] For samples with non-volatile matrix components, a liner with deactivated glass wool is recommended to trap residues and prevent them from reaching the column, but the quality of the wool's deactivation is critical.[6][11]

  • Optimize Injection Parameters:

    • Action: Review your injection speed. A slow injection increases the time the analyte spends in the hot injector (residence time), allowing more time for degradation to occur.

    • Solution: Use a fast injection speed. This ensures the sample is transferred to the cooler GC column as quickly as possible, minimizing thermal stress.

Experimental Protocols & Data

Protocol 1: Liner Selection, Installation, and Conditioning
  • Selection: For trace analysis of this compound in complex matrices, select an Agilent Ultra Inert splitless single taper liner with glass wool or a similarly high-quality equivalent from another manufacturer.[6] The taper helps focus the sample onto the column, and the deactivated wool provides the benefits of residue trapping without compromising inertness.[11]

  • Handling: Always wear clean, powder-free gloves when handling a new liner. Oils from your fingers can create active sites.

  • Installation:

    • Turn off the injector and oven heat and allow the injector to cool completely.

    • Carefully remove the old liner, septum, and O-ring.

    • Clean the injector body with an appropriate solvent if visible residue is present.

    • Install the new liner with a new, pre-conditioned O-ring and a new septum.

    • Ensure the column is installed at the correct depth within the liner as specified by the instrument manufacturer.

  • Conditioning:

    • Restore gas flow and heat the injector to your method temperature.

    • Allow the system to equilibrate for 15-20 minutes to bake out any potential contaminants before running samples.

Table 1: Comparison of Common GC Liners for Labile Pesticide Analysis
Liner TypeKey Feature(s)Advantages for this compoundDisadvantages/Considerations
Ultra-Inert Single Taper w/ Wool Tapered bottom, high-quality deactivated glass wool.[6][11]Excellent inertness, protects column from matrix, good reproducibility.[11]Wool quality is critical; poor deactivation will cause degradation.
Ultra-Inert Dimpled Liner No packing, but dimples create turbulence for mixing.[6]Highly inert surface, avoids issues with wool activity.Less protection for the column from non-volatile matrix components.
Siltek/Highly Deactivated Tapered Extremely inert surface coating, tapered design.[5]Provides a highly inert surface for very active compounds.[5]The coating can be more fragile than standard deactivation.
Standard (Non-deactivated) Liner Basic borosilicate glass.Inexpensive.NOT RECOMMENDED. High surface activity will cause severe degradation.[3][9]
Protocol 2: Recommended Starting GC Parameters

These parameters serve as a robust starting point for method development. Optimization will be required based on your specific instrument, column, and matrix.

Table 2: Recommended GC Method Parameters
ParameterRecommended SettingRationale
Injector SplitlessTo achieve maximum sensitivity for trace analysis.
Injector Temp. 200 - 220 °CMinimizes thermal degradation while ensuring efficient vaporization.
Liner Ultra-Inert Single Taper w/ Deactivated WoolProvides the best combination of inertness and column protection.[6][11]
Injection Volume 1 µLMinimizes solvent volume and potential for backflash.
Carrier Gas Helium, Constant FlowProvides good efficiency and is inert.
Column Flow 1.0 - 1.5 mL/minTypical flow rate for standard capillary columns.
Oven Program 60°C (hold 1 min), then 25°C/min to 280°CA starting point; adjust based on required separation.

By systematically addressing the injector system—specifically the temperature and the choice and maintenance of a high-quality, deactivated liner—the challenges of this compound analysis can be reliably overcome, leading to accurate and reproducible results.

References

  • Liner as the Key of Injection Optimization in Pesticide Analysis. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner. (n.d.). Restek. Retrieved January 21, 2026, from [Link]

  • Troubleshooting Guide. (n.d.). Restek. Retrieved January 21, 2026, from [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. (2007). EPA. Retrieved January 21, 2026, from [Link]

  • GC Inlet Liners. (n.d.). Obrnuta faza. Retrieved January 21, 2026, from [Link]

  • Optimization of Evaporation and Concentration Parameters Prior to Analysis for Pesticides by GC/XSD or GC/PFPD. (n.d.). Ingenieria Analitica Sl. Retrieved January 21, 2026, from [Link]

  • Splitless liners in gas chromatography. (n.d.). eurl-pesticides.eu. Retrieved January 21, 2026, from [Link]

  • Choosing the Right Glass Inlet Liners for the Gas Chromatograph Injector Systems. (n.d.). PE Polska. Retrieved January 21, 2026, from [Link]

  • Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. (2011). Agilent. Retrieved January 21, 2026, from [Link]

  • Inlet Liners - GC AND GC/MS. (n.d.). Agilent. Retrieved January 21, 2026, from [Link]

  • Impact of GC Liners on Lab Productivity While Analyzing Complex Matrices. (2022). Agilent. Retrieved January 21, 2026, from [Link]

  • GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved January 21, 2026, from [Link]

  • Analysis of Organophosphorus Compounds by GC/MS. (n.d.). cromlab-instruments.es. Retrieved January 21, 2026, from [Link]

  • Optimization of Separation and Detection Conditions for the Multi Residue Analysis of Organochlorine and Organophosphorus Pesticides by GC-MS/MS. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. (2018). Analytical and Bioanalytical Chemistry. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Mitigating Ion Suppression of trans-Mevinphos in Electrospray Ionization (ESI) Mass Spectrometry

Sources

Preventing trans-Mevinphos contamination in the analytical workflow

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing trans-Mevinphos Contamination

Welcome to the technical support center for Mevinphos analysis. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into preventing, identifying, and resolving this compound contamination within the analytical workflow. Our focus is on the causality behind experimental choices to ensure robust and reliable data.

Mevinphos is a potent organophosphate insecticide and acaricide, existing as a mixture of (E)- and (Z)- geometric isomers, often referred to as trans- and cis-Mevinphos, respectively.[1] The accurate quantification of each isomer is critical for regulatory compliance and toxicological assessment. However, the inherent instability of Mevinphos presents significant analytical challenges.[2] This guide provides a structured approach to mitigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding Mevinphos analysis and contamination control.

Q1: What is this compound and why is its analysis challenging?

A1: this compound, or (Z)-Mevinphos, is one of the two geometric isomers of the organophosphate insecticide Mevinphos.[3][4] The analytical challenge stems from its high chemical reactivity and instability. Mevinphos is susceptible to rapid hydrolysis, especially under alkaline conditions, and can degrade or potentially isomerize under thermal stress, such as in a hot GC inlet.[2] Its accurate quantification requires careful control over sample preparation, storage, and instrument conditions to prevent its degradation or conversion from the cis-isomer.

Q2: What are the primary sources of this compound contamination in the lab?

A2: Contamination can be insidious and arise from multiple sources.

  • Cross-Contamination from High-Concentration Standards: The most frequent source is the unintentional transfer from stock or spiking solutions to quality control (QC) samples or blanks. This can occur through shared pipettes, glassware, or autosampler syringes.

  • Environmental Deposition: In laboratories where organophosphate standards are frequently handled, aerosolized particles can settle on surfaces, including glassware, bench tops, and septa.[5][6]

  • Carryover in Analytical Instruments: Residues from a high-concentration sample can adsorb onto active sites within the GC inlet liner, column head, or MS source, and then slowly bleed off in subsequent runs, appearing as "ghost peaks" in blank injections.[7]

  • Impure Reagents or Solvents: Although less common with high-purity solvents, contamination from reagents, solid-phase extraction (SPE) cartridges, or filtration apparatus can occur. It is crucial to run method blanks to verify the cleanliness of all materials.[8]

Q3: My analytical standard for Mevinphos contains both cis- and trans-isomers. Is this normal?

A3: Yes, this is expected. Technical-grade Mevinphos is manufactured as a mixture of the (E)- and (Z)-isomers.[1] Commercial analytical standards will reflect this, typically containing a higher proportion of the (E)-isomer (cis). The exact ratio can vary, and it is essential that the Certificate of Analysis (CoA) for your standard specifies the concentration of each isomer. For accurate quantification, you must use a calibration curve specific to the trans-isomer.

Q4: How stable is this compound in solution and under what conditions should I store my samples and standards?

A4: Mevinphos stability is highly dependent on pH and temperature. It is rapidly hydrolyzed in alkaline solutions (pH > 7).[2] For instance, at pH 9, 50% of Mevinphos is lost in just 3 days, whereas at pH 6, it takes 120 days for the same loss to occur.[2] Therefore:

  • Standards: Prepare stock solutions in a non-aqueous, inert solvent like acetone or acetonitrile. Store them in amber glass vials at ≤ -10°C.

  • Sample Extracts: The final extract should be acidified to a pH between 3 and 5 to improve the stability of base-sensitive analytes like Mevinphos.[9] This is a critical step in methods like QuEChERS. Store extracts under the same cold conditions as standards. Studies have shown Mevinphos residues are stable in frozen crops (~ -20°C) for at least 10 months.[1]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound analysis.

Observed Problem Potential Cause(s) Recommended Action & Validation
Peak for this compound detected in solvent or method blanks ("Ghost Peaks"). 1. Autosampler Syringe Carryover: The syringe was not adequately rinsed after injecting a high-concentration standard or sample. 2. GC Inlet Contamination: The inlet liner, septum, or gold seal is contaminated with residue.[7] 3. Column Contamination: The first few meters of the analytical column have active sites where Mevinphos has adsorbed.Action: 1. Increase the number and variety of solvent rinses for the autosampler syringe (e.g., use a sequence of acetone, then acetonitrile). 2. Replace the inlet liner and septum. These are consumable parts and should be changed regularly.[7] 3. "Bake out" the column at its maximum recommended temperature (without exceeding it). If this fails, trim 0.5-1 meter from the front of the column. Validation: After performing the corrective action, inject a series of at least three solvent blanks. The this compound peak should be absent or below the established limit of detection (LOD).
Poor peak shape (tailing) for this compound. 1. Active Sites in the GC Pathway: The analyte is interacting with active sites in the inlet liner (especially non-deactivated glass wool), column, or transfer line.[7] 2. Matrix Effects: Co-extracted matrix components from the sample are interfering with the chromatography.[10]Action: 1. Use a highly deactivated inlet liner, preferably with a taper to minimize contact with the metal inlet bottom. Ensure the column is properly installed and not extending too far into the inlet. 2. Enhance the sample cleanup procedure. If using QuEChERS, ensure the correct d-SPE salts are used for your matrix. 3. Prepare matrix-matched calibration standards to compensate for matrix effects.[10] Validation: Inject a mid-level standard. The peak asymmetry factor should be between 0.8 and 1.5.
Inconsistent or low recovery of this compound in QC samples. 1. Analyte Degradation: The sample pH is too high, or samples were stored improperly (e.g., at room temperature). 2. Evaporative Loss: During solvent evaporation steps (e.g., with a nitrogen evaporator), the sample may have been taken to complete dryness, causing the volatile analyte to be lost.Action: 1. Verify the pH of the final sample extract is acidic (pH 3-5). Ensure all samples and standards are stored at ≤ -10°C until analysis. 2. During solvent evaporation, do not let the sample go to complete dryness. Leave a small amount of solvent (~0.1 mL) and perform a solvent exchange into the final reconstitution solvent. Validation: Prepare a fresh laboratory control sample (LCS) from a second source standard and analyze it. The recovery should fall within your laboratory's established acceptance criteria (e.g., 70-130%).
Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for identifying the source of contamination when a this compound peak is detected in a blank sample.

G cluster_system System Contamination cluster_external External Contamination start This compound peak detected in blank sample q1 Is the peak present in a direct solvent injection (bypassing autosampler)? start->q1 q2 Is the peak present after replacing liner & septum? q1->q2 No q3 Is the peak present in a blank prepared with fresh solvent & glassware? q1->q3 Yes contam_inlet Source: Inlet Contamination Action: Replace liner, septum, o-ring. Trim column. q2->contam_inlet No contam_column Source: Column Contamination Action: Bake out or trim front of column. q2->contam_column Yes contam_syringe Source: Autosampler Syringe Action: Enhance cleaning protocol. q3->contam_syringe No contam_solvent Source: Solvent/Glassware Action: Use new solvent lot, re-clean glassware. q3->contam_solvent Yes

Caption: Troubleshooting decision tree for Mevinphos contamination.

Part 3: Protocols for Contamination Prevention

Adherence to rigorous protocols is the most effective strategy for preventing contamination.

Protocol 1: Glassware and Apparatus Decontamination

Standard laboratory cleaning may be insufficient for removing trace levels of organophosphates.

  • Initial Cleaning: Wash glassware with a laboratory-grade, phosphate-free detergent and rinse thoroughly with tap water, followed by deionized (DI) water.

  • Solvent Rinse: Rinse all glassware (e.g., vials, flasks, syringes) three times with high-purity acetone or pesticide-grade acetonitrile.

  • Thermal Decontamination (Recommended): For glassware that can withstand high temperatures, bake in a muffle furnace at 450°C for a minimum of 1 hour. This effectively destroys most organic contaminants.[8]

  • Storage: After cleaning, cover glassware openings with clean aluminum foil and store in a designated clean area to prevent atmospheric deposition.

Protocol 2: Sample Preparation Workflow to Minimize Contamination

This workflow is designed to prevent cross-contamination during sample handling and extraction. It integrates principles from standard methods like QuEChERS.[11]

Caption: Workflow for preventing cross-contamination during sample prep.

Step-by-Step Methodology:

  • Segregate Workspaces: Physically separate the area for high-concentration standard preparation from the area for sample preparation and analysis.[6]

  • Use Dedicated Equipment: Employ dedicated sets of pipettes, glassware, and syringes for (a) high-concentration standards, (b) sample preparations, and (c) blanks. Never share equipment between these tasks without rigorous decontamination.

  • Sample Extraction (e.g., QuEChERS):

    • Weigh the homogenized sample into a centrifuge tube.

    • Add acetonitrile and internal standards.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously and centrifuge.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing cleanup sorbents (e.g., PSA, C18) to remove matrix interferences.

    • Vortex and centrifuge.

  • Stabilization and Acidification:

    • Transfer the final cleaned extract to an autosampler vial.

    • Crucially, add a small volume of a weak acid, such as 0.1% formic acid in acetonitrile, to ensure the final extract is at pH 3-5. This step is vital for preventing hydrolytic degradation.[9]

  • Verification: Before running the sample batch, analyze a solvent blank to ensure the entire system—from the extraction materials to the GC/MS—is free of this compound contamination.

References

  • National Institutes of Health (NIH), PubChem. (n.d.). Mevinphos. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1988). Pesticide Fact Sheet: Mevinphos. Retrieved from [Link]

  • University of Hertfordshire, Agriculture & Environment Research Unit (AERU). (n.d.). Mevinphos (Ref: ENT 22374). Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). This compound. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Chemistry Methods: Mevinphos. Retrieved from [Link]

  • Tariq, M. I., et al. (2007). Organophosphate Toxicity. StatPearls Publishing. Retrieved from [Link]

  • Gao, Z., et al. (2023). Uncovering Analytical Patterns for Hazardous Components in Agricultural Production Systems. International Journal of Molecular Sciences. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations (FAO). (n.d.). 4.23 Mevinphos (E,R)**. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1993). Method 1657: The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Pesticides in Baby Foods Using a GCMS-TQ8030 GC/MS/MS. Retrieved from [Link]

  • MDPI. (2024). Innovative Analytical Approaches for Food Pesticide Residue Detection. Retrieved from [Link]

  • Pan American Health Organization. (2001). Sources of exposure to and public health implications of organophosphate pesticides. Retrieved from [Link]

  • Labcompare. (2023). 7 Tips to Avoid Cross-Contamination in the Lab. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. Retrieved from [Link]

  • ResearchGate. (2014). Thermosensitive and hydrolysis-sensitive poly(organophosphazenes). Retrieved from [Link]

  • Medscape. (2023). Organophosphate Toxicity. Retrieved from [Link]

  • PubMed. (2000). Determination of cis and trans isomers of monocrotophos in technical products by reversed-phase column liquid chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). Mevinphos: Revised Human Health Risk Assessment. Retrieved from [Link]

  • Wikipedia. (n.d.). Organophosphate poisoning. Retrieved from [Link]

  • MDPI. (2023). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. Retrieved from [Link]

  • ResearchGate. (2021). Optimization of the Data Treatment Steps of a Non-targeted LC-MS-Based Workflow for the Identification of Trace Chemical Residues in Honey. Retrieved from [Link]

  • ResearchGate. (2024). Sources of exposure to and public health implications of organophosphate pesticides. Retrieved from [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC/MS and HPLC/MS Systems. Retrieved from [Link]

  • ResearchGate. (2015). Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES PERMETHRIN. Retrieved from [Link]

  • Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for trans-Mevinphos in Accordance with SANTE Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of trans-mevinphos in food matrices, adhering to the principles outlined in the European Commission's SANTE guidelines.[1][2][3] It is intended for researchers, scientists, and professionals in the field of drug development and food safety who are tasked with ensuring the reliability and accuracy of pesticide residue analysis.

Mevinphos is a highly toxic organophosphate insecticide, and its residues in food products are strictly regulated.[4][5] Accurate and precise analytical methods are therefore crucial for consumer protection and regulatory compliance. The SANTE guidelines provide a harmonized framework for the validation of such methods across the European Union.[1][2] This document will delve into the core requirements of these guidelines, offering practical insights and comparative data for two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with a Flame Photometric Detector (GC-FPD).

The Scientific Imperative of Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. In the context of pesticide residue analysis, this means proving that the method can accurately and reliably quantify this compound at levels relevant to Maximum Residue Limits (MRLs). The SANTE guidelines emphasize a performance-based approach, focusing on a set of key validation parameters that collectively establish the method's trustworthiness.[1][2]

The choice of analytical technique is a critical first step. LC-MS/MS is often favored for its high sensitivity and selectivity, particularly for polar and thermally labile compounds like many organophosphates.[6][7] Conversely, GC-FPD offers a robust and cost-effective alternative, especially for volatile and semi-volatile pesticides.[8] This guide will explore the validation of a hypothetical LC-MS/MS method in detail, followed by a comparative analysis with a GC-FPD method.

Core Validation Parameters under SANTE Guidelines

The SANTE documents, including SANTE/11312/2021, outline the essential parameters for method validation.[1][2][3][9] These are not merely a checklist but a logical framework to build confidence in the analytical results.

  • Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A linear response is fundamental for accurate quantification.

  • Accuracy (Trueness): Accuracy refers to the closeness of the mean of a set of measurements to the true value. It is typically evaluated through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. The SANTE guidelines generally consider mean recoveries in the range of 70-120% to be acceptable.[10]

  • Precision: Precision measures the degree of agreement among a series of individual measurements. It is expressed as the relative standard deviation (RSD) and is assessed at two levels:

    • Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-day precision): The precision obtained under different operating conditions (e.g., different days, different analysts). An RSD of ≤ 20% is generally considered acceptable.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.

  • Specificity (Selectivity): This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.

  • Matrix Effects: Food matrices are complex and can interfere with the analytical signal, either enhancing or suppressing it.[11][12][13][14][15] It is crucial to evaluate and compensate for these effects, often through the use of matrix-matched calibration standards.

Primary Method: LC-MS/MS for this compound Analysis

LC-MS/MS has become a gold standard for pesticide residue analysis due to its superior sensitivity and selectivity.[6][16] The following section details a hypothetical validation of an LC-MS/MS method for this compound in a challenging matrix like spinach.

Experimental Protocol: LC-MS/MS Method Validation

1. Sample Preparation (QuEChERS Method):

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Weigh 10 g of homogenized spinach sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Add dispersive solid-phase extraction (d-SPE) cleanup salts (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. LC-MS/MS Instrumental Conditions:

  • LC System: High-Performance Liquid Chromatograph.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor and product ion transitions for this compound would be monitored (e.g., based on existing literature or experimental determination).[17]

Hypothetical Validation Data for LC-MS/MS Method

The following tables summarize the plausible performance data for the validated LC-MS/MS method, demonstrating compliance with SANTE guidelines.

Table 1: Linearity and Range

Parameter Result
Calibration Range 0.001 - 0.1 mg/kg
Correlation Coefficient (r²) > 0.99

| Linearity Assessment | Excellent |

Table 2: Accuracy (Recovery) and Precision (RSD)

Spiking Level (mg/kg) Mean Recovery (%) (n=5) Repeatability RSD (%) Reproducibility RSD (%)
0.01 (LOQ) 95 8 12
0.05 102 6 9

| 0.1 | 98 | 5 | 7 |

Table 3: LOD and LOQ

Parameter Result (mg/kg)
Limit of Detection (LOD) 0.003

| Limit of Quantification (LOQ) | 0.01 |

Table 4: Matrix Effect

Parameter Result
Matrix Effect (%) -15% (Signal Suppression)

| Compensation Strategy | Matrix-Matched Calibration |

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the method validation process according to SANTE guidelines.

SANTE_Validation_Workflow cluster_planning Phase 1: Planning & Method Development cluster_validation Phase 2: Core Validation Experiments cluster_assessment Phase 3: Data Assessment & Implementation Define_Purpose Define Method Purpose (Analyte, Matrix, MRLs) Select_Technique Select Analytical Technique (e.g., LC-MS/MS) Define_Purpose->Select_Technique Develop_Protocol Develop Initial Protocol (Sample Prep, Instrumental) Select_Technique->Develop_Protocol Linearity Linearity & Range Develop_Protocol->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Reproducibility) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Specificity Specificity & Selectivity LOD_LOQ->Specificity Matrix_Effect Matrix Effect Evaluation Specificity->Matrix_Effect Compare_Criteria Compare Data to SANTE Criteria Matrix_Effect->Compare_Criteria Method_Fit Is Method Fit for Purpose? Compare_Criteria->Method_Fit Routine_Use Implement for Routine Analysis Method_Fit->Routine_Use Yes Refine_Method Refine Method Method_Fit->Refine_Method No Refine_Method->Develop_Protocol

Caption: Workflow for analytical method validation based on SANTE guidelines.

Comparative Method: GC-FPD for this compound Analysis

Gas Chromatography with a Flame Photometric Detector (GC-FPD) is a well-established technique for the analysis of organophosphorus pesticides.[8] The FPD is highly selective for phosphorus-containing compounds, which simplifies the chromatography and reduces the need for extensive sample cleanup.

Advantages and Disadvantages of GC-FPD vs. LC-MS/MS
FeatureLC-MS/MSGC-FPD
Sensitivity Generally higherGood, but may not reach the low levels of LC-MS/MS
Selectivity Very high (based on mass-to-charge ratio)High for phosphorus compounds
Applicability Wide range of polarities and thermal stabilitiesLimited to volatile and thermally stable compounds
Matrix Effects Significant, requires careful managementGenerally less pronounced than in LC-MS
Cost Higher initial investment and running costsLower initial investment and running costs
Confirmation Provides structural information (MS/MS spectra)Relies on retention time
Hypothetical Validation Data for GC-FPD Method

The following table presents plausible performance data for a validated GC-FPD method for this compound in spinach.

Table 5: Performance Comparison of LC-MS/MS and GC-FPD

Parameter LC-MS/MS GC-FPD SANTE Guideline (Typical)
LOQ (mg/kg) 0.01 0.02 ≤ MRL
Mean Recovery (%) 95-102 85-110 70-120
Repeatability RSD (%) 5-8 8-12 ≤ 20

| Reproducibility RSD (%) | 7-12 | 10-18 | ≤ 20 |

As the data suggests, while the GC-FPD method provides acceptable performance according to SANTE guidelines, the LC-MS/MS method offers a lower limit of quantification, making it more suitable for monitoring very low residue levels.

Decision-Making in Method Selection

The choice between LC-MS/MS and GC-FPD depends on several factors, including the specific MRL for this compound, the complexity of the food matrix, the required throughput, and the available budget.

Method_Selection Start Start: Need to Analyze This compound MRL_Check Is the MRL very low (<0.02 mg/kg)? Start->MRL_Check Matrix_Check Is the matrix complex (e.g., high pigment/fat)? MRL_Check->Matrix_Check No LC_MSMS Choose LC-MS/MS MRL_Check->LC_MSMS Yes Budget_Check Is budget a major constraint? Matrix_Check->Budget_Check No Matrix_Check->LC_MSMS Yes Budget_Check->LC_MSMS No GC_FPD Choose GC-FPD Budget_Check->GC_FPD Yes

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

Both LC-MS/MS and GC-FPD can be validated to meet the stringent requirements of the SANTE guidelines for the analysis of this compound in food matrices. The choice of method should be based on a careful consideration of the specific analytical needs and available resources. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for challenging applications and low MRLs. GC-FPD, on the other hand, provides a reliable and cost-effective solution for routine monitoring where extreme sensitivity is not the primary concern. Regardless of the chosen technique, a thorough validation process, as outlined in this guide, is essential to ensure the generation of high-quality, defensible data for the protection of public health.

References

  • Detection and Optimization of Multiple Pesticides Residues in Honey Using Liquid Chromatography Tandem Mass Spectrometry. (2021). European Journal of Nutrition & Food Safety. Available from: [Link]

  • Method validation and analytical quality control in pesticide residues analysis. (n.d.). BVL. Available from: [Link]

  • LC-MS/MS Determination of Organophosphorus Pesticide Residues in Coconut Water. (n.d.). SpringerLink. Available from: [Link]

  • SANCO/12571/2013. (n.d.). eurl-pesticides.eu. Available from: [Link]

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. (n.d.). European Commission. Available from: [Link]

  • Determination of organophosphorus pesticide residues in vegetables using solid phase micro-extraction coupled with gas chromatography–flame photometric detector. (2016). Arabian Journal of Chemistry. Available from: [Link]

  • EU Pesticide Residue Method Validation Guidelines. (n.d.). Scribd. Available from: [Link]

  • LC-MS/MS method for the determination of organophosphorus pesticides and their metabolites in salmon and zebrafish fed with plant-based feed ingredients. (2019). PubMed. Available from: [Link]

  • Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. (2021). European Commission. Available from: [Link]

  • Analysis of Organophosphorus Compounds by GC/MS. (n.d.). cromlab-instruments.es. Available from: [Link]

  • Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. (n.d.). eurl-pesticides.eu. Available from: [Link]

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  • Changes introduced in Document Nº SANTE/12682/2019 with respect to the previous version (Document Nº SANTE/11813/2017). (2020). eurl-pesticides.eu. Available from: [Link]

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Sources

A Senior Application Scientist's Guide to Determining Detection and Quantification Limits for trans-Mevinphos

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate determination of trace-level compounds is paramount. This guide provides an in-depth, technically sound exploration of establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the organophosphate pesticide trans-Mevinphos using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings, compare established methodologies, and provide actionable, field-proven protocols.

The Foundational Importance of LOD and LOQ

In analytical chemistry, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of a validated method.[1] They define the boundaries of an analytical procedure's reliable measurement capabilities.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[1][2] It's the point at which we can confidently say a substance is present.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with a defined level of precision and accuracy.[1][2] This is the minimum level at which we can report a quantitative result.

Understanding these limits is not merely a regulatory formality; it is the bedrock of data integrity. For a substance like this compound, a potent organophosphate insecticide, knowing the precise levels at which it can be detected and quantified is crucial for assessing environmental contamination, ensuring food safety, and conducting toxicological studies.[3]

Choosing the Right Analytical Approach: Why GC-MS for this compound?

This compound, like many organophosphate pesticides, possesses the ideal physicochemical properties for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[4] Its volatility allows for efficient thermal desorption and transport through the GC column, while its unique fragmentation pattern upon electron ionization provides the selectivity and sensitivity characteristic of mass spectrometric detection.[5][6] This combination makes GC-MS a robust and reliable technique for the trace-level analysis of such compounds in complex matrices.[4][7]

Methodologies for Determining LOD and LOQ: A Comparative Overview

Several methods exist for the determination of LOD and LOQ, each with its own statistical basis and practical applicability. The most widely recognized approaches, endorsed by regulatory bodies such as the International Council for Harmonisation (ICH), are the Signal-to-Noise (S/N) ratio and the calibration curve method.[8]

Method Principle Advantages Disadvantages
Signal-to-Noise (S/N) Ratio Compares the analyte signal to the background noise of the analytical instrument.Simple to calculate from chromatograms.Can be subjective and dependent on the instrument's noise calculation algorithm.
Calibration Curve Method Utilizes the standard deviation of the response and the slope of the calibration curve.Statistically robust and less subjective.Requires a well-defined linear regression model.

For GC-MS analysis of this compound, the calibration curve method is often preferred due to its statistical rigor and the clear, well-defined peaks typically obtained with this technique.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating steps that ensure the integrity and reliability of the determined LOD and LOQ values.

Sample Preparation: The QuEChERS Method

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted and highly effective sample preparation technique for pesticide residue analysis in various matrices.[2][9][10][11][12]

Experimental Workflow for QuEChERS Sample Preparation

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A Homogenized Sample B Add Acetonitrile A->B C Add Salts (e.g., MgSO4, NaCl) B->C D Vortex and Centrifuge C->D E Transfer Supernatant D->E F Add d-SPE Sorbents (e.g., PSA, C18) E->F G Vortex and Centrifuge F->G H Collect Supernatant for GC-MS Analysis G->H

Caption: QuEChERS sample preparation workflow.

Step-by-Step Protocol:

  • Homogenization: Weigh 10-15 g of the homogenized sample (e.g., soil, fruit, or water) into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the sample. For dry samples, add an appropriate amount of water to ensure proper extraction.

  • Salting Out: Add a mixture of anhydrous magnesium sulfate and sodium chloride. This step partitions the pesticides into the acetonitrile layer.

  • Centrifugation: Vortex the tube vigorously for 1 minute and then centrifuge at a high speed (e.g., 5000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the acetonitrile supernatant to a d-SPE tube containing a primary secondary amine (PSA) sorbent to remove organic acids and other interferences. For fatty matrices, a C18 sorbent may also be included.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge.

  • Analysis: The resulting supernatant is ready for injection into the GC-MS system.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of organophosphate pesticides like this compound.[7]

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Initial 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 127
Qualifier Ions m/z 192, 109
Determining LOD and LOQ: Calibration Curve Method

This method is based on the standard deviation of the response and the slope of the calibration curve.

G A Prepare a series of low-concentration standards B Analyze each standard multiple times (n ≥ 7) A->B C Construct a calibration curve B->C D Calculate the slope (S) and the standard deviation of the y-intercepts (σ) C->D E Calculate LOD = 3.3 * (σ / S) D->E F Calculate LOQ = 10 * (σ / S) D->F

Sources

A Comparative Guide to Linearity and Recovery Studies for trans--Mevinphos Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of organophosphate pesticides, the robust validation of analytical methods is paramount to ensuring data integrity and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of trans-Mevinphos, with a specific focus on two critical validation parameters: linearity and recovery. We will explore the nuances of method selection, experimental design, and data interpretation, grounded in established scientific principles and regulatory expectations.

Mevinphos is a highly toxic organophosphate insecticide that exists as a mixture of (E)- and (Z)-isomers, with the (E)-isomer, commonly referred to as this compound, being the more biologically active component.[1] Accurate quantification of this compound residues in various matrices is crucial for both environmental monitoring and food safety assessment.[2][3] This necessitates the use of validated analytical methods that are proven to be reliable, accurate, and fit for purpose.[4][5]

Choosing the Right Analytical Tool: A Comparative Overview

The two most prevalent chromatographic techniques for the analysis of organophosphate pesticides like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is often dictated by the analyte's properties, the sample matrix, and the desired sensitivity and selectivity.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Suitability Ideal for volatile and thermally stable compounds. This compound is amenable to GC analysis.[6][7][8]Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
Common Detectors Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), Mass Spectrometry (MS).[4][9]UV-Vis Detector, Diode Array Detector (DAD), Fluorescence Detector, Mass Spectrometry (MS).[2][10][11]
Selectivity NPD and FPD offer high selectivity for phosphorus-containing compounds like this compound. GC-MS provides the highest selectivity and confirmation of identity.HPLC-MS/MS offers excellent selectivity and sensitivity.[12]
Sample Preparation Often requires derivatization for polar compounds, but not typically for this compound. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique.[13]Generally requires less sample clean-up compared to GC for complex matrices.
Advantages for this compound High resolution, established methods, and sensitive, selective detectors (NPD, FPD).Versatility for different matrices and suitability for multi-residue analysis.
Disadvantages for this compound Potential for thermal degradation of labile compounds, though this compound is generally stable under typical GC conditions.Mobile phase selection can be more complex, and MS detectors can be more expensive.

For the routine analysis of this compound, GC with an NPD or FPD is a cost-effective and robust choice. For confirmatory analysis and higher sensitivity, GC coupled with Mass Spectrometry (GC-MS) is the gold standard.[7][8] HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative, especially in complex matrices where minimal sample preparation is desired.[12][14]

Ensuring Method Performance: Linearity and Recovery Studies

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] Linearity and recovery are two of the fundamental parameters assessed during validation.[15][16]

Linearity: Establishing a Proportional Response

A linearity study verifies that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample within a given range.[17][18] This is crucial for accurate quantification.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol).[19]

    • Perform serial dilutions of the stock solution to prepare at least five calibration standards of different concentrations. The concentration range should encompass the expected analyte concentrations in the samples, from the limit of quantification (LOQ) to 120-150% of the target concentration.[20][21]

  • Instrumental Analysis:

    • Analyze each calibration standard in triplicate using the chosen chromatographic method (GC or HPLC).

    • Record the peak area or peak height response for this compound in each chromatogram.

  • Data Analysis:

    • Plot the mean response (y-axis) against the corresponding concentration (x-axis).

    • Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).[17]

  • Coefficient of Determination (R²): A value of ≥ 0.99 is generally considered acceptable, indicating a strong linear relationship.[4]

  • Y-intercept: The y-intercept should be minimal, ideally not significantly different from zero.

  • Visual Inspection: The data points on the calibration curve should be close to the regression line.

The following diagram illustrates the workflow for a linearity study:

linearity_workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation stock Prepare Stock Solution (Certified Standard) dilutions Perform Serial Dilutions (min. 5 concentrations) stock->dilutions inject Inject Standards (n=3) dilutions->inject record Record Peak Response inject->record plot Plot Response vs. Concentration record->plot regression Perform Linear Regression (Calculate R²) plot->regression criteria Assess Acceptance Criteria (R² ≥ 0.99) regression->criteria

Caption: Workflow for a Linearity Study.

Recovery: Assessing Analytical Accuracy

A recovery study determines the accuracy of an analytical method by measuring the amount of analyte that can be extracted and quantified from a sample matrix. It is a measure of the method's efficiency in extracting the analyte from the sample.

  • Sample Selection:

    • Choose a representative blank matrix (e.g., a vegetable extract known to be free of this compound).

  • Spiking Procedure:

    • Spike the blank matrix samples with a known amount of this compound standard solution at three different concentration levels (low, medium, and high) within the linear range of the method.

    • Prepare at least three replicates for each concentration level.

    • Also, prepare a set of unspiked blank matrix samples to serve as a control.

  • Sample Preparation and Analysis:

    • Subject both the spiked and unspiked samples to the entire analytical procedure, including extraction, clean-up, and instrumental analysis (GC or HPLC).

  • Calculation of Percent Recovery:

    • Calculate the percent recovery using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Spiked Concentration] x 100

  • Percent Recovery: The mean percent recovery should typically be within the range of 70-120%, with a relative standard deviation (RSD) of ≤ 20%.[20][22] These criteria can vary depending on the complexity of the matrix and the concentration level.

The following diagram illustrates the workflow for a recovery study:

recovery_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation blank Select Blank Matrix spike Spike Blank Matrix (3 levels, n=3) blank->spike unspiked Prepare Unspiked Control blank->unspiked extract Perform Extraction & Clean-up spike->extract unspiked->extract analyze Instrumental Analysis (GC or HPLC) extract->analyze calculate Calculate % Recovery analyze->calculate criteria Assess Acceptance Criteria (e.g., 70-120%) calculate->criteria

Caption: Workflow for a Recovery Study.

Conclusion

The successful analysis of this compound hinges on the selection of an appropriate analytical method and its rigorous validation. Both GC and HPLC offer viable platforms, with the choice depending on specific laboratory needs and resources. By meticulously performing linearity and recovery studies according to established protocols and acceptance criteria, researchers can ensure the generation of accurate, reliable, and defensible data. This guide provides a framework for developing and validating robust analytical methods for this compound, ultimately contributing to enhanced scientific integrity and public safety.

References

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  • European Commission. (2021). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. SANTE/2020/12830, Rev.1. Available at: [Link]

  • Anuar, N. S., & Latif, Z. A. (2016). Linearity study on detection and quantification limits for the determination of avermectins using linear regression. Journal of advanced veterinary and animal research, 3(4), 345–352. Available at: [Link]

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  • ZHANG, Y., ZHANG, H., WANG, J., & WANG, M. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Oriental Journal of Chemistry, 38(2), 333-341. Available at: [Link]

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
  • Selim, A. H., El-Shahat, M. F., & El-Aref, H. (2019). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Egyptian Journal of Chemistry, 62(The First International Conference on Molecular Modeling and Spectrosco), 1-11. Available at: [Link]

  • Selim, A. H., El-Shahat, M. F., & El-Aref, H. (2021). Rapid Analytical Method for the Determination of 220 Pesticide with Their Isomers by GCMS-TIC. ResearchGate. Available at: [Link]

  • Pharma Beginners. (2022, January 27). LINEARITY (ICH vs ANVISA). YouTube. Available at: [Link]

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  • Rahman, M. M., et al. (2024). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. Processes, 12(11), 2170. Available at: [Link]

  • Wang, J., et al. (2019). Evaluation of matrix effect in determination of mevinphos stereoisomers in tobacco by supercritical fluid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 33(S2), 55-63. Available at: [Link]

  • Barceló, D., et al. (1993). Determination of Organophosphorus Pesticides and Their Transformation Products in River Waters by Automated On-Line Solid-Phase Extraction Followed by Thermospray Liquid Chromatography-Mass Spectrometry. Environmental Science & Technology, 27(5), 891–897. Available at: [Link]

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  • Akoijam, R., et al. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. International Journal of Current Microbiology and Applied Sciences, 7(11), 2826-2834. Available at: [Link]

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A Senior Application Scientist's Guide to Inter-laboratory Comparison of trans-Mevinphos Analytical Results

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in a High-Stakes Environment

trans-Mevinphos is the (E)-isomer of Mevinphos, a potent organophosphate insecticide and acaricide used to control a wide spectrum of chewing and sucking insects on various crops.[1][2] As with other organophosphates, its mode of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[3][4] This mechanism makes it highly toxic to target pests, but also poses significant risks to human health and the environment upon exposure.[5][6][7] The acute toxicity of Mevinphos is high, classified as fatal if swallowed or in contact with skin, and it is very toxic to aquatic life.[5] Given these dangers and the stringent regulatory limits on pesticide residues in food and environmental matrices, the ability to accurately and reliably quantify this compound is of paramount importance.

Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are a cornerstone of a laboratory's quality assurance system.[8] They provide an objective means of assessing a laboratory's analytical performance against that of its peers and a reference value.[9][10] For a compound as toxicologically significant as this compound, participation in ILCs is not merely a box-ticking exercise for accreditation; it is a critical validation of a laboratory's methods, equipment, and personnel, ensuring that data used for regulatory compliance, risk assessment, and scientific research is trustworthy and comparable across different organizations.[8][11] This guide provides a comprehensive framework for designing, executing, and interpreting an ILC for this compound, grounded in scientific principles and practical field experience.

Understanding the Analyte: Key Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of any robust analytical method. The choices made in sample preparation and instrumental analysis are directly dictated by the physicochemical characteristics of this compound.

PropertyValue / DescriptionRationale for Analytical Considerations
Chemical Formula C₇H₁₃O₆PThe presence of phosphorus makes it suitable for detection by phosphorus-specific GC detectors like FPD or NPD, although mass spectrometry is preferred for confirmation.[12]
Molecular Weight 224.15 g/mol Influences its behavior in the mass spectrometer.[5]
Isomerism Mevinphos exists as (E)- or trans-isomer and (Z)- or cis-isomer.[13][14]Chromatographic separation of isomers can be challenging. Method development must ensure that the isomers are either fully separated or that the reported result accounts for both if they co-elute.[15]
Physical State Pale yellow to orange liquid with a weak odor.[1][13]As a liquid, it is readily dissolved in organic solvents for standard preparation.
Solubility Miscible in water, acetone, benzene, and alcohols. Practically insoluble in hexane.[1]High water miscibility influences the choice of extraction solvent. Acetonitrile is often used in methods like QuEChERS to efficiently partition the analyte from aqueous sample matrices.
Vapor Pressure 0.0029 mmHg at 21-25 °CSufficiently volatile for analysis by Gas Chromatography (GC).[1][13]
Stability Hydrolyzes in aqueous solutions. The rate of hydrolysis is highly pH-dependent: 50% loss after 120 days at pH 6, but only 1.4 hours at pH 11.[1]Samples and extracts must be kept at neutral or slightly acidic pH and stored under refrigeration to prevent degradation. This is a critical factor for the stability of ILC test materials.
LogP (Kow) 0.13 - 1.2The low octanol-water partition coefficient indicates it is relatively polar and not prone to significant bioaccumulation in fatty tissues compared to other organophosphates.[1][16]

Designing a Robust Inter-laboratory Comparison (ILC) Study

The credibility of an ILC hinges on a meticulous design that ensures the test material is homogenous and stable, and that the statistical evaluation is sound.

Core Components of the ILC Design:
  • Clear Objectives : Define the purpose, e.g., to assess laboratory performance for this compound analysis in a specific matrix like apple puree or groundwater.

  • Test Material Preparation :

    • Matrix Selection : Choose a representative matrix free of interfering compounds.

    • Fortification : Spike the matrix with a well-characterized standard of this compound to a known concentration relevant to regulatory limits or typical exposure levels.

    • Homogenization : Ensure the analyte is evenly distributed throughout the entire batch of the test material. This is paramount; every participant must receive an identical sample.[11]

    • Homogeneity Testing : Analyze at least ten randomly selected samples from the batch to statistically confirm homogeneity according to ISO 13528 or similar guidelines.[17]

    • Stability Testing : Analyze samples at the beginning and end of the ILC period (and under various shipping conditions) to ensure the analyte concentration has not changed.[17]

  • Distribution : Ship samples to participating laboratories under controlled temperature conditions to maintain integrity.

  • Data Collection & Analysis : Laboratories analyze the sample using their routine methods and report their results. The ILC coordinator collates the data and performs statistical analysis.

  • Performance Evaluation : The most common method for performance evaluation is the Z-score, which normalizes each laboratory's result based on the assigned value and the overall distribution of results.[11]

ILC Workflow Diagram

ILC_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Evaluation & Reporting Prep Test Material Preparation (Matrix Selection, Fortification) Homogenize Homogenization Prep->Homogenize Test_Homogeneity Homogeneity Testing Homogenize->Test_Homogeneity Package Packaging & Labeling Test_Homogeneity->Package If Homogeneous Distribute Distribution to Labs Package->Distribute Lab_Analysis Sample Analysis by Participating Labs Distribute->Lab_Analysis Data_Report Reporting of Results to Coordinator Lab_Analysis->Data_Report Stats Statistical Analysis (Z-Score Calculation) Data_Report->Stats Report_Gen Generation of Final ILC Report Stats->Report_Gen Feedback Feedback to Participants Report_Gen->Feedback

Caption: High-level workflow for conducting an inter-laboratory comparison study.

Recommended Analytical Methodologies

While participating laboratories should ideally use their own validated, routine methods, this section details a robust and widely applicable protocol based on common regulatory methods for reference.[18][19]

Part A: Sample Preparation using the QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting pesticide residues from a wide variety of food matrices.

Experimental Protocol:

  • Sample Homogenization : Weigh 10 g of the homogenized ILC test sample into a 50 mL centrifuge tube.

  • Hydration (if necessary) : For dry samples, add an appropriate amount of reagent water to rehydrate.

  • Extraction : Add 10 mL of acetonitrile to the tube. If internal standards are used, they should be added at this stage.

  • Salting-Out Partitioning : Add a salt mixture, typically 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). The MgSO₄ facilitates the partitioning of acetonitrile from the aqueous phase, while NaCl helps to reduce emulsions.

  • Shaking : Cap the tube tightly and shake vigorously for 1 minute. This ensures intimate contact between the solvent and the sample for efficient extraction.

  • Centrifugation : Centrifuge at ≥3000 rcf for 5 minutes to separate the acetonitrile layer from the solid sample debris and aqueous layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube. The d-SPE tube contains a sorbent mixture to remove matrix co-extractives. A common mixture is MgSO₄ (to remove residual water), primary secondary amine (PSA) sorbent (to remove sugars, fatty acids, and organic acids), and C18 sorbent (to remove nonpolar interferences).

  • Shaking & Centrifugation : Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract : The resulting supernatant is the final extract. It can be analyzed directly or after the addition of an acid to improve the stability of pH-sensitive pesticides like this compound.

QuEChERS Workflow Diagram

QuEChERS_Workflow Sample 1. Weigh 10g Sample Add_ACN 2. Add 10mL Acetonitrile Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake 4. Shake (1 min) Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer 6. Transfer Supernatant Centrifuge1->Transfer dSPE_Tube 7. Add to d-SPE Tube (MgSO4, PSA, C18) Transfer->dSPE_Tube Cleanup Step Vortex 8. Vortex (30s) dSPE_Tube->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Final Extract for Analysis Centrifuge2->Final_Extract

Caption: Step-by-step workflow for the QuEChERS sample preparation method.

Part B: Instrumental Analysis by GC-MS/MS

Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) provides excellent sensitivity and selectivity for the analysis of this compound.

Instrumental Protocol:

  • Gas Chromatograph (GC) :

    • Injector : Splitless mode, 250 °C. The high temperature ensures rapid volatilization.

    • Column : A mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Oven Program : Start at 70 °C, hold for 1 min, ramp to 180 °C at 25 °C/min, then ramp to 280 °C at 10 °C/min, hold for 5 min. This program allows for the separation from other potential pesticides and matrix components.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS/MS) :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM). This highly selective mode improves the signal-to-noise ratio by monitoring specific precursor-to-product ion transitions.

    • MRM Transitions for this compound :

      • Precursor Ion (m/z): 224

      • Quantifier Product Ion (m/z): 192

      • Qualifier Product Ion (m/z): 127 (Note: These transitions should be empirically verified on the specific instrument used)

    • Source Temperature : 230 °C

    • Quadrupole Temperatures : 150 °C

Data Evaluation and Interpretation

The performance of each laboratory is evaluated by comparing their reported result to the "assigned value" (X), which is the best estimate of the true concentration.

Z-Score Calculation : The Z-score is calculated as:

Z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value.

  • σ is the target standard deviation for proficiency assessment (often set at a fixed percentage of the assigned value, e.g., 25%, as per proficiency test protocols).[9]

Interpretation of Z-Scores :

  • |Z| ≤ 2.0 : Satisfactory performance.

  • 2.0 < |Z| < 3.0 : Questionable performance (Warning signal).

  • |Z| ≥ 3.0 : Unsatisfactory performance (Action signal).

Hypothetical ILC Results
Laboratory IDReported Value (mg/kg)Assigned Value (X) (mg/kg)Target SD (σ) (mg/kg)Z-ScorePerformance
LAB-0010.0950.1000.025-0.20Satisfactory
LAB-0020.1180.1000.0250.72Satisfactory
LAB-0030.1550.1000.0252.20Questionable
LAB-0040.0890.1000.025-0.44Satisfactory
LAB-0050.0250.1000.025-3.00Unsatisfactory
Z-Score Interpretation Logic

ZScore_Logic Z_Score Calculate Z-Score Z = (x - X) / σ Abs_Z Calculate Absolute Value |Z| Z_Score->Abs_Z Cond1 |Z| ≤ 2.0 ? Abs_Z->Cond1 Cond2 2.0 < |Z| < 3.0 ? Cond1->Cond2 No Result1 Satisfactory Cond1->Result1 Yes Cond3 |Z| ≥ 3.0 ? Cond2->Cond3 No Result2 Questionable (Warning Signal) Cond2->Result2 Yes Result3 Unsatisfactory (Action Required) Cond3->Result3 Yes

Caption: Decision tree for interpreting laboratory performance based on Z-scores.

Conclusion: Upholding Data Integrity Through Collaborative Validation

An inter-laboratory comparison is more than a test; it is a collaborative process that upholds the integrity of analytical science. For a compound like this compound, where analytical results inform critical decisions about public health and environmental safety, the stakes are exceptionally high. By adhering to a well-designed ILC protocol, employing robust and validated analytical methods, and correctly interpreting performance statistics, laboratories can demonstrate their competence and contribute to a network of reliable and comparable data. This commitment to quality is essential for building trust with regulators, clients, and the public, ensuring that scientific data stands up to the most rigorous scrutiny.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9560, Mevinphos. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6433175, this compound. Retrieved from [Link]

  • TestQual (n.d.). Proficiency Tests - Pesticides residues. Retrieved from [Link]

  • Jamil, S., & Zunair, M. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Environmental Chemistry Methods: Mevinphos; 417603-01. Retrieved from [Link]

  • Jain, R., & Singh, D. (2009). Proficiency Test for Chemical Laboratories for the Analysis of a Pesticide in a Formulated Product: Interlaboratory Study. Journal of AOAC International, 92(1), 271–276. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2009). Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events, Revision 5.0. Retrieved from [Link]

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  • Costa, L. G. (2008). Current issues in organophosphate toxicology. Philosophical Transactions of the Royal Society B: Biological Sciences, 363(1509), 2707–2717. Retrieved from [Link]

  • Sidhu, N. (2023). Recent Trends In The Analysis Of Organophosphate Posing. Pestology and Phytomedicine, 14(2), 184-190. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations (n.d.). Proficiency Tests and Interlaboratory Comparisons. Retrieved from [Link]

  • U.S. Environmental Protection Agency (1982). Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples. Retrieved from [Link]

  • StudySmarter (n.d.). Proficiency testing and interlaboratory comparisons. Retrieved from [Link]

  • University of Hertfordshire (n.d.). Mevinphos (Ref: ENT 22374). AERU. Retrieved from [Link]

  • Occupational Safety and Health Administration (n.d.). PHOSDRIN (MEVINPHOS). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. Retrieved from [Link]

  • The Royal Society of Chemistry (n.d.). EPA Method 525.3. Retrieved from [Link]

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  • Al-hussain, S. (2023). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. Retrieved from [Link]

  • Lestari, F. B., & et al. (2024). Evaluation of Interlaboratory Comparisons on Quality Testing Towards Pesticide Formulation of beta-Cyfluthrin, Chlorpyrifos, and Profenofos Active Ingredients. Indonesian Journal of Chemical Studies, 3(1), 1-10. Retrieved from [Link]

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trans-Mevinphos vs. other organophosphate pesticides: a comparative review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Review: trans-Mevinphos Versus Other Organophosphate Pesticides

Introduction: The Double-Edged Sword of Organophosphates

Organophosphate (OP) pesticides represent a class of synthetic chemicals widely deployed in agriculture and public health since the mid-20th century to control a vast spectrum of insect pests.[1][2] Their efficacy stems from their potent neurotoxicity, targeting the insect nervous system with high efficiency.[3][4] However, this same mechanism poses significant risks to non-target organisms, including humans and wildlife, making a thorough understanding of their comparative toxicology and chemical behavior paramount.[5][6]

Mevinphos, an organophosphate insecticide and acaricide, is a prime example of this duality.[7][8] It exists as two geometric isomers, the (E)-isomer (cis-Mevinphos) and the (Z)-isomer (this compound).[9][10] While the commercial product is a mixture, the cis-isomer is reported to be significantly more potent insecticidally.[10] This guide provides a comparative analysis of this compound against other prominent organophosphates, focusing on the underlying chemical, mechanistic, and toxicological differences that dictate their application and associated risks. We will use Chlorpyrifos, Malathion, and Parathion as key comparators—all widely used OPs with extensive toxicological data.[11]

Chemical Structure and Physicochemical Properties: The Molecular Blueprint of Toxicity

The biological activity of an organophosphate is intrinsically linked to its molecular structure. OPs are esters of phosphoric acid.[1][3] The specific organic groups (R1, R2) and the leaving group (X) attached to the central phosphorus atom determine the compound's reactivity, stability, and selectivity.[12]

  • This compound: Characterized by a dimethyl phosphate group attached to a methyl ester of crotonic acid, its structure facilitates rapid absorption and translocation in plants, making it an effective systemic insecticide.[13][14] It is miscible with water and many organic solvents.[14]

  • Chlorpyrifos: A heterocyclic organothiophosphate, it contains a trichloropyridinyl ring. The presence of a P=S bond (thiophosphate) generally renders it less toxic than its oxygen analog (oxon), requiring metabolic activation in the target organism to exert its full effect.[3][11]

  • Malathion: An aliphatic organothiophosphate, it is distinguished by two carboxylic ester groups. These groups provide sites for metabolic detoxification in mammals via carboxylesterases, a pathway less efficient in insects. This metabolic difference is the basis for its selective toxicity and relatively lower mammalian toxicity compared to other OPs.[11][12]

  • Parathion: A phenyl organothiophosphate, Parathion is notorious for its high acute toxicity to mammals. Like Chlorpyrifos, it is a thion that requires metabolic conversion to its active oxon form (paraoxon).[11][12]

PropertyThis compoundChlorpyrifosMalathionParathion
Chemical Formula C₇H₁₃O₆P[9]C₉H₁₁Cl₃NO₃PSC₁₀H₁₉O₆PS₂C₁₀H₁₄NO₅PS
Molecular Weight 224.15 g/mol [9]350.59 g/mol 330.36 g/mol 291.26 g/mol
Chemical Class Phosphate[1]Heterocyclic Organothiophosphate[15]Aliphatic Organothiophosphate[15]Phenyl Organothiophosphate[11]
Water Solubility Miscible[14]1.4 mg/L145 mg/L24 mg/L
Vapor Pressure 3 x 10⁻³ mmHg at 21°C[14]1.87 x 10⁻⁵ mmHg at 25°C4 x 10⁻⁵ mmHg at 30°C3.78 x 10⁻⁵ mmHg at 20°C

Mechanism of Action: A Unified Pathway of Neurotoxicity

The primary mechanism of action for all organophosphate pesticides is the inhibition of the enzyme acetylcholinesterase (AChE).[16][17][18] AChE is critical for nervous system function, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[4][19]

OPs act as irreversible inhibitors by phosphorylating a serine hydroxyl group at the active site of AChE.[5][17] This inactivation leads to the accumulation of ACh in the synapse, causing continuous and excessive stimulation of cholinergic receptors in both the central and peripheral nervous systems.[6][19] This overstimulation results in a cholinergic crisis, manifesting as a range of symptoms from excessive salivation and muscle twitching to convulsions, respiratory failure, and death.[7][10][19]

Caption: General mechanism of Acetylcholinesterase (AChE) inhibition by organophosphates.

While the core mechanism is shared, the potency of inhibition varies. Mevinphos is a direct and potent inhibitor.[20] In contrast, thiophosphates like Chlorpyrifos and Parathion are poor AChE inhibitors themselves and must first undergo metabolic activation (oxidative desulfuration) to their oxygen analogs (oxons), which are much more potent inhibitors.[3][16] This metabolic step can influence the onset and duration of toxicity.

Comparative Toxicology

The toxicity of organophosphates varies widely, influenced by factors such as the rate of absorption, metabolic activation and detoxification, and the intrinsic potency of the compound as an AChE inhibitor.[16] Acute toxicity is typically measured by the LD₅₀ (the dose lethal to 50% of a test population).

PesticideOral LD₅₀ (Rat)Dermal LD₅₀ (Rat)WHO Hazard ClassKey Toxicological Notes
Mevinphos 3-12 mg/kg[7]4.2 mg/kg[7]Class Ia (Extremely Hazardous)Very high acute toxicity by all routes of exposure.[21] Steep dose-response curve.[21]
Chlorpyrifos 135-163 mg/kg~2000 mg/kgClass II (Moderately Hazardous)Concerns about developmental neurotoxicity.[11]
Malathion 2800 mg/kg4100 mg/kgClass III (Slightly Hazardous)Lower mammalian toxicity due to efficient detoxification by carboxylesterases.[11]
Parathion 3.6-13 mg/kg6.8-21 mg/kgClass Ia (Extremely Hazardous)High acute toxicity, similar to Mevinphos; use is heavily restricted.[11]

As the data indicates, Mevinphos and Parathion are among the most acutely toxic organophosphates, falling into the WHO's highest hazard category.[5][7][11] Mevinphos is particularly dangerous due to its rapid action and a steep dose-response curve, meaning the difference between a non-lethal and a lethal dose is small.[21] In contrast, Malathion's structure allows for more selective toxicity, making it considerably safer for mammals.[11]

Metabolism and Environmental Fate

The persistence and potential for environmental contamination of a pesticide are governed by its degradation pathways.

  • Mevinphos: Degrades rapidly in the environment, primarily through microbial metabolism, with a reported half-life of about one day.[14][21] It is, however, very mobile in soils, though its short half-life may limit groundwater contamination.[14][21] In animals, it is metabolized via hydrolysis and demethylation.[14] Notably, the trans-isomer is degraded faster than the more insecticidally active cis-isomer in mouse liver homogenates, involving different enzymatic pathways.[22]

  • Other OPs: The environmental fate of other OPs varies. Chlorpyrifos is more persistent in soil than Mevinphos. Malathion is also subject to relatively rapid degradation. Degradation products themselves can sometimes be of toxicological concern.[23]

Analytical Methodologies for Detection

The detection and quantification of organophosphate residues in environmental and biological samples are crucial for monitoring exposure and ensuring food safety. The standard approach involves sample extraction followed by chromatographic analysis.

A widely used, robust method is Gas Chromatography (GC) coupled with a selective detector, such as a Flame Photometric Detector (FPD) for phosphorus and sulfur, an Electron Capture Detector (ECD), or a Mass Spectrometer (MS).[24][25] GC-MS provides high sensitivity and specificity, allowing for definitive identification of the pesticide.[25]

Caption: A typical QuEChERS workflow for OP pesticide residue analysis by GC-MS.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric method (based on Ellman's reagent) to determine the in vitro inhibitory potency (IC₅₀) of an organophosphate pesticide on AChE.

Causality: The assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis. AChE breaks down acetylthiocholine (a substrate analog) into thiocholine and acetate. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (TNB), which is measured spectrophotometrically. An inhibitor like this compound will reduce the rate of this color formation, and the degree of reduction is proportional to its inhibitory potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0). This pH is optimal for AChE activity.

    • Prepare stock solutions of the test compounds (e.g., this compound, Chlorpyrifos-oxon) in a suitable solvent like DMSO. Then, prepare serial dilutions in the phosphate buffer.

    • Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.

    • Prepare a 10 mM solution of the substrate, acetylthiocholine iodide (ATCI), in the phosphate buffer.

    • Prepare a solution of Acetylcholinesterase (e.g., from electric eel) in the phosphate buffer to a working concentration (e.g., 0.1 U/mL).

  • Assay Procedure (in a 96-well plate):

    • Add 20 µL of the serially diluted test compound or buffer (for control wells) to each well.

    • Add 140 µL of the phosphate buffer to all wells.

    • Add 20 µL of the AChE enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Add 10 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 10 minutes. The rate of change in absorbance (V) is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Conclusion

This compound is a highly effective, broad-spectrum organophosphate insecticide characterized by its potent and direct inhibition of acetylcholinesterase and its systemic activity in plants.[14][20] A comparative review highlights its position at the higher end of the acute toxicity spectrum, comparable to Parathion, and significantly more toxic than compounds like Chlorpyrifos and Malathion.[7][11] Its key distinguishing features include its existence as cis/trans isomers with differential activity and metabolic rates, its miscibility in water, and its rapid environmental degradation.[10][14][22] While its use has been banned or heavily restricted in many regions due to its extreme toxicity to non-target organisms, understanding its properties in relation to other OPs remains crucial for toxicological research, environmental risk assessment, and the development of safer alternatives.[8]

References

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  • Pesticide Fact Sheet: Mevinphos - epa nepis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKYZUgzgWs0X-iMhQWkisSMmTHtaPNn4v3t7_U0s8bfvqy8r5lt0bJAdhhnepXNyyzrfVUspRMZqf9nukwd6doCgsOL2iBoeDVoF-aZ5c0q9Hc9Q788_8Ij2QNlNBi8-QyQcog_stnv2Kb8xzXLar--2U=]
  • MEVINPHOS - EXTOXNET PIP. [URL: http://extoxnet.orst.edu/pips/mevinpho.htm]
  • Organophosphate Insecticides. [URL: https://www.michigan.gov/documents/mdch_ophp_organo_88929_7.pdf]
  • cis-Mevinphos | C7H13O6P | CID 5355863 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/cis-Mevinphos]
  • Mevinphos - Wikipedia. [URL: https://en.wikipedia.org/wiki/Mevinphos]
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  • Comparative Toxicology of Organophosphate Insecticides: A Focus on Acetylcholinesterase Inhibition - Benchchem. [URL: https://www.benchchem.com/product/b5334/technical-guide]
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  • Method for the Determination of Organophosphorus and Pyrethroid Pesticides in Food via Gas Chromatography with Electron-Capture Detection - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jf051185+]
  • What are some examples of organophosphate chemicals? - Quora. [URL: https://www.quora.
  • Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview - Current World Environment. [URL: http://www.cwejournal.
  • Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. [URL: https://www.agilent.com/cs/library/applications/application-organophosphorus-organochlorine-pesticides-fruit-vegetables-8890-gc-5994-1121en-agilent.pdf]
  • Mevinphos (WHO Pesticide Residues Series 2) - INCHEM. [URL: http://www.inchem.org/documents/jmpr/jmpmono/v072pr16.htm]
  • This compound | C7H13O6P | CID 6433175 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/trans-Mevinphos]
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  • Organophosphates and carbamates | Chemical Classifications | Toxic Substance Portal | ATSDR - CDC. [URL: https://www.atsdr.cdc.
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Isomer-specific quantification of Mevinphos in environmental samples

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Isomer-Specific Quantification of Mevinphos in Environmental Samples

Mevinphos, a potent organophosphate insecticide, presents a significant analytical challenge due to its existence as two geometric isomers: (E)-Mevinphos and (Z)-Mevinphos.[1][2] While commercial formulations are a mixture, the (E)-isomer is noted to be a more potent cholinesterase inhibitor, making isomer-specific quantification critical for accurate toxicological risk assessment.[1][3] This guide provides a comparative analysis of modern analytical methodologies for the distinct quantification of Mevinphos isomers in complex environmental matrices, grounded in field-proven insights and validated protocols.

Mevinphos is characterized by its high water solubility and rapid degradation in the environment, with half-lives in soil and water being highly dependent on pH and microbial activity.[4][5][6] Its mobility in soil means it can pose a risk to groundwater, although its rapid breakdown often mitigates this.[1][4][7] Given its high toxicity to non-target organisms, including birds, aquatic life, and bees, sensitive and selective analytical methods are paramount for environmental monitoring.[1][5]

The Analytical Imperative: Why Isomer Separation Matters

The core challenge in Mevinphos analysis lies in chromatographically resolving the (E) and (Z) isomers. These molecules share the same mass and fragmentation patterns in mass spectrometry, rendering their distinction impossible without physical separation. The choice of analytical technique—primarily Gas Chromatography (GC) versus High-Performance Liquid Chromatography (HPLC)—is therefore dictated by the ability of the system to resolve these isomers while managing matrix interferences inherent in environmental samples.

Comparative Analysis of Core Methodologies

The two principal techniques for Mevinphos isomer analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each offers distinct advantages and is suited to different laboratory capabilities and sample types.

Gas Chromatography (GC)

GC has historically been the workhorse for organophosphate pesticide analysis.[8][9] It excels at separating volatile and semi-volatile compounds. For Mevinphos, GC is often coupled with phosphorus-specific detectors like the Flame Photometric Detector (FPD) or the Nitrogen-Phosphorus Detector (NPD), which provide excellent sensitivity and selectivity against complex matrix backgrounds.[8][10]

  • Expert Rationale: The FPD is particularly advantageous as it is highly specific to phosphorus, significantly reducing signal noise from co-extracted, non-phosphorus containing matrix components. This specificity simplifies sample cleanup and allows for robust quantification even at low levels.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the gold standard for many modern pesticide residue labs.[11][12] This is due to its applicability to a wider range of compounds, including those that are polar, non-volatile, or thermally labile like many organophosphates.

  • Expert Rationale: Mevinphos is highly soluble in water and can be prone to thermal degradation in a hot GC inlet.[5][6] HPLC analysis at ambient temperature avoids this issue, ensuring a more accurate quantification of the isomers as they existed in the sample. The unparalleled sensitivity and selectivity of MS/MS detection allow for confident identification and quantification even in the most challenging matrices.

Performance Comparison
ParameterGas Chromatography (GC-FPD/NPD)Liquid Chromatography (LC-MS/MS)
Isomer Separation Good to Excellent with appropriate columnExcellent with modern C18/chiral columns
Sensitivity High (low ppb)[13]Exceptional (sub-ppb to ppt)[14]
Selectivity Good (Detector-dependent)Unparalleled (Precursor/Product Ion)
Matrix Tolerance Moderate; requires robust cleanupHigh; "dilute-and-shoot" often possible
Thermal Degradation Potential risk for labile compoundsMinimal to none
Throughput ModerateHigh with UPLC systems
Cost & Complexity Lower initial cost, simpler operationHigher initial cost, more complex

General Analytical Workflow

Regardless of the chosen technique, a robust analytical workflow is essential for reliable data. The process involves meticulous sample preparation followed by instrumental analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Soil, Water) Extraction Extraction (Solvent, SPE, QuEChERS) Sample->Extraction Cleanup Extract Cleanup (dSPE, Filtration) Extraction->Cleanup Instrument GC or LC Separation Cleanup->Instrument Final Extract Detection Detection (FPD, NPD, MS/MS) Instrument->Detection Quant Quantification (Calibration Curve) Detection->Quant Report Isomer Ratio Report Quant->Report

Caption: High-level workflow for Mevinphos analysis.

Validated Experimental Protocols

The following protocols represent trusted, step-by-step methodologies for the isomer-specific analysis of Mevinphos.

Protocol 1: GC-FPD Analysis of Mevinphos Isomers in Soil

This protocol is adapted from established EPA methodologies for organophosphate analysis in soil matrices.[13] It provides a cost-effective and robust method for routine monitoring.

1. Sample Extraction

  • Weigh 20 g of homogenized soil into a 250 mL Erlenmeyer flask.
  • Add 100 mL of acetonitrile. This solvent choice is critical for effectively extracting the polar Mevinphos isomers from the soil matrix.[13]
  • Fortify with a surrogate standard to monitor extraction efficiency.
  • Shake on a mechanical shaker for 2 hours at 200 rpm.
  • Allow the soil to settle, then decant the acetonitrile extract.

2. Extract Cleanup

  • Filter the extract through a 0.45 µm PTFE syringe filter to remove particulates.
  • Pass the filtered extract through a glass column containing 10 g of anhydrous sodium sulfate to remove residual water, which can interfere with GC analysis.[13]
  • Concentrate the extract to approximately 1 mL using a rotary evaporator with a water bath set to 40°C.
  • Add an internal standard and adjust the final volume to 2 mL with acetone for GC analysis.

3. Instrumental Analysis

GC_Workflow cluster_gc Gas Chromatography System Injector Splitless Injection 220°C Column DB-17 Column (30m x 0.25mm x 0.25µm) Injector->Column Oven Oven Program: 80°C (1 min) -> 10°C/min -> 250°C (5 min) Detector FPD (P-mode) 250°C Column->Detector

Caption: GC-FPD instrumental workflow diagram.

  • System: Gas Chromatograph with Flame Photometric Detector (FPD) in phosphorus mode.

  • Column: A mid-polarity column such as a (50%-phenyl)-methylpolysiloxane is crucial for resolving the (E) and (Z) isomers.

  • Injection: 1 µL, splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 80°C for 1 min, ramp to 250°C at 10°C/min, hold for 5 min. This temperature program ensures that the isomers are well-separated and elute with sharp peaks.

  • Quantification: Use a 5-point calibration curve prepared from certified (E) and (Z) isomer standards. The concentration of each isomer is calculated based on its peak area relative to the internal standard.

Protocol 2: LC-MS/MS Analysis of Mevinphos Isomers in Water

This method offers superior sensitivity and is ideal for detecting trace levels of Mevinphos in surface or groundwater, where concentrations are expected to be low.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Acidify a 500 mL water sample to pH 3 with formic acid. This enhances the retention of Mevinphos on the SPE cartridge.
  • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of reagent water (pH 3).
  • Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.
  • Wash the cartridge with 5 mL of reagent water to remove salts and polar interferences.
  • Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
  • Elute the Mevinphos isomers with 2 x 4 mL aliquots of ethyl acetate.
  • Evaporate the eluate to dryness under nitrogen and reconstitute in 500 µL of 80:20 water:acetonitrile. Add an isotopically labeled internal standard if available.

2. Instrumental Analysis

LC_Workflow cluster_lc LC-MS/MS System LC UPLC System C18 Column (1.7µm) MS Tandem Quadrupole MS ESI+ Source LC->MS MRM MRM Transitions: (E)-isomer Q1/Q3 (Z)-isomer Q1/Q3

Caption: LC-MS/MS instrumental workflow diagram.

  • System: UPLC coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm) provides the necessary efficiency for baseline separation of the isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • Ionization Mode: ESI Positive.

  • Detection: Multiple Reaction Monitoring (MRM). At least two transitions (a quantifier and a qualifier) should be monitored for each isomer to ensure confident identification. The precursor ion for both isomers will be [M+H]+ at m/z 225. Product ions will be identical but monitored at the specific retention time for each separated isomer.

Conclusion and Recommendations

The choice between GC and LC for the isomer-specific quantification of Mevinphos depends on the specific requirements of the analysis.

  • For routine monitoring of soil or highly contaminated samples , where low-ppb detection limits are sufficient, GC-FPD/NPD offers a reliable, cost-effective, and robust solution. Its specificity to phosphorus simplifies analysis in complex matrices.

  • For trace-level analysis in water or when the highest degree of confidence and sensitivity is required , LC-MS/MS is the superior technique. It mitigates the risk of thermal degradation and provides unparalleled selectivity, making it the definitive method for regulatory and research applications.

Ultimately, successful isomer-specific analysis requires not only the right instrumentation but also a deep understanding of the chemical properties of Mevinphos and the meticulous application of validated sample preparation protocols.

References

  • Garrison, A. W. (2010). Chirality of organophosphorus pesticides: analysis and toxicity. J Chromatogr B Analyt Technol Biomed Life Sci, 878(17-18), 1277-84.
  • Welch, C. J., et al. (2022).
  • Oka-Duarte, L., et al. (2024). Chemo- and enantioselective analysis of high hydrophilic organophosphate pesticides by liquid chromatography under different elution modes.
  • MDPI. (n.d.).
  • SIELC Technologies. (n.d.). Separation of cis-Mevinphos on Newcrom R1 HPLC column.
  • ResearchGate. (2009).
  • U.S. EPA. (n.d.). Environmental Chemistry Methods: Mevinphos; 417603-01.
  • U.S. EPA. (n.d.). Pesticide Fact Sheet: Mevinphos.
  • Beyond Pesticides. (2007).
  • EXTOXNET. (1996). Mevinphos.
  • National Center for Biotechnology Information. (n.d.). Mevinphos. PubChem Compound Summary for CID 9560.
  • U.S. EPA. (n.d.). Mevinphos: Revised Human Health Risk Assessment.
  • Food and Agriculture Organization of the United N
  • Drawell. (n.d.).
  • U.S. EPA. (2000).
  • MDPI. (n.d.).
  • University of Hertfordshire. (n.d.). Mevinphos (Ref: ENT 22374). AERU.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods. Toxicological Profile for Chlorfenvinphos.
  • El-Saeid, M. H., et al. (2021). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Heliyon.

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A Senior Scientist's Guide to the Accurate and Precise Extraction of trans-Mevinphos

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for trans-Mevinphos

Mevinphos is a potent organophosphate insecticide and acaricide known for its rapid action and high toxicity.[1][2] It exists as two geometric isomers, cis (E) and trans (Z), with the cis-isomer exhibiting significantly higher biological activity.[3] However, accurate quantification of both isomers, particularly the this compound, is critical for comprehensive toxicological assessment and regulatory compliance. The inherent instability and polar nature of Mevinphos present significant analytical challenges, making the choice of extraction methodology paramount to achieving accurate and precise results.[3]

This guide provides an in-depth comparison of the most prevalent extraction techniques for this compound from complex matrices such as food and water. We will dissect the mechanistic principles of each method, present a comparative analysis of their performance based on experimental data, and provide detailed, field-tested protocols to empower researchers in their analytical endeavors.

Choosing Your Extraction Strategy: A Mechanistic Overview

The success of any residue analysis hinges on the efficiency of the initial extraction. The goal is to quantitatively transfer the target analyte from the sample matrix into a solvent, while minimizing the co-extraction of interfering compounds.[4][5] The selection of a method is a critical decision, balancing factors like sample matrix, analyte concentration, required throughput, and available instrumentation.

Solid-Phase Extraction (SPE)

SPE is a cornerstone of modern sample preparation, offering a more selective and cleaner extraction compared to traditional liquid-liquid methods.[6] It operates on the principle of partitioning an analyte between a solid sorbent and a liquid mobile phase.

  • Mechanism: A liquid sample is passed through a cartridge packed with a specific sorbent. The analyte of interest is retained on the sorbent through interactions like hydrophobic, polar, or ion-exchange forces. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent.[7]

  • Expertise in Action: For moderately polar organophosphates like Mevinphos in aqueous samples, reversed-phase sorbents such as C18 or polymeric materials are highly effective.[7][8] The key to high recovery is meticulous control over sample pH; Mevinphos is susceptible to hydrolysis under acidic or basic conditions, making a neutral pH critical for good analyte recovery.[3][7] Automation of the SPE process can significantly enhance reproducibility and throughput.[9]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Developed by Anastassiades and Lehotay in 2003, the QuEChERS method has revolutionized pesticide residue analysis in the food safety sector.[10][11][12] It streamlines the extraction and cleanup process into two simple, rapid steps.

  • Mechanism:

    • Extraction & Partitioning: The sample (e.g., homogenized fruit or vegetable) is first extracted with acetonitrile. A combination of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is then added.[12][13] This salt mixture induces phase separation between the aqueous and organic layers and drives the pesticides into the acetonitrile phase.[12]

    • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a small amount of sorbent material.[10][14] For most food matrices, a primary secondary amine (PSA) sorbent is used to remove sugars and organic acids, while C18 can be added for fatty matrices and graphitized carbon black (GCB) for pigmented samples.[11][12] The mixture is vortexed, and the cleaned extract is then centrifuged before analysis.

  • Expertise in Action: The beauty of QuEChERS lies in its efficiency and robustness.[15] It drastically reduces solvent usage and sample handling time compared to older methods.[10][12] For challenging matrices, slight modifications to the salt and d-SPE sorbent composition can be made to optimize recovery and minimize matrix effects.[11][16]

Performance Data: A Comparative Analysis

The choice of extraction method directly impacts the quality of analytical data. The following table summarizes performance data from various studies, focusing on the key metrics of accuracy (recovery) and precision (relative standard deviation, RSD).

Extraction MethodMatrixAnalyte(s)Accuracy (Recovery %)Precision (RSD %)Reference(s)
QuEChERS TobaccoMevinphos Isomers85.2% - 99.3%2.2% - 7.7% (intra-day)[16]
QuEChERS Edible Insects47 Pesticides70% - 120%< 20%[13]
QuEChERS Fish TissueVarious Antibiotics70% - 110%< 19.7%[17]
SPE WaterOrganophosphates79% - 97%0.2% - 1.2%[8]
SPE WaterOrganophosphates83% - 100%Not Specified[9]
SPE HairMulti-class Pesticides45.9% - 117.1%Not Specified[6]
LLE PlasmaVarious Drugs< 80%10% (±)[18]

Analysis: The data clearly indicates that for food and other complex solid matrices, the QuEChERS method provides excellent accuracy and precision for Mevinphos isomers.[16] Its performance is robust across a variety of sample types.[13][17] For aqueous samples, Solid-Phase Extraction (SPE) demonstrates high recovery rates and exceptional precision, making it a superior choice for water analysis.[8][9] Traditional Liquid-Liquid Extraction (LLE) , while functional, generally shows lower and more variable recoveries compared to modern techniques.[18]

In-Depth Experimental Protocols

To bridge theory and practice, the following are detailed, step-by-step protocols for the two most recommended methods.

Protocol 1: QuEChERS Method for this compound in Produce

This protocol is adapted from the widely used AOAC Official Method 2007.01 for fruits and vegetables.

A. Extraction

  • Weigh 15 g (± 0.1 g) of homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Add internal standards.

  • Cap the tube and shake vigorously for 1 minute.

    • Scientist's Note (Causality): Acetonitrile is the solvent of choice due to its ability to effectively extract a wide range of pesticides while minimizing the co-extraction of lipids and other nonpolar interferences. The acetic acid helps to stabilize pH-sensitive pesticides.

  • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate.

  • Immediately cap and shake vigorously for 1 minute.

    • Scientist's Note (Causality): Anhydrous MgSO₄ removes residual water from the sample, promoting partitioning of the pesticides into the acetonitrile layer. Sodium acetate acts as a buffer.

  • Centrifuge at ≥1500 rcf for 1 minute.

B. Dispersive SPE Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube.

  • The tube should contain 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.

  • Cap the tube and vortex for 30 seconds.

    • Scientist's Note (Causality): PSA is a weak anion exchanger that effectively removes organic acids, sugars, and some fatty acids from the extract, resulting in a cleaner sample for chromatographic analysis.

  • Centrifuge at ≥1500 rcf for 1 minute.

  • Transfer the supernatant to an autosampler vial. The sample is now ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is based on established methods for organophosphate analysis in water.[7]

A. Cartridge Preparation

  • Connect a polymeric reversed-phase SPE cartridge (e.g., DVB-based, 150 mg) to an SPE manifold.

  • Wash the cartridge with 5 mL of dichloromethane (DCM).

  • Condition the cartridge with 5 mL of methanol.

  • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Scientist's Note (Causality): The conditioning and equilibration steps are crucial for activating the sorbent material, ensuring proper wetting and enabling efficient retention of the analyte from the aqueous sample.

B. Sample Extraction

  • Adjust a 500 mL water sample to pH 7.

  • Pass the entire sample through the prepared SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • After the entire sample has passed through, dry the cartridge under vacuum for 10 minutes.

C. Elution

  • Elute the retained analytes by passing 10 mL of acetone:dichloromethane (1:1 v/v) through the cartridge into a collection tube.

  • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.

  • Reconstitute the sample to a final volume of 1 mL with a suitable solvent (e.g., hexane or ethyl acetate). The sample is now ready for GC analysis.

Visualizing the Workflow

Understanding the procedural flow is key to successful implementation. The following diagrams illustrate the workflows for the QuEChERS and SPE methods.

QuEChERS_Workflow QuEChERS Extraction Workflow for Produce cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup A 1. Homogenize 15g Sample B 2. Add 15mL ACN + 1% Acetic Acid A->B C 3. Add Salts (6g MgSO₄ + 1.5g NaOAc) B->C D 4. Shake Vigorously (1 min) C->D E 5. Centrifuge D->E F 6. Transfer 1mL of Supernatant E->F Take Supernatant G 7. Add to d-SPE Tube (150mg MgSO₄ + 50mg PSA) F->G H 8. Vortex (30 sec) G->H I 9. Centrifuge H->I J 10. Transfer to Vial for GC/LC-MS Analysis I->J Final Extract SPE_Workflow Solid-Phase Extraction Workflow for Water cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Concentration P1 1. Wash (DCM) P2 2. Condition (Methanol) P1->P2 P3 3. Equilibrate (Water) P2->P3 E1 4. Load 500mL Sample (pH 7) P3->E1 Ready Cartridge E2 5. Wash Interferences (Optional) E1->E2 E3 6. Dry Cartridge E2->E3 L1 7. Elute with Acetone:DCM E3->L1 Analyte Retained L2 8. Concentrate under N₂ L1->L2 L3 9. Reconstitute to 1mL L2->L3 F 10. Transfer to Vial for GC Analysis L3->F Final Extract

Caption: A flowchart of the Solid-Phase Extraction (SPE) method.

Conclusion and Recommendations

The accurate and precise determination of this compound is unequivocally dependent on the chosen extraction methodology.

  • For high-throughput analysis of pesticide residues, including this compound, in diverse food and agricultural matrices, the QuEChERS method is the superior choice. Its speed, efficacy, low solvent consumption, and excellent recovery rates make it the industry standard. [14][15][16]

  • For the analysis of this compound in aqueous samples, Solid-Phase Extraction (SPE) offers unparalleled cleanliness and precision. [8]It is the recommended method for environmental monitoring and water quality testing, providing robust and reproducible results. [9] Ultimately, the optimal method is one that is validated within your own laboratory, for your specific matrix and analyte concentration range. By understanding the principles behind each technique and adhering to rigorous protocols, researchers can generate high-quality, defensible data for the critical task of monitoring this potent insecticide.

References

  • Title: Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent Source: LCGC International URL: [Link]

  • Title: Comparison between solid-phase extraction methods for the chromatographic determination of organophosphorus pesticides in water Source: PubMed URL: [Link]

  • Title: Comparative evaluation of solid-phase extraction and in-tube liquid-liquid extraction for the determination of Organophosphorus pesticides in the surface water from Medjerda River, Tunisia Source: Taylor & Francis Online URL: [Link]

  • Title: Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food Source: Ministry of Health, Labour and Welfare, Japan URL: [Link]

  • Title: Determination of Organophosphorus Pesticides in Water by Solid-Phase Extraction Followed by Liquid Chromatography/High-Flow Pneumatically Assisted Electrospray Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Evaluation of matrix effect in determination of mevinphos stereoisomers in tobacco by supercritical fluid chromatography tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: QuEChERS Method for Pesticide Residue Analysis Source: Phenomenex URL: [Link]

  • Title: Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin Source: PubMed Central (PMC) URL: [Link]

  • Title: Determination of pesticide residues in food matrices using the QuEChERS methodology Source: ScienceDirect URL: [Link]

  • Title: Comparison between recovery rates obtained with different solvents of extraction in the case of spiked perch muscle with veterinary drugs using QuEChERS method Source: ResearchGate URL: [Link]

  • Title: QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples Source: LCGC International URL: [Link]

  • Title: Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC Source: PubMed Central (PMC) URL: [Link]

  • Title: Comparison of solid phase- and liquid/liquid-extraction for the purification of hair extract prior to multi-class pesticides analysis Source: ResearchGate URL: [Link]

  • Title: Pesticide Residue Analysis in the Food Control Laboratory Source: FAO Knowledge Repository URL: [Link]

  • Title: Comparison of Liquid–Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME) for Pyrethroid Pesticides Analysis from Enriched River Water Source: ResearchGate URL: [Link]

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  • Title: Mevinphos Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review Source: MDPI URL: [Link]

  • Title: Comparison and Validation of QuEChERS Extraction Methods Coupled with UHPLC/Orbitrap HR-MS for the Determination of Antibiotics and Related Compounds in Fish and Fish Feed Source: MDPI URL: [Link]

  • Title: A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Source: Waters Corporation URL: [Link]

  • Title: Organophosphorus Pesticides Management Strategies: Prohibition and Restriction Multi-Category Multi-Class Models, Environmental Transformation Risks, and Special Attention List Source: ResearchGate URL: [Link]

  • Title: Longitudinal trends in organophosphate incidents reported to the National Pesticide Information Center, 1995–2007 Source: PubMed Central (PMC) URL: [Link]

Sources

A Senior Application Scientist's Guide to Certified Reference Materials for trans-Mevinphos Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomer-Specific Analysis for Mevinphos

Mevinphos is a potent organophosphate insecticide and acaricide valued for its broad-spectrum, systemic, and contact activity.[1] Chemically, it exists as a mixture of two geometric isomers: the (E)-isomer, commonly referred to as trans-Mevinphos, and the (Z)-isomer (cis-Mevinphos).[1][2] The (E)-isomer is not only more predominant in technical-grade formulations, often constituting over 60% of the mixture, but it is also the more biologically active and toxic form.[1][2] This significant difference in toxicity necessitates precise, isomer-specific analytical methods to accurately assess food safety, environmental contamination, and regulatory compliance.

The use of Mevinphos has been banned or severely restricted in many regions, including the European Union and the United States, due to its high toxicity.[3][4] For laboratories tasked with monitoring for illicit use or verifying compliance with historical maximum residue limits (MRLs), the ability to reliably quantify this compound is paramount. This is where Certified Reference Materials (CRMs) become indispensable.

A CRM is a standard of the highest quality, produced by a Reference Material Producer (RMP) under a robust quality system, such as ISO 17034: General requirements for the competence of reference material producers .[5][6] These materials provide a known, certified concentration with a stated measurement uncertainty, establishing metrological traceability and ensuring the accuracy and comparability of analytical results across different laboratories and instruments.[5] This guide provides an in-depth comparison of available CRMs for this compound analysis, details a validated analytical workflow, and offers expert insights to aid researchers in selecting and utilizing these critical materials.

Comparative Guide to this compound Certified Reference Materials

Selecting the appropriate CRM is a foundational decision that impacts all subsequent analytical data. The choice depends on the specific application, analytical instrumentation, and the required level of uncertainty. Below is a comparative summary of typical this compound CRM offerings from leading manufacturers. Note that while some suppliers offer the isomerically pure trans-(E)-isomer, many provide a certified mixture of (E) and (Z) isomers, which is suitable for most chromatographic methods that can resolve the two peaks.

Table 1: Comparison of Commercially Available Mevinphos CRMs

Parameter Supplier A (e.g., Sigma-Aldrich/Supelco) Supplier B (e.g., HPC Standards) Supplier C (e.g., LabStandard)
Product Name Mevinphos, certified reference material, Mixture of E- and Z-isomer, TraceCERT®Mevinphos, high-purity reference material[3]Mevinphos, Certified Reference Material (CRM) Neat[7]
Accreditation Produced and certified under ISO/IEC 17025 and ISO 17034Tested according to international quality requirements[3]ISO 17034[7]
Format Neat solid or solution in a specified solvent (e.g., 100 µg/mL in Acetonitrile)Neat solid or custom solutions (e.g., D6-Mevinphos solution)[3]Neat solid[7]
Certified Value Provided on Certificate of Analysis (CoA), determined by qNMRProvided on CoAPurity: ≥ 95%[7]
Uncertainty Stated on CoA, calculated in accordance with ISO guidelinesStated on CoANot explicitly listed on product page
Traceability Traceable to primary material from a National Metrology Institute (NMI) like NISTHigh-purity, meets industrial standards[3]Metrological traceability implied by ISO 17034
Storage Typically -20°C for long-term stabilityVaries by format, specified on CoASpecified on CoA
Key Feature Dual ISO accreditation ensures high confidence in certification.Offers deuterated internal standards (D6-Mevinphos) for isotope dilution methods.[3]Provides neat material in larger quantities (e.g., 25 mg, 50 mg) for creating custom stock solutions.[7]

Expert Insight: The choice between a neat solid and a pre-made solution depends on workflow and uncertainty requirements. Neat materials offer flexibility for creating custom concentrations but require a high-precision balance and careful handling to minimize error. Pre-made solutions from an accredited RMP transfer the burden of gravimetric preparation and concentration verification to the supplier, often resulting in a lower overall uncertainty for the end-user. For highly sensitive methods like LC-MS/MS, the use of a deuterated internal standard, such as D6-Mevinphos, is best practice for correcting matrix effects and improving accuracy.

Workflow for CRM Selection and Application

A logical approach to selecting and using a CRM is crucial for generating defensible data. The following diagram illustrates a decision-making and application workflow.

CRM_Workflow cluster_selection Part 1: CRM Selection cluster_application Part 2: CRM Application & Method Validation A Define Analytical Need (e.g., Quantitation, ID Confirmation) B Isotope Dilution (e.g., LC-MS/MS)? A->B C Yes B->C D No B->D E Select Deuterated CRM (e.g., D6-Mevinphos) C->E F Select Native CRM (Neat or Solution) D->F G Require Pre-made Calibration Standards? E->G F->G H Yes G->H I No G->I J Select Certified Solution CRM H->J K Select Neat CRM I->K L Verify Supplier Accreditation (ISO 17034 Preferred) J->L K->L M Prepare Stock & Working Standards L->M Procure CRM N Establish Method Linearity (Calibration Curve) M->N O Determine Accuracy & Precision (Spike Recovery at multiple levels) N->O P Calculate LOD & LOQ O->P Q Analyze QC Samples & Real Samples P->Q R Report Results with Traceability Q->R

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-Mevinphos

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of trans-Mevinphos. As a highly toxic organophosphate insecticide, this compound presents significant risks in a laboratory setting.[1][2][3] Its mechanism of action is the potent and rapid inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[1][4][5] Exposure, which can occur via inhalation, ingestion, and skin absorption, can be fatal.[6][7][8] This guide is designed to provide you, the research professional, with the essential, immediate safety and logistical information required to work with this compound confidently and safely. Our focus extends beyond mere compliance; we aim to instill a deep understanding of why these procedures are critical, empowering you to create a self-validating system of safety in your laboratory.

Understanding the Hazard: Why this compound Demands Respect

This compound is classified as extremely hazardous (Toxicity Category I).[3][5] The GHS classification highlights its acute toxicity: "Fatal if swallowed" and "Fatal in contact with skin."[7] It is a pale yellow to orange liquid that can be absorbed directly through the skin without causing irritation, making dermal contact a particularly insidious route of exposure.[6][9][10] The primary hazard lies in its immediate and direct action as a cholinesterase inhibitor.[8] Therefore, preventing all routes of exposure is paramount.

Chemical & Physical Properties
Chemical Name methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate[7]
Synonyms (Z)-Mevinphos, trans-Phosdrin[1][11]
Appearance Pale-yellow to orange liquid with a weak odor[6][9]
Primary Hazards Acute Toxicity (Oral, Dermal), Environmental Hazard[7]
Routes of Exposure Inhalation, Skin Absorption, Ingestion, Eye Contact[6]
Toxicity Classification WHO Class IA: Extremely Hazardous[2]; EPA Toxicity Category I[3]

The Hierarchy of Controls: A Foundational Safety Principle

Before we discuss Personal Protective Equipment (PPE), we must ground our safety plan in the "Hierarchy of Controls." This framework prioritizes the most effective control measures. PPE, while essential, is the last line of defense.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE PPE (Protect the worker with Personal Protective Equipment)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, Engineering Controls are non-negotiable. All handling of this compound must occur within a certified chemical fume hood to control vapor inhalation. Administrative Controls , such as Standard Operating Procedures (SOPs), designated work areas, and comprehensive training, are equally critical. This guide focuses on the final layer: PPE .

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task, the quantities being handled, and the potential for spills or aerosolization.

PPE Selection Workflow

Caption: A workflow for selecting appropriate PPE based on task-specific risks.

Hand Protection: Your Primary Barrier

Dermal absorption is a primary route of exposure leading to fatal outcomes.[7][10] Therefore, robust hand protection is critical.

  • Glove Type : Because this compound can be handled in various solvents, glove selection is key. While nitrile gloves are a standard for many lab operations, for direct handling or risk of splash, more protective materials are required. Butyl rubber or Viton gloves offer superior resistance to a broader range of chemicals. Always consult a glove manufacturer's compatibility chart for the specific solvent system you are using.

  • Protocol : Double gloving is mandatory. This provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin. The inner glove protects you during the doffing process. Change gloves immediately if you suspect contamination and at regular intervals (e.g., every 30-60 minutes) during extended operations.

Body Protection: Shielding Against Spills and Splashes

Contaminated clothing must be removed immediately to prevent prolonged skin contact.[10][12]

  • Lab Coat : A standard cotton/poly lab coat is the minimum requirement for low-volume work within a fume hood.

  • Chemical-Resistant Apron : For any task involving larger quantities (>20 mL) or where there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required.[13]

  • Coveralls : For large-scale work or spill response, disposable chemical-resistant coveralls (e.g., Tychem®) are necessary.

  • Footwear : Do not wear open-toed shoes or shoes made of absorbent material like leather.[12] Enclosed, chemical-resistant footwear or shoe covers are essential.[14]

Eye and Face Protection: Preventing Ocular Exposure

The eyes have highly absorbent membranes, making them a rapid entry point for toxic substances.[15]

  • Safety Glasses : At a minimum, ANSI Z87.1-rated safety glasses with side shields are required for all work in the laboratory.

  • Chemical Splash Goggles : When handling this compound outside of a completely enclosed system, chemical splash goggles are mandatory to protect against splashes and vapors.

  • Face Shield : A full-face shield should be worn over safety goggles during procedures with a high splash potential, such as transferring large volumes or cleaning up spills.[13]

Respiratory Protection

All work with this compound should be performed in a certified chemical fume hood to minimize inhalation risk. If a situation arises where concentrations could exceed exposure limits (e.g., a large spill outside of a hood), respiratory protection is required.

  • Respirator Type : A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is necessary.[6] For unknown concentrations or emergency situations, a self-contained breathing apparatus (SCBA) is required.[6]

  • Fit Testing : Personnel required to wear respirators must be medically cleared and undergo annual fit testing as per OSHA regulations.

Operational Plan: Step-by-Step Procedures

Protocol 1: Donning PPE (Putting On)
  • Inspect All PPE : Check for cracks, tears, or defects.

  • Footwear : Put on chemical-resistant shoe covers or boots.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Body Protection : Put on your lab coat or coveralls. If required, add a chemical-resistant apron.

  • Respirator : If required, perform a seal check and don your respirator.

  • Eye/Face Protection : Put on safety goggles and/or a face shield.

  • Outer Gloves : Don the second, outer pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat or coveralls.

Protocol 2: Doffing PPE (Taking Off)

This process is designed to prevent cross-contamination. Consider everything on the outside as "dirty."

  • Outer Gloves : Remove the outer gloves by peeling them off without touching the outside with your bare skin. Dispose of them immediately.

  • Apron/Coveralls : Remove the apron or coveralls, turning them inside out as you roll them down your body. Dispose of them.

  • Eye/Face Protection : Remove the face shield or goggles from the back of your head.

  • Respirator : If worn, remove the respirator from the back.

  • Inner Gloves : Remove the final pair of gloves, again without touching the outside.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.[12]

Emergency Plan: Immediate Response to Exposure

Speed is essential in any exposure scenario.[16] Ensure an emergency shower and eyewash station are immediately accessible and that you know how to use them.[12]

Emergency Decontamination Workflow

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.